molecular formula C19H25NO4 B2434691 Boc-L-Tyrosinol CAS No. 220237-31-0

Boc-L-Tyrosinol

Cat. No.: B2434691
CAS No.: 220237-31-0
M. Wt: 331.412
InChI Key: RHXVDCUWFNYICS-AWEZNQCLSA-N
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Description

Boc-L-Tyrosinol is a useful research compound. Its molecular formula is C19H25NO4 and its molecular weight is 331.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-L-Tyrosinol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-L-Tyrosinol

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms is critical to a molecule's biological function and efficacy.[1] Within this context, chiral building blocks—enantiomerically pure molecules used as starting materials—are indispensable tools for constructing complex, stereochemically-defined targets.[2][]

This compound, a derivative of the natural amino acid L-tyrosine, has emerged as a highly versatile and valuable chiral building block.[4][5] Its structure is unique: the carboxylic acid of L-tyrosine is reduced to a primary alcohol, and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[6] This configuration offers a stable, trifunctional scaffold—a primary alcohol, a protected amine, and a phenolic side chain—making it an ideal starting point for the synthesis of complex molecules, from peptide-based drugs to novel chiral ligands.[5][7] This guide provides an in-depth examination of this compound, detailing its properties, synthesis, core applications, and key experimental protocols for its use in research and development.

Physicochemical Properties

The reliable use of any chemical building block begins with a thorough understanding of its physical and chemical properties. This compound is typically a white to off-white powder, and its key properties are summarized below for quick reference.[4][6]

PropertyValueSource(s)
CAS Number 83345-46-4[4]
Molecular Formula C₁₄H₂₁NO₄[4]
Molecular Weight 267.33 g/mol [4]
Appearance White Powder[4]
Melting Point 115-122 °C[4]
Optical Rotation [α]²⁰/D = -27 ± 2º (c=1 in EtOH)[4]
Purity ≥ 99% (HPLC)[4]
Storage Conditions 0-8 °C[4][5]

Synthesis and Rationale

The synthesis of this compound is typically achieved from its parent amino acid, L-tyrosine. A common synthetic strategy involves two key transformations: protection of the amino group followed by reduction of the carboxylic acid.

Step 1: N-terminal Boc Protection

The first step is the protection of the α-amino group of L-tyrosine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mildly acidic conditions.[6] The standard reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.

  • Causality: The reaction is performed under basic conditions (e.g., using sodium hydroxide or triethylamine) to deprotonate the amino group, rendering it nucleophilic.[8] This activated amine then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate linkage and releasing tert-butanol and carbon dioxide as byproducts. This method is highly efficient, often resulting in quantitative yields.[8][9]

Step 2: Carboxylic Acid Reduction

With the amine protected, the carboxylic acid of Boc-L-tyrosine can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., borane-tetrahydrofuran complex, BH₃·THF) or lithium aluminium hydride (LiAlH₄).

  • Causality: Boranes are preferred for their chemoselectivity; they readily reduce carboxylic acids while leaving the Boc protecting group and the aromatic ring intact. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup.

The logical flow of this synthesis is critical. Attempting the reduction first would result in a free amino alcohol, which could lead to undesired side reactions. Protecting the amine ensures that the reduction is targeted exclusively to the carboxylic acid, providing a clean and high-yielding route to the final product.

Core Applications in Research and Drug Development

The trifunctional nature of this compound makes it a strategic intermediate in several key areas of chemical synthesis.

Chiral Building Block in Asymmetric Synthesis

As a molecule derived from the chiral pool, this compound provides a readily available source of a defined stereocenter.[2] This is fundamental in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule.[1] The chiral backbone of this compound can be incorporated into larger molecules, guiding the stereochemical outcome of subsequent reactions. Chiral alcohols and amines are versatile synthons that can be directly incorporated into the structures of active pharmaceutical ingredients (APIs) as ethers or esters.

Synthesis of Peptidomimetics and Modified Peptides

This compound is a cornerstone in the synthesis of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[10] The replacement of the typical peptide bond with more robust linkages can be achieved by leveraging the primary alcohol of this compound for ether or ester formation. Furthermore, its derivatives are used to create unnatural amino acids, such as 2',6'-dimethyl-L-tyrosine, which has been instrumental in developing potent opioid ligands.[10]

Intermediate for Bioactive Molecules and Pharmaceuticals

The compound serves as a key intermediate in the production of a wide range of pharmaceuticals and bioactive molecules.[4][5] Its structure is particularly valuable in the development of drugs targeting neurological disorders, as its properties can be tailored to design compounds capable of crossing the blood-brain barrier.[4][6] The phenolic hydroxyl group can be modified to modulate activity or can serve as a handle for bioconjugation, allowing for the attachment of drugs or imaging agents to biomolecules for targeted therapies.[4][11] Recent research has also explored N-Boc-L-tyrosine-based analogs for their potential as antidiabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[6]

Key Experimental Protocol: Boc Group Deprotection

A frequent and critical step in utilizing this compound is the deprotection of the amino group to allow for further functionalization. The standard and most reliable method employs trifluoroacetic acid (TFA).

Objective: To remove the Boc protecting group from this compound to yield L-Tyrosinol as its TFA salt.
Materials:
  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply (optional, for moisture-sensitive follow-up steps)

Step-by-Step Methodology:
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirring solution, add TFA (5-10 eq). A common and effective formulation is a 25-50% solution of TFA in DCM.[12] The reaction is typically performed at room temperature (RT).

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, being a free amine (or its salt), will have a much lower Rf value than the starting material. The reaction is generally complete within 1-2 hours.[12]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. This will typically leave a viscous oil or solid residue.[13]

  • Product Precipitation: To the residue, add a sufficient volume of cold diethyl ether and stir or sonicate the mixture. The TFA salt of L-Tyrosinol is insoluble in ether and will precipitate as a solid.[9]

  • Isolation and Drying: Collect the solid product by vacuum filtration, washing it with additional small portions of cold diethyl ether to remove any non-polar impurities. Dry the resulting solid under high vacuum. The product is obtained as the stable L-Tyrosinol TFA salt.

  • Causality of the Protocol: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates (releases CO₂) to yield the free amine, which is then protonated by the excess TFA to form the ammonium salt.[14] Using diethyl ether for precipitation is a classic workup technique; the high polarity of the TFA salt makes it insoluble in the non-polar ether, allowing for efficient isolation.[13]

Visualizations

Chemical Structure of this compound```dot

// Nodes for atoms N [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C_alpha [label="Cα", pos="0.8,0!"]; H_alpha [label="H", pos="0.8,-0.5!"]; C_beta [label="Cβ", pos="2,0.5!"]; H2_beta [label="H₂", pos="2,1!"]; C_gamma [label="Cγ", pos="3.2,0!"]; C_delta1 [label="Cδ₁", pos="3.2,-1!"]; C_delta2 [label="Cδ₂", pos="4.2,0.5!"]; C_epsilon1 [label="Cε₁", pos="4.2,-1.5!"]; C_epsilon2 [label="Cε₂", pos="5.2,0!"]; C_zeta [label="Cζ", pos="5.2,-1!"]; O_zeta [label="O", pos="6.2,-1.5!"]; H_zeta [label="H", pos="6.6,-1.3!"]; C_alcohol [label="C", pos="-0.2,-1.5!"]; H2_alcohol [label="H₂", pos="-0.2,-2!"]; O_alcohol [label="O", pos="0.6,-2.5!"]; H_alcohol [label="H", pos="0.6,-3!"];

// Boc Group C_boc_carbonyl [label="C", pos="-1.2,0!"]; O_boc_carbonyl [label="O", pos="-1.2,-0.5!"]; O_boc_ether [label="O", pos="-2.2,0.5!"]; C_tert [label="C", pos="-3.2,0!"]; CH3_1 [label="CH₃", pos="-3.2,1!"]; CH3_2 [label="CH₃", pos="-4.2,0!"]; CH3_3 [label="CH₃", pos="-3.2,-1!"];

// Edges N -- H_N; N -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_beta; C_beta -- H2_beta; C_beta -- C_gamma; C_gamma -- C_delta1; C_gamma -- C_delta2; C_delta1 -- C_epsilon1; C_delta2 -- C_epsilon2; C_epsilon1 -- C_zeta; C_epsilon2 -- C_zeta; C_zeta -- O_zeta; O_zeta -- H_zeta; C_alpha -- C_alcohol; C_alcohol -- H2_alcohol; C_alcohol -- O_alcohol; O_alcohol -- H_alcohol;

// Boc Group Edges N -- C_boc_carbonyl; C_boc_carbonyl -- O_boc_carbonyl [style=double]; C_boc_carbonyl -- O_boc_ether; O_boc_ether -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;

// Aromatic Ring edge [style=solid]; C_gamma -- C_delta1; C_delta1 -- C_epsilon1; C_epsilon1 -- C_zeta; C_zeta -- C_epsilon2; C_epsilon2 -- C_delta2; C_delta2 -- C_gamma; edge [style=dashed]; C_gamma -- C_epsilon2; C_delta1 -- C_zeta; C_epsilon1 -- C_delta2; }

Caption: Standard experimental workflow for TFA-mediated Boc deprotection.

Role as a Synthetic Intermediate

G cluster_start Core Building Block cluster_products Derived Products boc_tyrosinol This compound peptidomimetics Peptidomimetics boc_tyrosinol->peptidomimetics Alcohol/Amine Functionalization unnatural_aa Unnatural Amino Acids boc_tyrosinol->unnatural_aa Side-Chain Modification chiral_ligands Chiral Ligands & Auxiliaries boc_tyrosinol->chiral_ligands Incorporation into Scaffolds api Pharmaceutical APIs peptidomimetics->api unnatural_aa->api

Caption: this compound as a central precursor to diverse chemical classes.

Conclusion

This compound is more than a mere derivative of a natural amino acid; it is a strategically designed chiral building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature, coupled with the robust and predictable chemistry of the Boc protecting group, makes it an invaluable asset in the synthesis of high-value molecules. From enhancing the potency of opioid peptidomimetics to serving as a key intermediate for targeted pharmaceuticals, this compound continues to be a compound of significant interest in both academic and industrial research, enabling the efficient and stereocontrolled construction of the complex molecules that define modern chemistry and medicine.

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  • Precision Chiral Building Block Synthesis. BOC Sciences.

  • Boc-L-tirosinol. Chem-Impex.

  • Chiral building blocks. Sigma-Aldrich.

  • A Technical Guide to Chiral Building Blocks in Synthesis. Benchchem.

  • Boc Deprotection - TFA. Common Organic Chemistry.

  • Boc-O-benzyl-L-tyrosinol. Chem-Impex.

  • Boc-L-Tyrosine methyl ester synthesis. ChemicalBook.

  • Supporting information_OBC_rev1. The Royal Society of Chemistry.

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

  • Boc-Tyr-OMe | C15H21NO5. PubChem - NIH.

  • Boc-Tyr-OH 98 3978-80-1. Sigma-Aldrich.

  • BOC-L-Tyrosine synthesis. ChemicalBook.

  • Method for preparing Boc-L-tyrosine by using (Boc)2O. Google Patents.

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH.

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.

  • Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages.

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  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI.

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Sources

An In-Depth Technical Guide to the Synthesis of Boc-L-Tyrosinol from L-Tyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a valuable chiral building block in pharmaceutical research and peptide synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the prevalent synthetic methodologies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the strategic choices involved. The guide is structured to provide not just procedural instructions, but also a deeper understanding of the chemical principles that underpin this important transformation, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of this compound

L-tyrosine, a non-essential amino acid, serves as a precursor to several key neurotransmitters and hormones. Its derivatives are of significant interest in medicinal chemistry. This compound, a derivative where the carboxylic acid is reduced to a primary alcohol and the amine is protected by a tert-butoxycarbonyl (Boc) group, is a particularly versatile intermediate.[1] Its unique structure, featuring a primary hydroxyl group, a phenolic side chain, and a protected amine, makes it an ideal scaffold for the synthesis of complex molecules, including peptide analogues, enzyme inhibitors, and other bioactive compounds. The Boc protecting group is crucial as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.[2][3]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound from L-tyrosine can be approached via two primary strategic routes, each with its own set of advantages and considerations. This guide will delve into both, providing the necessary details for an informed choice of methodology.

Route A: The "Protect-then-Reduce" Strategy

This is a direct and often preferred route that involves the initial protection of the amino group of L-tyrosine with a Boc group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.

Route B: The "Esterify-Reduce-Protect" Strategy

An alternative approach involves the initial esterification of the carboxylic acid of L-tyrosine, followed by reduction of the ester to L-tyrosinol, and concluding with the protection of the amino group.

The choice between these routes often depends on the availability of reagents, desired scale of the reaction, and the specific requirements for purity of the final product.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, complete with mechanistic explanations and step-by-step protocols.

Route A: The "Protect-then-Reduce" Strategy

This two-step approach is elegant in its simplicity and is often favored for its straightforward execution.

The first step involves the chemoselective protection of the amino group of L-tyrosine. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base is the most common and efficient method for this transformation.

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with the release of tert-butanol and carbon dioxide. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts.

  • Experimental Protocol: Synthesis of N-Boc-L-Tyrosine

    • In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide or potassium hydroxide (2 equivalents) to the solution and stir until the L-tyrosine is completely dissolved.[4][5]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane to the cooled reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1 M hydrochloric acid. A white precipitate of N-Boc-L-tyrosine will form.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

The reduction of the carboxylic acid of N-Boc-L-tyrosine to the primary alcohol is a critical step. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective reagents for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups.

  • Mechanistic Insight: Borane initially forms an acyloxyborane intermediate with the carboxylic acid. This intermediate is then further reduced by another equivalent of borane to a borate ester, which upon workup with an alcohol (e.g., methanol) or water, hydrolyzes to yield the primary alcohol.

  • Experimental Protocol: Synthesis of this compound from N-Boc-L-Tyrosine

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-Boc-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1 M in THF, 2-3 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Route B: The "Esterify-Reduce-Protect" Strategy

This three-step approach provides an alternative pathway that can be advantageous in certain situations, such as when scaling up the reaction.

The initial step involves the conversion of the carboxylic acid of L-tyrosine into an ester, typically an ethyl or methyl ester. This is often achieved using thionyl chloride in the corresponding alcohol.

  • Mechanistic Insight: Thionyl chloride reacts with the alcohol to form an alkyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form the ester and releasing sulfur dioxide and hydrogen chloride.

  • Experimental Protocol: Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

    • In a round-bottom flask, suspend L-tyrosine (1 equivalent) in absolute ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization of the hydrochloride salt.

    • Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

The reduction of the ester to the primary alcohol can be efficiently carried out using a milder reducing agent like sodium borohydride (NaBH₄) in a protic solvent.

  • Mechanistic Insight: Sodium borohydride delivers a hydride ion to the carbonyl carbon of the ester. The resulting tetrahedral intermediate is then protonated by the solvent (e.g., methanol) to yield the primary alcohol.

  • Experimental Protocol: Synthesis of L-Tyrosinol

    • Dissolve L-tyrosine ethyl ester hydrochloride (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield L-tyrosinol.

The final step in this route is the protection of the amino group of L-tyrosinol.

  • Experimental Protocol: Synthesis of this compound from L-Tyrosinol

    • Dissolve L-tyrosinol (1 equivalent) in a mixture of dioxane and water.

    • Add sodium bicarbonate (2 equivalents) to the solution.

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

    • Stir the reaction at room temperature overnight.

    • Follow the workup and purification procedure as described in Route A, Step 1.

Data Presentation and Characterization

Accurate characterization of the final product is paramount for its use in subsequent synthetic steps.

Quantitative Data Summary
ParameterRoute ARoute B
Number of Steps 23
Key Reagents (Boc)₂O, BH₃·THFThionyl Chloride, NaBH₄, (Boc)₂O
Typical Overall Yield GoodModerate to Good
Purification Chromatography/RecrystallizationChromatography/Recrystallization
Physicochemical and Spectroscopic Data for this compound
  • Appearance: White to off-white powder[6][7]

  • Molecular Formula: C₁₄H₂₁NO₄

  • Molecular Weight: 267.32 g/mol

  • Melting Point: 115-122 °C[6][7]

  • Optical Rotation: [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[6]

  • ¹H NMR (CDCl₃, δ in ppm): The spectrum is expected to show signals for the tert-butyl protons of the Boc group (~1.4 ppm, singlet, 9H), the aromatic protons of the tyrosine ring (two doublets, ~6.7 and ~7.0 ppm, 2H each), the methylene protons adjacent to the hydroxyl group, the methine proton, and the methylene protons of the side chain.

  • ¹³C NMR (CDCl₃, δ in ppm): The spectrum should display characteristic signals for the carbonyl of the carbamate (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons, and the aliphatic carbons of the tyrosinol backbone.

  • FTIR (KBr, cm⁻¹): Key vibrational bands are expected for the O-H stretch of the alcohol and phenol (~3300-3400 cm⁻¹), the N-H stretch of the carbamate (~3350 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C-H and C=C stretches.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B is a critical decision in the synthesis of this compound.

  • Route A ("Protect-then-Reduce"):

    • Advantages: Fewer synthetic steps, which can lead to a higher overall yield and reduced labor. The direct reduction of the N-protected amino acid avoids potential side reactions at the free amino group during esterification.

    • Disadvantages: Borane reagents are pyrophoric and require careful handling under inert atmosphere. The reduction of a carboxylic acid can sometimes be more challenging to drive to completion compared to an ester reduction.

  • Route B ("Esterify-Reduce-Protect"):

    • Advantages: Utilizes more common and less hazardous reducing agents like NaBH₄. The intermediate L-tyrosine ester is often a stable, crystalline solid, which can be easily purified.

    • Disadvantages: A longer synthetic sequence with an additional step, which can lower the overall yield. The esterification step requires acidic conditions which might not be compatible with other sensitive functional groups in more complex substrates.

For laboratory-scale synthesis where expediency is a key factor, Route A is often the more attractive option. For larger-scale preparations where the use of borane reagents may pose safety and cost concerns, Route B presents a viable and robust alternative.

Visualization of the Synthetic Workflow

Diagram: Synthetic Routes to this compound

Synthesis_of_Boc_L_Tyrosinol cluster_route_a Route A: Protect-then-Reduce cluster_route_b Route B: Esterify-Reduce-Protect L_Tyrosine_A L-Tyrosine Boc_L_Tyrosine N-Boc-L-Tyrosine L_Tyrosine_A->Boc_L_Tyrosine (Boc)₂O, Base Boc_L_Tyrosinol_A This compound Boc_L_Tyrosine->Boc_L_Tyrosinol_A BH₃·THF L_Tyrosine_B L-Tyrosine L_Tyrosine_Ester L-Tyrosine Ethyl Ester L_Tyrosine_B->L_Tyrosine_Ester EtOH, SOCl₂ L_Tyrosinol L-Tyrosinol L_Tyrosine_Ester->L_Tyrosinol NaBH₄ Boc_L_Tyrosinol_B This compound L_Tyrosinol->Boc_L_Tyrosinol_B (Boc)₂O, Base Start Start->L_Tyrosine_A Start->L_Tyrosine_B

Sources

Boc-L-Tyrosinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boc-L-Tyrosinol: Properties, Synthesis, and Applications in Modern Research

Abstract

This compound, a protected derivative of the amino acid L-tyrosine, is a pivotal building block in synthetic organic chemistry and pharmaceutical development. Characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine and the reduction of the native carboxylic acid to a primary alcohol, this compound offers unique advantages in multi-step syntheses. Its structure provides stability, enhanced solubility, and specific reactivity, making it an invaluable intermediate for the synthesis of complex peptides, bioactive molecules, and novel drug candidates, particularly those targeting neurological disorders.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a validated synthetic pathway, key applications, and comparative analysis with related tyrosine derivatives to serve as a critical resource for researchers, scientists, and drug development professionals.

Introduction to this compound: A Structural Overview

This compound, systematically known as (S)-tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate, is a chiral amino alcohol derived from L-tyrosine. Its utility in chemical synthesis is defined by three core structural features:

  • The L-Tyrosine Backbone: Provides the fundamental chiral scaffold and the phenolic side chain, which is a common motif in biologically active molecules and a site for further functionalization.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom is a crucial element. It is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid). This prevents the highly reactive amine from participating in unwanted side reactions during subsequent synthetic steps, thereby directing the chemical pathway with high fidelity.[3]

  • The Primary Alcohol: The reduction of the carboxylic acid to a primary alcohol (-CH₂OH) transforms the molecule from an amino acid into an amino alcohol.[3] This functional group opens up a different set of chemical reactions, such as esterification or etherification, and is a key component in the synthesis of peptide alcohols and other complex molecular architectures.

These features combined make this compound a versatile and powerful tool for constructing molecules with precise stereochemistry and functionality.

Caption: Chemical structure of this compound highlighting its key functional groups.

Core Physicochemical Properties

Accurate knowledge of a compound's properties is fundamental for its effective use in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₁NO₄[1][2][3][4]
Molecular Weight 267.33 g/mol [1][2][3]
CAS Number 83345-46-4; 220237-31-0[1][3][4][5]
Appearance White to off-white powder[1][2][3]
Melting Point 115-122 °C[1][2]
Optical Rotation [α]D²⁰ = -27 ± 2° (c=1 in EtOH)[1]
Purity ≥ 99% (by HPLC)[1][2]
Storage Conditions Store at 0-8 °C in a tightly sealed container[1][2][6]

Synthesis and Mechanism

The synthesis of this compound is a well-established, two-step process starting from the readily available amino acid L-Tyrosine. This pathway is designed for high yield and purity, leveraging the specific functions of the Boc protecting group and a selective reducing agent.

Step 1: N-Protection of L-Tyrosine The first step involves the protection of the α-amino group of L-Tyrosine. This is critical to prevent its reaction during the subsequent reduction step. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation. The reaction is typically performed in a mixed solvent system (e.g., dioxane and water) under basic conditions, facilitated by a base such as sodium bicarbonate or potassium carbonate.[7][8] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O, leading to the formation of the stable carbamate, Boc-L-Tyrosine.

Step 2: Selective Reduction of the Carboxylic Acid With the amine protected, the carboxylic acid of Boc-L-Tyrosine is reduced to a primary alcohol. A key challenge is to perform this reduction without affecting the Boc group or the phenolic hydroxyl. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred. Boranes are highly effective at reducing carboxylic acids while being compatible with the Boc protecting group, ensuring high selectivity and yield. The reaction proceeds via an acyloxyborane intermediate, which is then hydrolyzed during workup to yield the final product, this compound.

Synthesis_Workflow start L-Tyrosine (Starting Material) step1 Step 1: N-Protection start->step1 intermediate Boc-L-Tyrosine step1->intermediate Forms protected amino acid reagent1 Reagents: - Di-tert-butyl dicarbonate ((Boc)₂O) - Base (e.g., NaHCO₃) - Solvent (e.g., Dioxane/Water) reagent1->step1 step2 Step 2: Selective Reduction intermediate->step2 product This compound (Final Product) step2->product Reduces carboxylic acid to alcohol reagent2 Reagents: - Borane complex (e.g., BH₃·THF) - Anhydrous Solvent (e.g., THF) reagent2->step2

Caption: Two-step synthetic workflow for the preparation of this compound from L-Tyrosine.

Key Applications in Research and Development

This compound's unique structure makes it a highly sought-after intermediate in several advanced scientific fields.

  • Peptide Synthesis: It serves as a critical building block for creating modified peptides and peptidomimetics.[1] By incorporating this compound at the C-terminus, researchers can synthesize peptide alcohols, which often exhibit different biological activities and improved metabolic stability compared to their carboxylic acid counterparts.

  • Drug Development: The compound is extensively used in the synthesis of new drug candidates.[1] Its structural motifs are found in various therapeutic agents, including enzyme inhibitors and compounds targeting neurological disorders.[9] The properties of the tyrosinol moiety can contribute to improved pharmacokinetics, such as the ability to cross the blood-brain barrier.[1][2]

  • Bioconjugation: In this field, this compound can function as a linker to conjugate biomolecules like proteins or antibodies to therapeutic agents or imaging probes.[1][2] This is particularly relevant in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

  • Material Science: Researchers are exploring its use in the development of novel biocompatible materials for medical devices and implants.[1][2] The tyrosine-derived structure can be incorporated into polymers to enhance their biocompatibility and performance.

  • Antioxidant Research: The phenolic group in the tyrosinol structure imparts antioxidant properties, making it a subject of study for its potential to neutralize free radicals. This has applications in cosmetics, nutrition, and the study of oxidative stress.[1][2]

Applications center This compound app1 Peptide Synthesis center->app1 app2 Drug Development (e.g., Neurological) center->app2 app3 Bioconjugation (e.g., ADCs) center->app3 app4 Material Science (Biocompatible Polymers) center->app4 app5 Antioxidant Research center->app5 sub1 Peptide Alcohols, Peptidomimetics app1->sub1 sub2 Enzyme Inhibitors, Bioactive Intermediates app2->sub2 sub3 Linker Chemistry app3->sub3

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The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Alcohol Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its robustness and facile, acid-labile removal. In the context of bifunctional amino alcohols, the strategic application of the Boc group is paramount for achieving chemoselectivity and enabling complex molecular construction. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core features of the Boc protecting group in amino alcohols. We will delve into the principles of chemoselective N-protection, the stability and reactivity of N-Boc amino alcohols, detailed experimental protocols for protection and deprotection, and strategies for orthogonal protection to facilitate multi-step synthetic campaigns.

Introduction: The Strategic Importance of Boc Protection in Amino Alcohols

Amino alcohols are invaluable chiral building blocks in the synthesis of pharmaceuticals, natural products, and chiral auxiliaries. The presence of two nucleophilic centers—the amino and hydroxyl groups—necessitates a robust protection strategy to achieve regioselective functionalization. The Boc group, a carbamate protecting group, offers a unique combination of stability to a wide range of reaction conditions and mild, selective deprotection, making it an ideal choice for masking the more nucleophilic amino group.

This guide will explore the nuances of employing the Boc group in amino alcohol chemistry, moving beyond a simple recitation of protocols to explain the underlying principles that govern its successful application. By understanding the "why" behind the experimental choices, researchers can confidently and effectively utilize N-Boc protected amino alcohols as versatile synthetic intermediates.

Chemoselective N-Boc Protection of Amino Alcohols: Principles and Practice

The selective protection of the amino group in the presence of a hydroxyl group is readily achievable due to the inherently higher nucleophilicity of the amine.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O.

Mechanism of N-Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[2][3] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[4]

Diagram 1: Mechanism of N-Boc Protection of an Amino Alcohol

Caption: Mechanism of N-Boc protection of an amino alcohol using (Boc)₂O.

Experimental Protocol: N-Boc Protection of 2-Aminoethanol

This protocol provides a general method for the chemoselective N-Boc protection of a primary amino alcohol.

Materials:

  • 2-Aminoethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol (1.0 eq) in a 2:1 mixture of THF and water.

  • Add triethylamine (1.5 eq) or an aqueous solution of NaOH (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-2-aminoethanol.[5]

  • Purify by flash column chromatography if necessary.

SubstrateBaseSolventTime (h)Yield (%)Reference
2-AminoethanolTEATHF/H₂O6>95[5]
(S)-2-Amino-1-propanolNaOHDioxane/H₂O498[6]
SerinolNoneEthanol16100[7]

Table 1: Representative Conditions for N-Boc Protection of Amino Alcohols.

Stability and Reactivity of N-Boc Amino Alcohols

The N-Boc group is stable to a wide array of reagents and reaction conditions, including most nucleophiles and bases.[8] This stability allows for the selective functionalization of the hydroxyl group in the presence of the protected amine.

Influence of the N-Boc Group on Hydroxyl Reactivity

The presence of the N-Boc group generally does not significantly hinder the reactivity of the adjacent hydroxyl group. The hydroxyl group can be readily acylated, oxidized, or converted to a leaving group for subsequent substitution reactions.

Experimental Protocol: Swern Oxidation of N-Boc-serinol

This protocol details the oxidation of the primary alcohol in an N-Boc protected amino alcohol to an aldehyde.

Materials:

  • N-Boc-serinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of DMSO (2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of N-Boc-serinol (1.0 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 1 hour.

  • Add triethylamine (5.0 eq) and stir for 20 minutes.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-serinal.[2][9]

Deprotection of N-Boc Amino Alcohols

The facile removal of the Boc group under acidic conditions is one of its most attractive features. The deprotection is typically clean and high-yielding.

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[10][11]

Diagram 2: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Mechanism of acid-catalyzed deprotection of an N-Boc amino alcohol.

Experimental Protocol: Boc Deprotection of N-Boc-serinol

This protocol outlines a standard procedure for the removal of the Boc group.

Materials:

  • N-Boc-serinol

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-serinol (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[12]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.

SubstrateAcidSolventTime (h)Yield (%)Reference
N-Boc-serinolTFADCM2>95[13]
N-Boc-D-prolinol4M HCl in DioxaneDioxane1>98[13]
Various N-Boc aminesOxalyl ChlorideMethanol1-4up to 90[12]

Table 2: Common Conditions for Boc Deprotection.

Potential Side Reactions: The Formation of Oxazolidinones

A key consideration when working with N-Boc protected 1,2-amino alcohols is the potential for intramolecular cyclization to form oxazolidinone derivatives. This can occur under both protection and deprotection conditions, or during subsequent manipulation of the hydroxyl group.

The formation of oxazolidinones from N-Boc-epoxides is a known synthetic route.[14] Additionally, activation of the hydroxyl group in an N-Boc amino alcohol as a leaving group (e.g., as a mesylate or tosylate) can lead to intramolecular Sₙ2 displacement by the carbamate oxygen, resulting in oxazolidinone formation with inversion of stereochemistry at the alcohol center.[15] Conversely, some methods for N-Boc protection of α-amino alcohols are specifically designed to avoid oxazolidinone formation.[8]

Orthogonal Protection Strategies

The true power of the Boc group is realized in orthogonal protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[16] For amino alcohols, this typically involves the N-Boc protection of the amine and the protection of the hydroxyl group with a group that is stable to acid but labile under other conditions (e.g., a silyl ether).

Diagram 3: Orthogonal Protection Strategy for an Amino Alcohol

Orthogonal Protection Strategy Amino_Alcohol H2N-R-OH N-Boc Boc-NH-R-OH Amino_Alcohol->N-Boc (Boc)2O N-Boc_O-PG Boc-NH-R-O-PG N-Boc->N-Boc_O-PG PG-Cl NH2_O-PG H2N-R-O-PG N-Boc_O-PG->NH2_O-PG Acid (TFA/HCl) Final_Product X-NH-R-O-Y NH2_O-PG->Final_Product Functionalization of Amine

Caption: A typical orthogonal protection sequence for an amino alcohol.

A common strategy involves the N-Boc protection of the amino alcohol, followed by protection of the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS). The Boc group can then be selectively removed with acid, leaving the silyl ether intact for further functionalization of the free amine. Subsequently, the silyl ether can be removed with a fluoride source (e.g., TBAF).

Conclusion

The Boc protecting group is an exceptionally versatile and reliable tool for the selective protection of the amino functionality in amino alcohols. Its ease of introduction, stability to a wide range of reagents, and mild, acid-labile removal make it an indispensable component of the synthetic chemist's toolbox. A thorough understanding of its chemoselectivity, potential side reactions, and its role in orthogonal protection strategies, as outlined in this guide, will empower researchers to confidently employ N-Boc amino alcohols in the synthesis of complex and valuable molecules.

References

  • White, J. D., & Yar, M. (2008). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 130(40), 13336–13337. ([Link])

  • Barman, G. (2015). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. ([Link])

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. ([Link])

  • Cha, J. K., & Kim, S. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Bulletin of the Korean Chemical Society, 32(10), 3587-3590. ([Link])

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. ([Link])

  • Kaur, N., & Kishore, D. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-22. ([Link])

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23943-23951. ([Link])

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. ([Link])

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. ([Link])

  • Wikipedia. (n.d.). Chiral auxiliary. ([Link])

  • ResearchGate. (2017). Formation of N-amino oxazolidinone following the amination step. ([Link])

  • Wikipedia. (n.d.). Pfitzner–Moffatt oxidation. ([Link])

  • ResearchGate. (2023). Reported O‐selective acylation of amino alcohols without protecting the... ([Link])

  • Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4). ([Link])

  • Wikipedia. (n.d.). Swern oxidation. ([Link])

  • Chem-Station. (2014, March 12). Swern Oxidation. ([Link])

  • ResearchGate. (n.d.). Swern Oxidation. ([Link])

  • ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ([Link])

  • European Patent Office. (n.d.). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. ([Link])

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ([Link])

  • PubMed Central. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. ([Link])

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). ([Link])

  • Google Patents. (n.d.).
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. ([Link])

  • ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ([Link])

  • ResearchGate. (2001). Chiral Auxiliaries in Asymmetric Synthesis. ([Link])

  • PubMed. (2006). Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. ([Link])

  • ACS Publications. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ([Link])

  • ResearchGate. (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ([Link])

  • PubMed. (2012). Effect of hydrogen bonds on pKa values: importance of networking. ([Link])

  • PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ([Link])

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An In-Depth Technical Guide to N-tert-butoxycarbonyl-L-tyrosinol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks

In the intricate world of organic synthesis, particularly in the realm of pharmaceutical and natural product development, the precise construction of stereochemically defined molecules is paramount. Chiral building blocks, possessing a specific three-dimensional arrangement, are the foundational elements that enable chemists to assemble complex molecular architectures with a high degree of stereocontrol. Among these crucial synthons, N-tert-butoxycarbonyl-L-tyrosinol, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a versatile and valuable intermediate. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, offering insights for researchers and professionals in drug development and organic chemistry.

Core Attributes of N-tert-butoxycarbonyl-L-tyrosinol

N-tert-butoxycarbonyl-L-tyrosinol, commonly referred to as Boc-L-tyrosinol, is a chiral amino alcohol. Its structure incorporates three key features that underpin its utility in organic synthesis:

  • The L-Tyrosine Backbone: This provides a rigid and stereochemically defined framework, incorporating both an aromatic phenol group and a primary alcohol. The inherent chirality of the L-tyrosine precursor is preserved, making it an excellent starting point for asymmetric synthesis.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective manipulation of other functional groups within the molecule.

  • The Primary Alcohol: The reduction of the carboxylic acid of L-tyrosine to a primary alcohol opens up a new avenue for chemical transformations, allowing for its use in the synthesis of peptide alcohols and as a precursor for various other functional groups.

These structural elements make N-tert-butoxycarbonyl-L-tyrosinol a valuable asset in the synthesis of complex molecules, particularly those with biological activity.[1]

Synthesis of N-tert-butoxycarbonyl-L-tyrosinol: A Two-Step Approach

The synthesis of N-tert-butoxycarbonyl-L-tyrosinol is typically achieved through a two-step sequence starting from the readily available amino acid L-tyrosine. This process involves the protection of the amino group followed by the reduction of the carboxylic acid.

Step 1: N-Boc Protection of L-Tyrosine

The first step is the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and can be accomplished using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Boc_Protection L_Tyrosine L-Tyrosine Boc_L_Tyrosine N-Boc-L-Tyrosine L_Tyrosine->Boc_L_Tyrosine Boc2O (Boc)₂O, Base Boc2O->Boc_L_Tyrosine

Caption: Boc protection of L-Tyrosine.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-tyrosine

  • Dissolution: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or another suitable base.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is acidified to precipitate the N-Boc-L-tyrosine product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[2][3]

Reagent/SolventRoleTypical Conditions
L-TyrosineStarting Material1 equivalent
Di-tert-butyl dicarbonate ((Boc)₂O)Boc Protecting Agent1.1 - 1.5 equivalents
Sodium Hydroxide (NaOH)Base2 equivalents
Water/DioxaneSolvent
Hydrochloric Acid (HCl)Acid for work-upTo pH 2-3
Ethyl Acetate/HexanesRecrystallization Solvents
Step 2: Reduction of N-Boc-L-Tyrosine to N-Boc-L-tyrosinol

The second and crucial step is the reduction of the carboxylic acid group of N-Boc-L-tyrosine to a primary alcohol. This transformation requires a reducing agent that is selective for carboxylic acids in the presence of the other functional groups. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride in the presence of an activating agent, are commonly employed for this purpose.

Reduction_to_Tyrosinol Boc_L_Tyrosine N-Boc-L-Tyrosine Boc_L_Tyrosinol N-Boc-L-Tyrosinol Boc_L_Tyrosine->Boc_L_Tyrosinol Reducing_Agent Reducing Agent (e.g., BH₃·THF) Reducing_Agent->Boc_L_Tyrosinol

Caption: Reduction of N-Boc-L-Tyrosine.

Experimental Protocol: Reduction of N-tert-butoxycarbonyl-L-tyrosine

  • Dissolution: Dissolve N-Boc-L-tyrosine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., borane-THF complex) to the reaction mixture at a controlled temperature, typically 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol or water.

  • Work-up: The reaction mixture is then typically subjected to an aqueous work-up, and the product is extracted with an organic solvent.

  • Purification: The crude N-Boc-L-tyrosinol can be purified by silica gel column chromatography or recrystallization to yield a white to off-white solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of N-tert-butoxycarbonyl-L-tyrosinol is essential for its use in synthesis. The following table summarizes its key physical properties.

PropertyValue
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol
Appearance White to off-white powder
Melting Point 108-112 °C
Optical Rotation [α]²⁰/D -25° to -29° (c=1 in methanol)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group of the Boc protecting group (a singlet around 1.4 ppm), the aromatic protons of the tyrosine ring, and the protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the Boc group, the carbons of the aromatic ring, the carbons of the tert-butyl group, and the carbon of the hydroxymethyl group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the O-H stretch of the primary alcohol and the phenolic hydroxyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Applications in Complex Molecule Synthesis

The utility of N-tert-butoxycarbonyl-L-tyrosinol as a chiral building block is demonstrated in its application in the synthesis of various complex and biologically active molecules.

Synthesis of Peptide Alcohols

Peptide alcohols, where the C-terminal carboxylic acid is replaced by a primary alcohol, are an important class of compounds with diverse biological activities. N-Boc-L-tyrosinol serves as a direct precursor for the incorporation of a tyrosinol residue at the C-terminus of a peptide chain. The synthesis involves the coupling of the N-Boc-L-tyrosinol with a protected amino acid or peptide, followed by deprotection and further chain elongation.

Precursor to Chiral Amines and Other Functional Groups

The primary alcohol of N-Boc-L-tyrosinol can be further functionalized to introduce other chemical moieties. For example, it can be oxidized to the corresponding aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. The alcohol can also be converted into a leaving group, allowing for nucleophilic substitution reactions to introduce amines, azides, or other functional groups.

Use in Natural Product and Drug Synthesis

While specific, publicly available examples detailing the use of N-tert-butoxycarbonyl-L-tyrosinol in the synthesis of named drugs are limited, the structural motif of a chiral amino alcohol derived from tyrosine is found in a number of natural products and pharmaceuticals. For instance, the synthesis of analogs of the antibiotic vancomycin and other complex natural products often relies on chiral amino acid-derived building blocks.[4][5][6] The principles of asymmetric synthesis using such building blocks are well-established, and N-Boc-L-tyrosinol fits within this strategic approach. Its application can be envisioned in the synthesis of molecules where a hydroxymethyl-substituted chiral center adjacent to a protected amine is required.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of N-tert-butoxycarbonyl-L-tyrosinol are essential to ensure safety and maintain its integrity.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8][9][10]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.[7][8][9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is often recommended to store it under refrigeration. Protect from moisture and light.[7][8][9][10]

Conclusion: A Versatile Tool for Asymmetric Synthesis

N-tert-butoxycarbonyl-L-tyrosinol stands as a valuable and versatile chiral building block in the arsenal of the modern organic chemist. Its straightforward synthesis from L-tyrosine, coupled with the strategic utility of its protected amine and primary alcohol functionalities, makes it an attractive intermediate for the construction of complex, stereochemically defined molecules. For researchers and professionals in drug development and natural product synthesis, a thorough understanding of the properties and reactivity of this compound can unlock new possibilities in the design and execution of efficient and elegant synthetic strategies. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like N-tert-butoxycarbonyl-L-tyrosinol will undoubtedly continue to increase.

References

  • ACS Publications. (n.d.). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet: Nα-Fmoc-O-4-tert-butyl-L-tyrosinol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, January 15). A Total Synthesis of (+)-Negamycin through Isoxazolidine Allylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Next Generation Total Synthesis of Vancomycin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. Retrieved from [Link]

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An In-depth Technical Guide to the Stereochemistry and Optical Rotation of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Control in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Consequently, the ability to synthesize and confirm the stereochemical integrity of chiral building blocks is not merely an academic exercise but a foundational requirement for the development of safe and effective therapeutics.

L-Tyrosine, a proteinogenic amino acid, is a readily available and versatile chiral starting material for the synthesis of numerous pharmaceutical intermediates.[1] One such critical derivative is N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), which incorporates a key protecting group and a functional group modification that render it an invaluable synthon. This guide provides a detailed examination of the stereochemical properties of this compound, focusing on the principles and practical application of optical rotation as a primary tool for its characterization.

Molecular Architecture and the Role of the Boc Group

This compound is a derivative of L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol.[2] This specific molecular architecture is deliberately engineered for utility in multi-step organic synthesis.

  • The Chiral Center: The stereochemical identity of this compound is defined by the chiral carbon atom (Cα), which is directly attached to the aminomethyl group. As it is derived from the natural amino acid L-tyrosine, this center retains the (S)-configuration. Preserving this configuration throughout a synthetic sequence is critical.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[3] Its widespread use is due to several key features:

    • Stability: It is robust and stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive conditions, thus preventing the highly reactive amine from participating in unwanted side reactions.[4]

    • Facile Introduction: It is easily introduced by reacting the parent amine with di-tert-butyl dicarbonate ((Boc)₂O).[3]

    • Orthogonality & Mild Removal: The Boc group is prized for its lability under mild acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent), which do not affect many other protecting groups.[4][5] This allows for selective deprotection, a cornerstone of modern peptide and pharmaceutical synthesis.[6][7]

  • The Primary Alcohol: The reduction of the carboxylic acid to a primary alcohol (-CH₂OH) transforms the functionality of the molecule. This hydroxyl group can serve as a nucleophile or be further modified, opening up different synthetic pathways than the parent amino acid.

Caption: Figure 1: Key Structural Features of this compound

Optical Rotation: A Window into Stereochemistry

Optical activity is the intrinsic property of chiral molecules to rotate the plane of plane-polarized light.[8] This phenomenon, measured using a polarimeter, is a cornerstone of stereochemical analysis.[9]

Theoretical Foundation

The observed angle of rotation (α) is dependent on several factors. To standardize this measurement, the concept of specific rotation ([α]) is used. It is an intensive property unique to a chiral compound under defined conditions.[10]

The specific rotation is calculated using the formula:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius (e.g., 20°C).

  • λ is the wavelength of light used, typically the sodium D-line (589 nm).[11]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[12]

A negative sign (-) indicates levorotatory rotation (counter-clockwise), while a positive sign (+) indicates dextrorotatory rotation (clockwise).[8] It is crucial to understand that there is no simple correlation between the (S)/(R) designation of a chiral center and the sign (+)/(-) of its optical rotation.[12]

Quantitative Data for this compound

The specific optical rotation is a critical specification for confirming the identity and enantiomeric purity of this compound.

PropertyValueSource(s)
CAS Number 83345-46-4[2][13][14]
Molecular Formula C₁₄H₂₁NO₄[2][13]
Molecular Weight 267.33 g/mol [2][13]
Appearance White powder[13]
Melting Point 115-122 °C[13]
Specific Optical Rotation [α]D20 = -27 ± 2º (c=1 in Ethanol) [13]

The levorotatory value of approximately -27° confirms the "L" or (S)-configuration of the chiral center. A significant deviation from this value would suggest either the presence of the (R)-enantiomer (racemization) or chemical impurities.

Experimental Protocols

The following protocols provide a framework for the synthesis and stereochemical verification of this compound.

Synthesis of this compound from L-Tyrosine

This two-step procedure involves the protection of the amine followed by the reduction of the carboxylic acid.

Caption: Figure 2: Synthetic Workflow for this compound

Methodology:

  • Boc Protection of L-Tyrosine:

    • Suspend L-Tyrosine in a suitable solvent system (e.g., a 1:1 mixture of dioxane and water).

    • Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to deprotonate the amino group, increasing its nucleophilicity.[15]

    • Cool the mixture in an ice bath (0°C).

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir overnight. The amine attacks a carbonyl of the (Boc)₂O, forming the N-Boc carbamate.[3]

    • Acidify the reaction mixture to a pH of ~3-4 with a mild acid (e.g., KHSO₄ solution) to protonate the carboxylate.

    • Extract the product, Boc-L-Tyrosine, into an organic solvent like ethyl acetate. Dry the organic layer and evaporate the solvent to yield the crude intermediate, which can be used directly or purified.[15]

  • Reduction to this compound:

    • Caution: This step must be performed under anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).

    • Dissolve the crude Boc-L-Tyrosine in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a borane reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), dropwise. Borane selectively reduces carboxylic acids to primary alcohols.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Carefully quench the reaction by the slow, dropwise addition of methanol or water at 0°C to destroy excess borane.

    • Perform an aqueous workup and extract the final product, this compound, into an organic solvent.

    • Purify the crude product by recrystallization or silica gel chromatography to yield a white solid.

Measurement of Specific Optical Rotation

This protocol outlines the procedure for verifying the stereochemical integrity of the synthesized this compound using polarimetry.

Instrumentation and Materials:

  • Polarimeter (accurate to at least 0.01°)

  • Sodium lamp (or other 589 nm light source)

  • Polarimeter cell (typically 1.0 dm)

  • Volumetric flask (e.g., 10.0 mL, Class A)

  • Analytical balance

  • This compound sample

  • Anhydrous Ethanol (ACS grade or higher)

Caption: Figure 3: Principle of Optical Rotation Measurement

Step-by-Step Methodology:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

  • Zero Calibration: Fill the clean polarimeter cell with the blank solvent (anhydrous ethanol). Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

  • Sample Preparation: Accurately weigh approximately 100 mg of the purified this compound. Transfer it quantitatively to a 10.0 mL volumetric flask. Dissolve the solid in anhydrous ethanol and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.01 g/mL.

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it completely, again ensuring the absence of air bubbles. Place the cell in the instrument and record the observed rotation (α). Perform multiple readings and average them to ensure precision.

  • Calculation: Use the recorded average observed rotation (α), the known path length (l = 1.0 dm), and the calculated concentration (c in g/mL) to calculate the specific rotation [α] using the formula provided in section 2.1.

  • Verification: Compare the calculated specific rotation to the literature value (-27 ± 2º). A value within this range provides strong evidence that the desired L-enantiomer has been synthesized with high enantiomeric purity.

Conclusion: The Role of this compound in Drug Discovery

This compound is more than just a protected amino alcohol; it is a precisely engineered chiral building block. Its defined (S)-stereochemistry, protected amine, and reactive hydroxyl group make it a valuable intermediate in the synthesis of complex molecules, including peptide-based drugs, enzyme inhibitors, and chiral ligands.[13][16][17] The rigorous verification of its stereochemical integrity via optical rotation is a non-negotiable step in the quality control process. This ensures that the chirality, so carefully selected from the starting material, is carried through to the final active pharmaceutical ingredient, ultimately safeguarding the efficacy and safety of the therapeutic agent.

References

  • Vertex AI Search. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). This compound | 83345-46-4.
  • Chem-Impex. (n.d.). Boc-L-tirosinol.
  • Chem-Impex. (n.d.). Boc-O-2,6-dichlorobenzyl-L-tyrosinol.
  • Aapptec Peptides. (n.d.). Boc-Tyrosinol [220237-31-0].
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • PDR-Separations. (n.d.). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the.
  • Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Chem-Impex. (n.d.). Boc-O-benzyl-L-tyrosinol.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess.
  • PubMed Central (PMC). (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Anton Paar Wiki. (n.d.). Basics of polarimetry.
  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination.
  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Wikipedia. (n.d.). Specific rotation.
  • PubMed. (n.d.). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine.
  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation.
  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.
  • PubChem. (n.d.). L-Tyrosine.
  • ACS Publications. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids.
  • Thermo Fisher Scientific. (n.d.). L-Tyrosine, 99% 100 g.

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The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Discovery and Application of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is paramount. Among the chemical tools developed in the 20th century, the tert-butoxycarbonyl (Boc) protecting group stands as a monumental innovation. Its introduction revolutionized the field, enabling the synthesis of complex peptides with a level of control and efficiency previously unattainable. This guide provides a comprehensive exploration of the discovery, history, and core technical principles of Boc-protected amino acids, offering field-proven insights for their successful application.

The Genesis of a Revolution: The Discovery and Historical Context of the Boc Group

Prior to the advent of the Boc group, peptide chemists relied on protecting groups like the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932.[1] While groundbreaking, the Cbz group's removal via catalytic hydrogenolysis was not universally compatible with all amino acid residues, particularly those containing sulfur. The need for a protecting group with a different cleavage mechanism, specifically one that was acid-labile, was evident.

The breakthrough came in 1957 with two independent publications that introduced the tert-butoxycarbonyl group to the world of peptide synthesis. R.A. Boissonnas described the use of tert-butyl azidoformate for the introduction of the Boc group, while G.W. Anderson and A.C. McGregor, along with F.C. McKay and N.F. Albertson, detailed the use of tert-butyl chloroformate and di-tert-butyl dicarbonate (also known as Boc anhydride), respectively.[2] The latter, due to its stability and ease of handling, has become the most common reagent for Boc protection.

The true impact of the Boc group was fully realized with its integration into the solid-phase peptide synthesis (SPPS) methodology developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The acid lability of the Boc group, coupled with the stability of the peptide-resin linkage to the deprotection conditions, formed the basis of the original and widely adopted "Boc/Bzl" strategy for SPPS.[3]

The Chemistry of Control: Principles of the Boc Protecting Group

The efficacy of the Boc group lies in its unique chemical properties. It is a carbamate that effectively masks the nucleophilicity of the α-amino group of an amino acid, preventing its unwanted participation in subsequent coupling reactions.[4][5]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[4][6] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of the anhydride. The resulting intermediate collapses, releasing the Boc-protected amino acid, carbon dioxide, and a tert-butoxide anion.

Caption: Mechanism of Boc Protection.

Mechanism of Boc Deprotection

The defining feature of the Boc group is its susceptibility to cleavage under acidic conditions.[4][7] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This is followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.

Caption: Mechanism of Boc Deprotection.

Orthogonality

A key advantage of the Boc group is its orthogonality to other protecting groups.[8] It is stable to the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and to the catalytic hydrogenation used to remove the benzyloxycarbonyl (Cbz) group. This allows for complex synthetic strategies where different protecting groups can be selectively removed at various stages.

In the Laboratory: Synthesis and Application of Boc-Amino Acids

The practical application of Boc-amino acids is the cornerstone of their utility. The following sections provide detailed protocols for their synthesis and use in SPPS.

Experimental Protocol for the Synthesis of N-Boc-Amino Acids

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[4]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent: 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water (1:1)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while maintaining stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Table 1: Typical Reaction Conditions for the Boc Protection of Various Amino Acids

Amino AcidBaseSolventReaction Time (h)Typical Yield (%)
L-AlanineTEAAcetone/Water493
L-Glutamic AcidTEAAcetone/Water490
L-Aspartic AcidTEAAcetone/Water0.560
L-PhenylalanineNaOHDioxane/Water1290-95
GlycineNaOHTHF/Water392

Data compiled from various sources, including[9][10]. Yields are indicative and may vary based on specific reaction conditions and scale.

Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy in SPPS involves the iterative addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.

Boc_SPPS_Workflow Start Start with Amino Acid-Resin Deprotection Boc Deprotection TFA in DCM Start->Deprotection Neutralization Neutralization DIEA in DCM/DMF Deprotection->Neutralization Coupling Coupling Boc-AA, DCC/HOBt Neutralization->Coupling Wash Wash DCM, IPA, DMF Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage HF or TFMSA Repeat->Cleavage No Purification Purification & Analysis Cleavage->Purification

Caption: General Workflow of Boc-SPPS.

Key Steps in a Boc-SPPS Cycle:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in dichloromethane (DCM).

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid is activated (e.g., with dicyclohexylcarbodiimide/1-hydroxybenzotriazole - DCC/HOBt) and coupled to the N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

Scientific Integrity: Mitigating Side Reactions in Boc Chemistry

While robust, the Boc-SPPS strategy is not without its potential pitfalls. Awareness of common side reactions is crucial for ensuring the synthesis of the target peptide with high purity.

Table 2: Common Side Reactions in Boc-SPPS and Mitigation Strategies

Side ReactionDescriptionAffected ResiduesMitigation Strategies
Aspartimide Formation The side-chain carboxyl group of Asp can cyclize with the backbone amide, leading to a mixture of α- and β-linked peptides.[3][11]Aspartic Acid (Asp)Use of side-chain protecting groups that are more sterically hindering (e.g., cyclohexyl ester).
Diketopiperazine Formation At the dipeptide stage, intramolecular cyclization can occur, cleaving the peptide from the resin.[3][11]Proline (Pro) is particularly susceptible.Utilize in situ neutralization protocols during coupling.
Alkylation of Side Chains The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains.[12]Trp, Met, Cys, TyrInclude scavengers (e.g., anisole, thioanisole) in the deprotection and cleavage cocktails.
Glutamic Acid Side Reactions The γ-carboxyl group of Glu can form a pyroglutamate residue at the N-terminus.[3]Glutamic Acid (Glu)Ensure complete coupling and avoid prolonged exposure to neutralization bases.

The Enduring Legacy of the Boc Group

The introduction of the Boc protecting group was a watershed moment in the history of organic chemistry and drug development. It provided a robust, reliable, and versatile tool that underpinned the widespread adoption of solid-phase peptide synthesis. While the Fmoc/tBu strategy has gained prominence due to its milder cleavage conditions, the Boc/Bzl approach remains highly relevant, particularly for the synthesis of certain classes of peptides and for large-scale production where its cost-effectiveness is an advantage.

The principles of orthogonality and selective deprotection, so elegantly embodied by the Boc group, continue to guide the design of new synthetic methodologies. For any scientist involved in the synthesis of complex organic molecules, a thorough understanding of the discovery, chemistry, and application of Boc-protected amino acids is not merely a matter of historical appreciation but a fundamental component of their technical expertise.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Zervas, L. (2009). Leonidas Zervas. Wikipedia. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino acids and their use in peptide synthesis. Journal of the American Chemical Society, 79(22), 6180–6183. [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. [Link]

  • Conda-Sheridan, M., et al. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]

  • Organic Syntheses. (1976). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 55, 32. [Link]

  • Organic Syntheses Procedure. (1977). [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690. [Link]74a042)

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Preserving the Cornerstone: A Technical Guide to Boc-L-Tyrosinol Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the integrity of each building block is paramount to the success of the final therapeutic entity. Boc-L-Tyrosinol, a key chiral intermediate, is no exception. Its stability is a critical factor that dictates the purity, efficacy, and safety of the resulting peptides and pharmaceuticals. This in-depth technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile of this compound and outlines field-proven storage and handling protocols to ensure its optimal performance.

Understanding the Molecule: Chemical Profile of this compound

This compound, with the chemical formula C₁₄H₂₁NO₄, is a derivative of the amino acid L-tyrosine.[1] The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This unique structure, featuring a phenolic hydroxyl group, a primary alcohol, and the acid-labile Boc protecting group, defines its reactivity and stability characteristics.

PropertyValueSource
CAS Number 83345-46-4[1]
Molecular Weight 267.33 g/mol [1]
Appearance White powder[1]
Melting Point 115-122 °C[1]
Purity (HPLC) ≥ 99%[1]
Storage Temperature 0-8 °C[1]

The Boc group provides stability against many nucleophiles and basic conditions, making it an excellent choice for orthogonal protection strategies in multi-step syntheses.[][3] However, this protection is intentionally temporary and can be removed under acidic conditions.

The Enemies of Stability: Factors Influencing this compound Degradation

The long-term stability of this compound is primarily influenced by temperature, pH, light, and the presence of oxidizing agents. Understanding these factors is crucial for mitigating degradation and preserving the integrity of the compound.

pH: The Acidic Achilles' Heel

The Boc protecting group is notoriously sensitive to acidic conditions.[][3] The mechanism of acidic cleavage involves the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine. This lability in acidic environments is a cornerstone of its utility in peptide synthesis but also a primary stability concern.

Conversely, this compound exhibits significant stability under neutral and basic conditions. The carbamate linkage is resistant to hydrolysis by bases, a key feature that allows for the selective deprotection of other protecting groups, such as Fmoc, in an orthogonal synthesis strategy.[][3]

Oxidation: The Vulnerable Phenol

The phenolic hydroxyl group on the tyrosine side chain is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of colored impurities, such as quinones. This oxidative degradation can be a significant issue, impacting the purity and biological activity of the final product.

Temperature: A Double-Edged Sword

While refrigeration is recommended for long-term storage, high temperatures can also induce degradation. Thermal deprotection of the Boc group can occur at elevated temperatures, leading to the formation of the free amino alcohol.[4] Although this typically requires temperatures exceeding those encountered during standard storage, it is a factor to consider during certain manufacturing processes or in the event of improper storage.

Light: The Catalyst for Degradation

Exposure to light, particularly UV radiation, can promote the degradation of this compound. Photodegradation can occur through direct absorption of light by the molecule or through photosensitized processes. This can lead to a variety of degradation products and a loss of purity. Therefore, protection from light is a critical aspect of proper storage and handling.

Best Practices for Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols should be strictly adhered to. These practices are designed to mitigate the risks of degradation from the factors discussed above.

Recommended Storage Conditions

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature 0-8 °C (refrigerated) for long-term storage.Minimizes the rate of potential degradation pathways, including thermal decomposition and slow hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the phenolic hydroxyl group.
Light Store in a light-resistant container (e.g., amber vial).Protects the compound from photodegradation.
Moisture Keep the container tightly sealed.Prevents hydrolysis and potential clumping of the powder.

For short-term storage, this compound can be kept at room temperature, provided it is protected from light and moisture. However, for periods longer than a few weeks, refrigeration is strongly advised.

Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: When dispensing the powder, do so in a dry, inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Avoid Contamination: Use clean, dry spatulas and weighing instruments. Avoid cross-contamination with acidic or oxidizing materials.

  • Resealing: After dispensing, purge the container with an inert gas before tightly resealing.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for use in cGMP manufacturing, it is essential to have a validated stability-indicating analytical method. The following outlines a general protocol for forced degradation studies and the development of a suitable HPLC method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol: Forced Degradation of this compound

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.

  • Photostability: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6][7] A dark control should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug substance from its degradation products, allowing for the accurate quantification of purity and degradation.

Table 3: Example HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the stability and degradation of this compound.

G cluster_storage Optimal Storage Conditions Refrigeration (0-8 °C) Refrigeration (0-8 °C) Boc_Tyrosinol This compound Inert Atmosphere Inert Atmosphere Light Protection Light Protection Moisture Protection Moisture Protection Stable Compound Stable Compound Boc_Tyrosinol->Stable Compound Maintained Integrity

Caption: Key factors for ensuring the stability of this compound.

DegradationPathway cluster_degradation Potential Degradation Pathways Boc_Tyrosinol This compound Deprotection L-Tyrosinol (Deprotected) Boc_Tyrosinol->Deprotection Boc Cleavage Boc_Tyrosinol->Deprotection Thermal Deprotection Oxidized_Product Oxidized Species (e.g., Quinones) Boc_Tyrosinol->Oxidized_Product Phenol Oxidation Acid Acidic Conditions (e.g., TFA, HCl) Oxidation Oxidizing Agents (e.g., O₂, light) Heat High Temperature

Caption: Predicted degradation pathways for this compound.

Conclusion: A Foundation of Quality

The stability of this compound is not merely a matter of chemical curiosity; it is a fundamental pillar supporting the development of high-quality peptides and pharmaceuticals. By understanding the intrinsic chemical properties of this crucial building block and implementing robust storage and handling protocols, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible results. The insights and methodologies presented in this guide provide a framework for maintaining the stability of this compound, thereby safeguarding the quality and efficacy of the final therapeutic products.

References

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • PMC. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubMed. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. [Link]

  • PMC. (2017). Forced degradation of recombinant monoclonal antibodies: A practical guide. [Link]

  • ResearchGate. (2019). Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR. [Link]

  • R Discovery. Stability-indicating HPLC Method Research Articles. [Link]

  • ResearchGate. (2014). Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • PubMed. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. [Link]

  • ResearchGate. Preparation of buffers at different pH values. [Link]

  • SAS Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. [Link]

  • PubMed. (2022). Characterization of degradation products of Macozinone by LC-MS/MS and elucidation of their degradation pathway. [Link]

  • ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]

  • Aapptec Peptides. Boc-Tyr(Bzl)-OH. [Link]

  • Europub. (2015). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. [Link]

  • ResearchGate. (2020). Development of a green stability-indicating HPLC-DAD method for the analysis of tildipirosin in pharmaceutical formulation. [Link]

  • PubMed. (2024). Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH. [Link]

  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Boc-L-Tyrosinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptides with C-terminal modifications is a cornerstone of modern drug discovery and chemical biology, enabling the development of therapeutic analogs with enhanced stability, potency, and unique pharmacological profiles. Peptide alcohols, in particular, serve as critical intermediates and potent inhibitors of various enzyme classes. This guide provides a comprehensive overview and detailed protocols for the application of N-α-Boc-L-Tyrosinol in Solid-Phase Peptide Synthesis (SPPS). We will delve into the foundational chemistry, strategic considerations for resin selection, step-by-step protocols for the synthesis of peptide alcohols, and their subsequent conversion to peptide aldehydes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage C-terminal amino alcohols for advanced peptide design.

Introduction: Beyond the Carboxyl Terminus

Standard solid-phase peptide synthesis, following the foundational principles laid out by Merrifield, typically yields peptides with a C-terminal carboxylic acid or amide.[1][2] While immensely powerful, this approach limits the chemical diversity of the C-terminus. The incorporation of amino alcohols, such as Boc-L-Tyrosinol, opens a synthetic gateway to novel peptide structures, most notably peptide alcohols and peptide aldehydes.

  • Peptide Alcohols: These compounds are valuable in their own right and are crucial precursors for other functionalities. They are often explored in structure-activity relationship (SAR) studies to probe the importance of the C-terminal carboxylate interaction with biological targets.[3]

  • Peptide Aldehydes: As potent, reversible inhibitors of cysteine and serine proteases, peptide aldehydes are of significant interest in therapeutic development.[4] The aldehyde warhead forms a hemiacetal or hemithioacetal adduct with the active site residue of the target enzyme.

This compound is an ideal building block for this purpose. The N-terminal tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection compatible with the classic Boc/Bzl SPPS strategy, while the primary alcohol allows for direct attachment to a solid support, initiating the synthesis from a C-terminal alcohol instead of an acid.[5][6]

Foundational Strategy: Anchoring an Alcohol to a Solid Support

The pivotal step in synthesizing a peptide alcohol is the covalent attachment of the first building block, this compound, to the solid support. Unlike standard SPPS where an ester or amide bond is formed with the resin's linker, here we must form a stable, yet cleavable, ether linkage.

Causality Behind Resin Selection: The choice of resin is critical. The linkage must be stable to the repetitive acid treatments (e.g., Trifluoroacetic Acid, TFA) used for Nα-Boc deprotection during chain elongation but susceptible to cleavage under specific conditions at the end of the synthesis.[7] For this purpose, highly acid-labile trityl-based resins are superior.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This is the resin of choice for alcohol immobilization.[8] Its steric bulk helps prevent side reactions like diketopiperazine formation, and its extreme acid sensitivity allows the final peptide alcohol to be cleaved under very mild acidic conditions (e.g., 1-5% TFA or hexafluoroisopropanol in DCM).[7] This mild cleavage preserves most acid-labile side-chain protecting groups, enabling the synthesis of fully protected peptide fragments if desired.

The workflow for attaching this compound to the resin is a critical first step that dictates the success of the entire synthesis.

G cluster_0 Resin Preparation & Loading Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Reagents This compound + DIPEA in DCM Swell->Reagents Loading Agitate at RT (1-4 hours) Reagents->Loading Cap Cap remaining reactive sites (DCM/MeOH/DIPEA) Loading->Cap Wash Wash & Dry Resin Cap->Wash FinalResin Boc-Tyrosinol-O-Trityl-Resin Wash->FinalResin

Caption: Workflow for loading this compound onto 2-Chlorotrityl resin.

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol details the esterification-equivalent step for anchoring the amino alcohol. The use of a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to facilitate the reaction while preventing unwanted side reactions.[9]

Materials:

  • 2-Chlorotrityl chloride resin (substitution ~1.0-1.6 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell with gentle agitation for 30-60 minutes. Drain the solvent.

  • Loading Solution: In a separate flask, dissolve this compound (1.5 eq relative to resin substitution) in anhydrous DCM. Add DIPEA (3.0 eq).

  • Attachment Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.[8]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin in vacuo to a constant weight. A sample can be taken to determine the final loading via gravimetric analysis or indirect methods.

Protocol 2: Peptide Elongation via Boc-SPPS

Once this compound is anchored, the peptide chain is elongated using standard Boc-SPPS cycles.[10] This process involves the iterative removal of the Nα-Boc group followed by the coupling of the next Boc-protected amino acid.

G Start Resin-Bound Peptide (N-terminally Boc-protected) Deprotect 1. Deprotection 50% TFA in DCM Start->Deprotect Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize 2. Neutralization 10% DIPEA in DCM Wash1->Neutralize Wash2 Wash (DCM, DMF) Neutralize->Wash2 Couple 3. Coupling Boc-AA, HBTU/DIPEA in DMF Wash2->Couple Monitor Kaiser Test Couple->Monitor Wash3 Wash (DMF, DCM) End Resin-Bound Peptide (n+1 residues) Wash3->End End->Deprotect Repeat for next cycle Monitor->Couple Positive Monitor->Wash3 Negative

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Procedure (per cycle):

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[11] Perform a brief pre-wash (1-2 min) with the same solution. Drain.

  • Washing: Wash the resin with DCM (3x) followed by Isopropanol (IPA) (2x) to remove residual acid.[10]

  • Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 2 minutes) to neutralize the N-terminal ammonium trifluoroacetate salt.[11]

  • Washing: Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Coupling: In a separate vessel, pre-activate the next Boc-amino acid (2-4 eq) with a coupling agent like HBTU (0.95 eq relative to amino acid) and DIPEA (4-6 eq relative to resin) in DMF for 2-5 minutes. Add this activated solution to the resin. Agitate for 1-2 hours.

  • Monitoring & Washing: Monitor the reaction for completion using the qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. Once complete, wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle until the desired peptide sequence is assembled.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

This final step liberates the peptide alcohol from the solid support and simultaneously removes the side-chain protecting groups. A cleavage "cocktail" containing scavengers is essential to trap reactive carbocations generated during deprotection, preventing modification of sensitive residues like Trp, Met, or the Tyr phenol.[10][12]

Materials:

  • Peptidyl-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: e.g., Water, Triisopropylsilane (TIPS), Phenol, Thioanisole

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry completely under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIPS (82.5:5:5:5:2.5 v/v).[10] Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the chilled (0 °C) cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10x the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with additional cold ether (2x) to remove residual scavengers and organic impurities.

  • Drying & Analysis: Dry the crude peptide pellet under vacuum. Analyze the product using HPLC and Mass Spectrometry. Purify via preparative HPLC as required.

Advanced Application: On-Resin Synthesis of Peptide Aldehydes

The resin-bound peptide alcohol is a perfect substrate for oxidation to the corresponding aldehyde. Performing this reaction on the solid support simplifies purification, as excess reagents can be washed away easily.

Causality Behind Reagent Selection: A mild oxidizing agent is required to prevent over-oxidation to a carboxylic acid and to minimize side reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and mild reaction conditions.[4]

G Start Resin-Bound Peptide Alcohol (Fully Protected) Swell Swell Resin in DCM Start->Swell Oxidation Add Dess-Martin Periodinane in DCM Swell->Oxidation React Agitate at RT (2-6 hours) Oxidation->React Wash Quench & Wash (Na2S2O3, DCM, DMF) React->Wash Product Resin-Bound Peptide Aldehyde Wash->Product Cleave Cleave from Resin (Protocol 3) Product->Cleave Final Crude Peptide Aldehyde Cleave->Final

Caption: Workflow for the on-resin oxidation of a peptide alcohol to a peptide aldehyde.

Protocol 4: On-Resin Oxidation with Dess-Martin Periodinane (DMP)

Procedure:

  • Resin Preparation: Take the fully assembled, N-terminally protected peptidyl-resin from Protocol 2. Swell the resin in anhydrous DCM.

  • Oxidation: Add a solution of Dess-Martin periodinane (3-5 eq) in anhydrous DCM to the swollen resin.

  • Reaction: Agitate the suspension at room temperature for 2-6 hours. Monitor the reaction progress by taking a small sample of resin, performing a micro-cleavage, and analyzing by LC-MS.

  • Quenching & Washing: Drain the oxidant solution. Quench any remaining DMP by washing the resin with a 10% sodium thiosulfate solution, followed by sequential washes with DCM and DMF.

  • Cleavage: The resulting resin-bound peptide aldehyde can now be cleaved and deprotected using Protocol 3 to yield the final product.

Quantitative Data & Technical Summary

StepKey ReagentsEquivalents (Rel. to Resin)Typical TimeMonitoring
Resin Loading This compound, DIPEA1.5 eq, 3.0 eq2-4 hGravimetric
Boc Deprotection 50% TFA in DCM-20-30 min-
Neutralization 10% DIPEA in DCM-2 x 2 min-
AA Coupling Boc-AA, HBTU, DIPEA2-4 eq, ~2-4 eq, 4-6 eq1-2 hKaiser Test
Final Cleavage TFA, Scavengers-2-4 hHPLC/MS
On-Resin Oxidation Dess-Martin Periodinane3-5 eq2-6 hMicro-cleavage LC/MS

Conclusion

This compound is a versatile and powerful building block for introducing C-terminal alcohol functionality in solid-phase peptide synthesis. Its compatibility with standard Boc-SPPS workflows, coupled with the strategic use of highly acid-labile resins like 2-chlorotrityl, provides a robust and reliable pathway to peptide alcohols. Furthermore, these resin-bound intermediates can be efficiently converted to peptide aldehydes, a class of compounds with significant therapeutic potential. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore novel peptide architectures and advance the frontiers of drug discovery and chemical biology.

References

  • BenchChem (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Solid-Phase Peptide Synthesis. BenchChem Scientific.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology.
  • Creative Peptides (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BenchChem (2025). The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide. BenchChem Scientific.
  • PubMed (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Guryanov, I., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • BOC Sciences.
  • Fields, C. G., et al. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Research Science Alliance (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • Hilpert, K., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries.... PubMed Central.
  • BenchChem (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem Scientific.
  • Loffet, A., et al. (2011). Solid phase peptide synthesis of peptide alcohols.
  • AAPPTEC. Peptide Synthesis Resins. AAPPTEC Technical Library.
  • Sigma-Aldrich. Peptide Resin Loading Protocols. MilliporeSigma.
  • Aapptec Peptides. Cleavage from Wang Resin. AAPPTEC Technical Library.
  • Aapptec Peptides. Attaching the first amino acid to a resin. AAPPTEC Technical Library.
  • Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC Technical Library.
  • Zitterbart, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
  • Feliu, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Fluorochem. SPPS Resins for Peptide Synthesis. Fluorochem Ltd.
  • White, P., et al. (2004). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • ResearchGate.
  • BenchChem (2025). Comparative Analysis of Boc-Tyr(Boc)-OH and Boc-Tyr(Bzl)-OH in Peptide Synthesis. BenchChem Scientific.
  • Bachem (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem AG.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC Technical Library.
  • CEM Corporation (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube.
  • Ferrer-Gago, F. J., et al. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols.
  • Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).

Sources

Application Notes and Protocols for the Synthesis of Tyrosine-Containing Peptides Using Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the utilization of Boc-L-Tyrosinol in the synthesis of tyrosine-containing peptides. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages of employing this N-terminally protected amino alcohol. It offers a deep dive into the underlying chemical principles and provides robust, field-tested protocols for both solid-phase and solution-phase peptide synthesis. The content herein is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Tyrosine in Peptides and the Role of this compound

Tyrosine, a proteinogenic amino acid, is a critical component in a vast array of biologically active peptides and proteins. Its phenolic side chain is a key participant in various biological processes, including enzyme catalysis, receptor binding, and signal transduction through post-translational modifications like phosphorylation.[1][2][3][4][5] The synthesis of tyrosine-containing peptides is therefore of paramount importance in drug discovery and biochemical research.[6][7]

This compound, an N-terminally protected derivative of L-tyrosinol, serves as a versatile and valuable building block in the synthesis of these peptides.[7][8][9] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the amino group, enabling controlled, stepwise peptide elongation.[10][11][12] The primary alcohol functionality of tyrosinol offers unique opportunities for the synthesis of peptide analogs with modified backbones, such as peptoids and other peptidomimetics, which can exhibit enhanced stability and bioavailability. This guide will explore the practical applications of this compound in modern peptide synthesis.

Physicochemical Properties and Advantages of this compound

This compound is a white to off-white powder with good solubility in many organic solvents commonly used in peptide synthesis.[8] Its key structural features—the acid-labile Boc group, the chiral center, the primary hydroxyl group, and the phenolic side chain—make it a strategic choice for peptide chemists.

PropertyValueSource
CAS Number 83345-46-4[8]
Molecular Formula C₁₄H₂₁NO₄[8]
Molecular Weight 267.33 g/mol [8]
Appearance White powder[8]
Purity (HPLC) ≥ 99%[8]
Melting Point 115-122 ºC[8]
Storage Conditions 0-8 °C[8]

Key Advantages:

  • Stability and Controlled Deprotection: The Boc group is stable under a wide range of coupling conditions but can be selectively removed with moderate acids like trifluoroacetic acid (TFA), allowing for orthogonal protection schemes.[10][11][13]

  • Versatility in Peptide Modification: The primary alcohol of tyrosinol can be used to synthesize peptide esters, ethers, and other C-terminal modifications, expanding the chemical diversity of synthetic peptides.

  • Enhanced Solubility: The presence of the hydroxyl group can improve the solubility of the growing peptide chain in some cases, mitigating aggregation issues during synthesis.[8]

  • Chiral Integrity: As a derivative of a natural amino acid, this compound provides a reliable source of chirality for the synthesis of stereochemically defined peptides.

Strategic Application in Peptide Synthesis: A Workflow Overview

The incorporation of this compound into a peptide sequence generally follows the established principles of either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice between these two methodologies depends on the desired peptide length, scale, and purification strategy.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin 1. Resin Swelling First_AA 2. First Amino Acid Attachment Resin->First_AA Deprotection_SPPS 3. Boc Deprotection (TFA) First_AA->Deprotection_SPPS Coupling_SPPS 4. Coupling of this compound Deprotection_SPPS->Coupling_SPPS Repeat 5. Repeat Deprotection/Coupling Cycles Coupling_SPPS->Repeat Cleavage 6. Cleavage from Resin (HF or TFMSA) Repeat->Cleavage Purification_SPPS 7. Purification (RP-HPLC) Cleavage->Purification_SPPS End Characterized Peptide Purification_SPPS->End C_Protected_AA 1. C-terminally Protected Amino Acid Coupling_Solution 2. Coupling with this compound C_Protected_AA->Coupling_Solution Deprotection_Solution 3. Boc Deprotection Coupling_Solution->Deprotection_Solution Fragment_Condensation 4. Further Fragment Condensation Deprotection_Solution->Fragment_Condensation Final_Deprotection 5. Final Deprotection Fragment_Condensation->Final_Deprotection Purification_Solution 6. Purification (Crystallization/Chromatography) Final_Deprotection->Purification_Solution Purification_Solution->End Start Start Start->Resin Start->C_Protected_AA

Sources

Introduction: The Strategic Importance of Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Boc Deprotection of Boc-L-Tyrosinol

For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from L-tyrosinol is a critical step in the synthesis of a wide array of pharmacologically active molecules and chiral ligands. The Boc group provides a robust shield for the amine functionality during preceding synthetic transformations, but its clean and efficient cleavage is paramount to ensure high yield and purity of the desired L-tyrosinol product. This document provides a detailed guide to the principles, protocols, and best practices for the Boc deprotection of this compound, grounded in established chemical literature.

N-Boc-L-tyrosinol serves as a key intermediate in organic synthesis. Its structure, featuring a primary alcohol, a phenol, and a protected amine, allows for selective modifications at different positions. The Boc group is favored for its stability under a variety of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. However, its removal requires specific acidic conditions that must be carefully controlled to prevent side reactions, particularly those involving the electron-rich phenolic ring and the benzylic alcohol. The choice of deprotection agent and reaction conditions is therefore a critical parameter that dictates the success of the synthesis.

Mechanism of Acid-Catalyzed Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-understood E1-type elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tertiary carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Boc_Deprotection_Mechanism BocTyr N-Boc-L-Tyrosinol ProtonatedBoc Protonated Intermediate BocTyr->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tBu+ tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation LTyrosinol L-Tyrosinol CarbamicAcid->LTyrosinol - CO₂ CO2 CO₂ CarbamicAcid->CO2 TFA_Deprotection_Workflow start Dissolve this compound in DCM add_tfa Add TFA dropwise at 0 °C start->add_tfa stir Stir at room temperature (Monitor by TLC) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate basify Dissolve residue in water, basify with aq. NaOH concentrate->basify extract Extract with organic solvent (e.g., EtOAc) basify->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography (optional) dry_concentrate->purify

Caption: Workflow for Boc deprotection using TFA/DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-L-tyrosinol (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm of the acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the scale and lability of other functional groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting residue is the trifluoroacetate salt of L-tyrosinol. To obtain the free amine, dissolve the residue in water and basify to a pH of 9-10 with a suitable base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc) or a mixture of chloroform and isopropanol.

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude L-tyrosinol can be further purified by silica gel column chromatography if necessary, although in many cases the purity is sufficient for subsequent steps.

Self-Validating System & Causality:

  • TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, more polar spot (which stains with ninhydrin) confirms the reaction's progress.

  • pH Check: Ensuring the aqueous layer is basic during workup is critical for the quantitative recovery of the free amine during extraction.

  • Rationale for DCM: DCM is an excellent solvent for the starting material and is unreactive towards the acidic conditions.

  • Rationale for TFA: TFA is a strong acid that effectively cleaves the Boc group, and its volatility, along with that of its byproducts (isobutylene and CO₂), simplifies removal.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent

Using HCl provides a more economical alternative to TFA and results in the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be isolated directly.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of HCl in a suitable organic solvent. Common choices include 4 M HCl in 1,4-dioxane or a saturated solution of HCl gas in ethyl acetate.

  • Reaction: Dissolve N-Boc-L-tyrosinol (1.0 eq) in a minimal amount of the chosen solvent (e.g., ethyl acetate or methanol). Add the HCl solution (5-10 eq) at 0 °C.

  • Stirring and Precipitation: Stir the reaction at room temperature. The deprotection usually proceeds rapidly, and the L-tyrosinol hydrochloride salt may precipitate out of the solution. The reaction time is typically 1-2 hours.

  • Isolation:

    • If a precipitate forms, it can be collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities, and then dried.

    • If no precipitate forms, the solvent is removed under reduced pressure to yield the crude hydrochloride salt.

  • Free Amine Generation (Optional): If the free amine is required, the hydrochloride salt is dissolved in water and treated with a base as described in Protocol 1.

Self-Validating System & Causality:

  • Precipitation: The formation of a solid precipitate is a strong indicator that the reaction is proceeding as expected, yielding the less soluble hydrochloride salt.

  • Solvent Choice: 1,4-Dioxane and ethyl acetate are common choices as they are good solvents for the starting material and the HCl reagent. Methanol can also be used but may lead to side reactions if other sensitive functional groups are present.

  • Anhydrous Conditions: It is important to use anhydrous solvents and HCl solutions to prevent unwanted side reactions with water.

Comparative Analysis of Deprotection Protocols

ParameterTFA in DCMHCl in Dioxane/EtOAc
Reagent Cost HigherLower
Reaction Time 1-4 hours1-2 hours
Workup Requires neutralization and extractionCan involve simple filtration
Isolated Product Free amine (after workup)Hydrochloride salt
Byproducts Volatile (isobutylene, CO₂)Volatile (isobutylene, CO₂)
Considerations TFA is corrosive and requires careful handling.Anhydrous conditions are preferred.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, additional acid can be added, or the reaction time can be extended. Gentle warming can also be applied, but this should be done with caution to avoid potential side reactions.

  • Side Reactions: The electron-rich aromatic ring of tyrosine can be susceptible to electrophilic attack by the tert-butyl cation, leading to alkylation of the ring. To mitigate this, a scavenger such as anisole or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

  • Racemization: The chiral center of L-tyrosinol is generally stable under these deprotection conditions. However, prolonged exposure to strong acid or elevated temperatures should be avoided.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Agilent Technologies. (2011). A Practical Guide to Boc-Deprotection. [Link]

Application Notes & Protocols: The Strategic Utility of Boc-L-Tyrosinol in Pharmaceutical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Boc-L-Tyrosinol, the N-tert-butyloxycarbonyl protected derivative of L-Tyrosinol, is a cornerstone chiral building block in modern medicinal chemistry. Its unique structural features—a primary alcohol, a phenolic side chain, and a stable yet readily cleavable amine protecting group—provide a versatile scaffold for constructing complex, high-value pharmaceutical agents.[1][2] This guide elucidates the strategic importance of this compound, detailing its primary applications and providing robust, field-proven protocols for its synthesis and manipulation. By explaining the causality behind experimental choices and integrating self-validating checkpoints, this document serves as a practical and authoritative resource for professionals engaged in drug discovery and development.

Introduction: The Value Proposition of a Chiral Intermediate

In pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety.[3] Chiral building blocks derived from the natural amino acid pool, such as L-Tyrosine, are invaluable starting materials for introducing stereocenters with high fidelity.[4][] this compound emerges from this context as a particularly strategic intermediate.

The N-Boc (tert-butyloxycarbonyl) group is one of the most widely used amine protecting groups in organic synthesis.[6][7] Its popularity stems from several key advantages:

  • Robustness: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective chemistry to be performed on other parts of the molecule.[6][8]

  • Facile Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which typically do not disturb other acid-sensitive functionalities like esters if conditions are carefully controlled.[9][10][11]

  • Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of intermediates in common organic solvents, simplifying reaction workups and purification.

By protecting the nucleophilic amine of L-Tyrosinol, the Boc group prevents unwanted side reactions during peptide bond formation or other coupling reactions, thereby directing reactivity towards the primary alcohol or the phenolic hydroxyl group.[7] This makes this compound an ideal starting point for synthesizing a diverse array of complex molecular architectures.

Core Applications in Drug Development

This compound is a versatile intermediate used in the synthesis of numerous therapeutic agents, including enzyme inhibitors, novel peptide constructs, and heterocyclic scaffolds.[1][2][12]

Synthesis of Chiral Oxazolidinones

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics, which combat multidrug-resistant Gram-positive bacteria.[13] Chiral amino alcohols are key precursors for establishing the stereochemistry of the oxazolidinone ring. This compound can be employed in multi-step syntheses to generate novel oxazolidinone derivatives where the tyrosyl side chain is incorporated to modulate pharmacological properties.[14][15][16]

Intermediate for Enzyme Inhibitors and Antivirals

The tyrosine scaffold is frequently recognized by various enzymes. Consequently, this compound serves as an intermediate for building inhibitors of proteases, kinases, and phosphatases.[1][8] For example, N-Boc-L-tyrosine-based analogues have shown promising antidiabetic properties through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[8] Furthermore, complex heterocyclic systems derived from chiral amino acids are integral to the development of modern antiviral drugs, such as the anti-influenza agent baloxavir marboxil.[17][]

Advanced Peptide Synthesis

While Boc-amino acids are foundational in peptide synthesis, Boc-amino alcohols like this compound are used to create peptide mimics (peptidomimetics) or to introduce C-terminal alcohol functionalities.[8][19] This modification can improve metabolic stability, alter receptor binding affinity, and enhance cell permeability compared to the native peptide.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and characterization data to ensure the integrity of the materials throughout the synthetic workflow.

Protocol 1: Synthesis of this compound from L-Tyrosine

This is a robust, three-step process starting from the commercially available amino acid. The workflow involves esterification of the carboxylic acid, protection of the amine, and subsequent reduction of the ester to the primary alcohol. A one-pot strategy involving Boc protection followed by reduction is also feasible.[20]

Workflow for the Synthesis of this compound

G A This compound C L-Tyrosinol Salt (TFA or HCl salt) A->C Cleavage B Acidic Conditions (e.g., TFA/DCM or 4M HCl in Dioxane) B->C E L-Tyrosinol (Free Amine) C->E Neutralization D Aqueous Base Workup D->E

Sources

Application Note & Protocols: Leveraging Boc-L-Tyrosinol as a Versatile Scaffold for the Development of Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of therapeutics for neurological disorders is a formidable challenge, largely due to the complexity of disease pathologies and the restrictive nature of the blood-brain barrier (BBB). An effective strategy in CNS drug discovery involves the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with multiple biological targets. This guide details the application of N-Boc-L-Tyrosinol, a protected amino alcohol, as a highly versatile scaffold for generating novel compounds with neuroprotective potential. We provide the scientific rationale for its use, detailed protocols for the synthesis of a focused compound library, and robust methodologies for in vitro screening against oxidative stress, a common pathological hallmark of neurodegeneration.

Part 1: The Scientific Rationale for Employing Boc-L-Tyrosinol

The selection of a starting scaffold is a critical decision in any drug discovery campaign. This compound is not merely a synthetic building block; its inherent chemical features present a compelling foundation for designing CNS-active agents.[1][2]

The Tyrosine Moiety: A Neuro-Relevant Pharmacophore

The core tyrosine structure is fundamental to neurobiology. Its phenolic ring is a precursor to essential catecholamine neurotransmitters like dopamine and norepinephrine.[3] Furthermore, this phenol group is a potent hydrogen donor, allowing it to function as a natural antioxidant by scavenging destructive reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5] In pathological states such as Alzheimer's disease, oxidative stress can lead to the covalent cross-linking of tyrosine residues (forming dityrosine), which contributes to the stability and toxicity of protein aggregates like amyloid-β.[6][7] A scaffold that incorporates this key residue allows for the exploration of antioxidant properties and the potential modulation of these pathological aggregation pathways.

The Scaffold Advantage: Points of Diversification and Stability

This compound is an ideal scaffold due to its combination of stability and multiple points for chemical modification, which is essential for tuning physicochemical properties for CNS drug discovery.[8][9]

  • N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides excellent stability during synthetic manipulations of other parts of the molecule.[6] Its clean, acid-labile removal reveals a primary amine, which can be used for late-stage diversification to build peptidomimetics or introduce new functional groups.[10]

  • Primary Alcohol : Unlike its parent amino acid, the primary alcohol of tyrosinol offers a distinct and highly versatile reactive handle. It allows for the formation of esters, ethers, and carbamates, enabling the synthesis of derivatives with a wide range of polarities and steric profiles. This modification is crucial for optimizing target engagement and improving BBB penetration.[6]

  • Phenolic Hydroxyl : This group can be alkylated, acylated, or used as a handle for other modifications to fine-tune the electronic properties and antioxidant capacity of the molecule.

These features collectively make this compound a superior starting point for generating a library of diverse compounds with the potential to cross the BBB and exert neuroprotective effects.[1][6]

cluster_scaffold This compound Scaffold cluster_mods Points for Chemical Diversification Scaffold This compound (Core Structure) Boc 1. N-Boc Group - Stability - Late-stage deprotection  for amide coupling Scaffold->Boc Phenol 2. Phenolic -OH - Antioxidant activity - Site for ether/ester  formation Scaffold->Phenol Alcohol 3. Primary Alcohol - Versatile handle for  esters, ethers, etc. - Modulates lipophilicity Scaffold->Alcohol

Caption: Key structural features of this compound for drug design.

Part 2: Synthesis of a this compound Focused Library

The following protocols describe a workflow for creating a small, diverse library of compounds from the this compound scaffold. The goal is to systematically modify the primary alcohol and phenolic hydroxyl groups to probe structure-activity relationships (SAR) in subsequent biological assays.

cluster_rxn1 Reaction Pathway 1 cluster_rxn2 Reaction Pathway 2 start This compound (Starting Material) ester Esterification of Primary Alcohol (R-COOH, EDC/DMAP) start->ester ether O-Alkylation of Phenolic Hydroxyl (R-Br, K2CO3) start->ether lib1 Library A (Ester Derivatives) ester->lib1 purify Purification (Column Chromatography) lib1->purify lib2 Library B (Ether Derivatives) ether->lib2 lib2->purify char Characterization (NMR, LC-MS) purify->char screen Biological Screening (See Part 3) char->screen

Caption: Workflow for synthesis and screening of derivative libraries.

Protocol 2.1: Esterification of the Primary Alcohol

Causality: This protocol attaches various carboxylic acids to the primary alcohol. This modification directly impacts the compound's lipophilicity (LogP), size, and potential to form new hydrogen bonds, all of which are critical determinants of BBB permeability and target binding.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, cyclohexanecarboxylic acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution, 1M HCl, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the selected carboxylic acid (1.2 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.5 eq) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Part 3: In Vitro Screening for Neuroprotective Activity

Once a library of derivatives is synthesized, a screening cascade is required to identify compounds with promising biological activity. The following protocols focus on assessing antioxidant potential and cytoprotection in a neuronal cell model of oxidative stress.

cluster_level1 Level 1: Primary Screen cluster_level2 Level 2: Cell-Based Screen cluster_level3 Outcome start Synthesized Compound Library dpph DPPH Assay (Antioxidant Capacity) start->dpph cells SH-SY5Y Neuronal Cells + Oxidative Stressor (H₂O₂) dpph->cells mtt MTT Assay (Measure Cell Viability) cells->mtt sar Identify Hits & Establish SAR mtt->sar lead Lead Compound for Optimization sar->lead

Caption: In vitro screening cascade for identifying neuroprotective hits.

Protocol 3.1: SH-SY5Y Neuroprotection Assay Against Oxidative Stress

Causality: This assay models the neuronal damage caused by oxidative stress, a key pathological factor in many neurological disorders.[11] By pre-treating neuronal cells with the synthesized compounds before exposing them to an oxidative insult (H₂O₂), we can quantify the compound's ability to protect cells from death. The MTT assay measures mitochondrial reductase activity, a reliable indicator of cell viability.[12]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with DMSO) and "stressor control" (medium with DMSO). Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (the final concentration, e.g., 200 µM, must be optimized beforehand to induce ~50% cell death). Add 10 µL of the H₂O₂ solution to all wells except the "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells after subtracting the background absorbance.

Data Presentation

Summarize the quantitative results from the neuroprotection assay in a structured table.

Compound IDModificationConcentration (µM)% Cell Viability (Mean ± SD)
ControlUntreated-100 ± 5.2
H₂O₂ OnlyStressor Control-48 ± 4.5
Scaffold This compound1055 ± 6.1
Cmpd-A1 Ester (Benzoate)1078 ± 5.8
Cmpd-B1 Ether (Benzyl)1062 ± 7.3
............

Part 4: Data Interpretation and Future Directions

The primary screening cascade will identify "hit" compounds that demonstrate significant cytoprotection. By comparing the structures of active versus inactive compounds, initial Structure-Activity Relationships (SAR) can be established. For instance, if aromatic esters (like Cmpd-A1) consistently show higher activity than aliphatic ethers, this suggests that an electron-withdrawing group and planarity at that position may be beneficial.

Lead Optimization: Promising hits should be subjected to further studies:

  • Dose-Response Curves: Determine the EC₅₀ value for the most potent compounds.

  • Mechanism of Action Studies: Investigate if the compounds reduce intracellular ROS levels, prevent caspase activation, or modulate specific signaling pathways.[11][13]

  • BBB Permeability Assessment: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict CNS penetration.[14]

  • In Vivo Efficacy: Test lead compounds in established animal models of neurological disease, such as the MPTP mouse model of Parkinson's disease or APP/PS1 transgenic mice for Alzheimer's disease.[7][15]

By following this integrated workflow of rational synthesis and systematic screening, researchers can effectively utilize the this compound scaffold to discover and develop novel lead compounds for the treatment of devastating neurological disorders.

References

  • Benchchem. This compound | 83345-46-4.
  • Chem-Impex. This compound.
  • PubMed Central. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration.
  • National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics.
  • PubMed. Assessing molecular scaffolds for CNS drug discovery.
  • PubMed. N-linoleyltyrosine exerts neuroprotective effects in APP/PS1 transgenic mice via cannabinoid receptor-mediated autophagy.
  • The Royal Society of Chemistry. Supporting information_OBC_rev1.
  • Chem-Impex. Boc-L-tirosinol.
  • Frontiers. Dityrosine cross-linking and its potential roles in Alzheimer's disease.
  • PubMed Central. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults.
  • BOC Sciences. Neurological Disease Inhibitors, Agonists and Modulators.
  • ResearchGate. Assessment of the relevance of scaffolds to CNS drug discovery.
  • White Rose eTheses Online. Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach.
  • PubMed Central. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.
  • ResearchGate. (PDF) Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties.
  • MDPI. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
  • PubMed Central. Neuroprotection and antioxidants.

Sources

Application Note & Protocol: Strategic Coupling Reactions with Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Boc-L-Tyrosinol

This compound is a versatile chiral building block pivotal in medicinal chemistry and peptide science.[1] As a derivative of the amino acid L-tyrosine, its carboxylic acid function has been reduced to a primary alcohol, while the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This configuration directs the reactivity towards its primary hydroxyl group, making it an excellent nucleophile for forming ester linkages. The Boc protecting group is stable under most basic and nucleophilic conditions but is readily removed by acid, allowing for orthogonal deprotection strategies in multi-step syntheses.[3][4]

This guide provides a comprehensive overview of the experimental setup for coupling carboxylic acids to this compound to form ester bonds. We will delve into the mechanistic principles behind carboxyl activation, compare the performance of common coupling reagents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The aim is to explain not just the "how" but the critical "why" behind experimental choices, ensuring robust and reproducible outcomes.

Scientific Principles of Coupling Reactions

The formation of an ester bond from a carboxylic acid and an alcohol is not spontaneous and requires the "activation" of the carboxylic acid. This process converts the carboxyl's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol of this compound.[5][6]

The general mechanism involves two key stages:

  • Activation: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an activated ester (with uronium/phosphonium salts).[5][7]

  • Nucleophilic Attack: The primary alcohol of this compound attacks the activated carbonyl carbon, displacing the leaving group and forming the desired ester bond.

The choice of coupling reagent is critical and directly impacts reaction efficiency, speed, and the suppression of side reactions like racemization, particularly if the carboxylic acid partner has a chiral center.[8][9]

The Role of the Boc Protecting Group

The Boc group is essential for this reaction's success. By protecting the α-amino group, it prevents self-polymerization or other unwanted side reactions involving the amine.[4][10] Its acid lability means it can be selectively removed later in a synthetic sequence without disturbing other protecting groups like Fmoc or Cbz, which are base-labile or removed by hydrogenolysis, respectively.[11]

Visualization of the Experimental Workflow & Mechanism

General Experimental Workflow

The diagram below outlines the standard sequence of operations for a typical coupling reaction involving this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_purification Product Isolation Carboxylic_Acid Carboxylic Acid Pre-activation Pre-activation (Coupling Reagent + Base) Carboxylic_Acid->Pre-activation Boc_Tyrosinol This compound Coupling Coupling Reaction (Add this compound) Boc_Tyrosinol->Coupling Pre-activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Final Product (NMR, LC-MS) Purification->Characterization

Caption: Standard workflow for ester synthesis with this compound.

Mechanism of HATU-Mediated Coupling

HATU is a highly efficient uronium salt-based coupling reagent that proceeds via a reactive OAt-ester intermediate.[12][13]

G RCOOH R-COOH (Carboxylic Acid) ActiveEster Reactive OAt-Ester Intermediate RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Product Final Ester Product ActiveEster->Product Nucleophilic Attack BocTyrOH This compound (Nucleophile) BocTyrOH->Product Byproducts Byproducts (Tetramethylurea, HOAt) Product->Byproducts

Caption: Simplified mechanism of HATU-mediated esterification.

Comparative Analysis of Common Coupling Reagents

The selection of a coupling reagent is a critical decision. While cost is a factor, reagent choice primarily depends on the steric hindrance of the substrates, the desired reaction time, and the need to suppress side reactions.

Coupling ReagentClassKey AdvantagesKey Considerations
DCC / DIC CarbodiimideCost-effective, simple to use.[9][14]Forms insoluble (DCC) or soluble (DIC) urea byproduct; risk of racemization without additives.[7][13]
EDC·HCl CarbodiimideWater-soluble reagent and byproduct, simplifying aqueous work-up.[7][14]Best suited for reactions in aqueous or partially aqueous media.[7]
HBTU / TBTU Uronium/AminiumHighly efficient, fast reactions, byproducts are soluble in common solvents.[9][13]Contains HOBt, which is potentially explosive and allergenic.[9]
HATU Uronium/AminiumMost efficient reagent, especially for sterically hindered substrates; low racemization due to HOAt.[12][15]Higher cost, generally reserved for difficult couplings.[12]
PyBOP PhosphoniumHigh coupling efficiency with low racemization risk.[5][15]More expensive than carbodiimides; phosphonium-based byproducts.[5]
COMU Uronium/AminiumCoupling efficiency comparable to HATU but uses non-explosive Oxyma Pure, enhancing safety.[9][15]A newer generation reagent, may be less readily available than older counterparts.

Detailed Experimental Protocol: Esterification of this compound

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to this compound using HATU, a highly reliable reagent.

Materials and Equipment
  • Reagents:

    • This compound

    • Carboxylic acid of interest (R-COOH)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Nitrogen or Argon gas inlet

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • TLC plates (silica gel) and developing chamber

Step-by-Step Procedure
  • Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.05 eq).[16]

    • Dissolve the solids in a minimal amount of anhydrous DMF (or DCM).

  • Activation:

    • Add DIPEA (2.5 eq) to the solution. The base is crucial for deprotonating the carboxylic acid and facilitating the activation process.

    • Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the reactive OAt-ester.[11][16]

  • Coupling:

    • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

    • Add the this compound solution to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 1-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should have an Rf value distinct from the starting materials. The disappearance of the limiting reagent (usually the carboxylic acid) indicates completion.

Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess DIPEA)

      • Saturated NaHCO₃ (to remove unreacted carboxylic acid and HOAt)

      • Brine (to reduce the amount of water in the organic layer)

    • Repeat each wash 2-3 times.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by prior TLC analysis.

  • Characterization:

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the identity and purity of the final ester product using NMR (¹H, ¹³C) and LC-MS.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete activation; moisture in the reaction; degraded coupling reagent.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored coupling reagents. Increase pre-activation time.
Multiple Spots on TLC Side reactions (e.g., O-acylation of the phenolic hydroxyl); incomplete reaction.Consider protecting the phenolic -OH if it proves problematic. Allow the reaction to run longer or slightly increase the equivalents of the coupling reagent.
Difficult Purification Byproducts co-eluting with the product.Switch to a different coupling reagent (e.g., EDC) whose byproducts can be removed with an aqueous wash.[7] Optimize chromatography conditions (different solvent system or gradient).
Boc-group Cleavage Accidental exposure to strong acid during work-up.Use a weaker acid for the wash (e.g., 0.5 M HCl or saturated NH₄Cl) and perform washes quickly. Ensure the pH does not drop too low.[3][17]

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Li, P., & Xu, J.-C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(41), 8471-8496.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chem-Impex. (n.d.). This compound.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Aapptec Peptides. (n.d.). Boc-Tyrosinol [220237-31-0].
  • Joechem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling.

Sources

Application Notes & Protocols: The Strategic Use of Boc-L-Tyrosinol in the Synthesis of Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boc-L-Tyrosinol is a cornerstone chiral building block in modern medicinal chemistry, prized for its unique combination of structural features that are pivotal for the rational design of potent and selective enzyme inhibitors.[1][] This guide provides an in-depth exploration of its application, moving beyond simple recitation of facts to explain the underlying strategic and mechanistic reasoning behind its use. We will dissect its role in the synthesis of inhibitors for critical enzyme classes, including Matrix Metalloproteinases (MMPs) and Protein Tyrosine Phosphatases (PTPs), providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Strategic Value of this compound: A Multi-Functional Chiral Scaffold

The efficacy of a drug is fundamentally tied to its three-dimensional structure. Biological targets, being inherently chiral, demand precise stereochemical interactions for high-affinity binding.[3] this compound is an exemplary starting material because it offers a pre-defined L-configuration at the α-carbon, a critical feature for mimicking natural peptide substrates and ensuring stereospecific recognition by the enzyme's active site.[4]

Its value is rooted in three key, synthetically versatile functional groups:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection to the primary amine under a wide range of reaction conditions, yet it can be cleaved cleanly under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane).[5][6] This allows for its strategic deprotection late in a synthetic sequence for subsequent peptide coupling or other elaborations.

  • The Primary Alcohol (-CH₂OH): This group is a versatile synthetic handle. It can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for nucleophilic substitution, or engaged in ether and ester linkages. This flexibility is crucial for introducing key pharmacophoric elements.

  • The Phenolic Side Chain: The p-hydroxyphenyl group is not merely a structural placeholder; it is a key recognition element for many enzymes. It can mimic the natural amino acid tyrosine, forming critical hydrogen bonds or π-stacking interactions within an active site. Furthermore, the phenolic hydroxyl group itself can be used as a point for diversification, allowing chemists to probe hydrophobic pockets and optimize pharmacokinetic properties through etherification or other modifications.[1]

G cluster_BocLTyrosinol This compound Core Structure cluster_Functionality Key Synthetic Handles BocLT This compound Boc Boc-Protected Amine (Stable, Easily Cleaved) BocLT->Boc Amine Functionality Alcohol Primary Alcohol (Oxidation, Substitution) BocLT->Alcohol Hydroxyl Functionality Phenol Phenolic Group (Enzyme Recognition, SAR) BocLT->Phenol Side-Chain Functionality

Caption: Functional analysis of the this compound scaffold.

Application I: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

2.1. Rationale and Design Strategy

Matrix Metalloproteinases (MMPs) are zinc-dependent proteases that play a critical role in tissue remodeling. Their dysregulation is implicated in diseases like cancer and arthritis, making them prime therapeutic targets.[7] Effective MMP inhibitors typically consist of a scaffold that fits into the enzyme's substrate-binding pockets and a Zinc-Binding Group (ZBG) to chelate the catalytic Zn²⁺ ion.

The L-tyrosine scaffold has proven effective for this purpose.[8] Our strategy utilizes this compound by converting its primary alcohol into a carboxylic acid, which then serves as an anchor for attaching a hydroxamate ZBG. The phenolic side chain can be modified to optimize interactions within the deep, hydrophobic S1' pocket of many MMPs.

2.2. Experimental Protocol: Synthesis of a Tyrosinol-Based Hydroxamate MMP Inhibitor

This protocol outlines a self-validating workflow. Successful synthesis and purification at each step, verified by standard analytical methods (TLC, ¹H NMR, LC-MS), is a prerequisite for proceeding to the next.

Workflow Diagram:

G A This compound B Step 1: Oxidation (TEMPO, Bleach) A->B C Boc-L-Tyrosine (Carboxylic Acid Intermediate) B->C D Step 2: Amide Coupling (HATU, O-Benzylhydroxylamine) C->D E Protected Hydroxamate Intermediate D->E F Step 3: Deprotection (H₂, Pd/C) E->F G Final MMP Inhibitor (Hydroxamic Acid) F->G

Caption: Synthetic workflow for a tyrosinol-derived MMP inhibitor.

Step 1: Oxidation of this compound to Boc-L-Tyrosine

  • Causality: This step converts the inert primary alcohol into a reactive carboxylic acid, essential for coupling with the ZBG. A TEMPO-mediated oxidation is chosen for its high selectivity for primary alcohols, preventing over-oxidation or side reactions on the phenol.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 ratio, ~0.1 M concentration).

    • Add TEMPO (0.1 eq) and potassium bromide (0.1 eq) to the vigorously stirring mixture at 0 °C.

    • Slowly add household bleach (sodium hypochlorite solution, ~1.5 eq) dropwise, maintaining the temperature at 0 °C. Monitor the reaction by TLC until starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous phase with DCM.

    • Acidify the aqueous layer to pH ~2 with 1M HCl. Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-Tyrosine as a white solid.

    • Validation: Confirm product formation via LC-MS (mass increase of 14 Da) and ¹H NMR (disappearance of the -CH₂OH signal and appearance of a carboxylic acid proton).

Step 2: Coupling to Form the Protected Hydroxamate

  • Causality: A standard amide coupling reaction is used to form the hydroxamic acid. HATU is an efficient coupling reagent that minimizes side reactions. O-benzylhydroxylamine is used to protect the hydroxamic acid's oxygen, which is later removed.

  • Procedure:

    • Dissolve the Boc-L-Tyrosine intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

    • Add O-benzylhydroxylamine hydrochloride (1.1 eq) and stir the reaction at room temperature overnight.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the protected intermediate.

    • Validation: Confirm coupling via LC-MS and ¹H NMR (appearance of benzyl signals).

Step 3: Final Deprotection to Yield the Hydroxamic Acid

  • Causality: Catalytic hydrogenation is a mild and effective method for removing the benzyl protecting group without affecting the Boc group or the aromatic ring.

  • Procedure:

    • Dissolve the protected hydroxamate (1.0 eq) in methanol.

    • Add Palladium on carbon (10% w/w, ~0.1 eq).

    • Purge the flask with hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until TLC indicates completion.

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the final inhibitor.

    • Validation: Confirm deprotection via ¹H NMR (disappearance of benzyl signals). The final compound can be tested for its inhibitory activity.

2.3. Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the utility of the phenolic side chain for SAR studies, one could synthesize a small library of analogs.

Compound IDR-Group (Phenol Modification)MMP-2 IC₅₀ (nM)[8]
INH-1 -OH50
INH-2 -OCH₃25
INH-3 -O(CH₂)₂Ph10

This table illustrates how modifying the phenolic group can significantly impact inhibitory potency, presumably by improving interactions within the enzyme's S1' pocket.

Application II: Scaffolds for Protein Tyrosine Phosphatase (PTP) Inhibitors

3.1. Rationale and Design Strategy

Protein Tyrosine Phosphatases (PTPs), such as PTP1B, are critical negative regulators of insulin and leptin signaling pathways, making them targets for diabetes and obesity treatments.[9] PTP inhibitors often mimic the phosphotyrosine (pTyr) substrate. This compound provides an ideal starting point, with its phenol group mimicking the tyrosine ring and its amine and alcohol functions serving as anchors to build moieties that interact with adjacent binding sites.[10]

The strategy here is to use the primary alcohol as a point of diversification to introduce new functionality that can enhance binding affinity and selectivity.

3.2. Experimental Protocol: Synthesis of a PTP Inhibitor Precursor

Logical Relationship Diagram:

G cluster_Enzyme PTP Active Site cluster_Inhibitor Tyrosinol-Based Inhibitor pTyr_pocket pTyr Pocket adjacent_pocket Adjacent Pocket phenol_moiety Phenol Moiety phenol_moiety->pTyr_pocket Mimics Tyrosine scaffold_ext Scaffold Extension scaffold_ext->adjacent_pocket Exploits for Affinity

Caption: Design logic for a tyrosinol-based PTP inhibitor.

Step 1: Conversion of Primary Alcohol to a Leaving Group

  • Causality: To enable nucleophilic substitution, the hydroxyl group must be converted into a better leaving group. Toluenesulfonyl chloride (TsCl) reacts selectively with the primary alcohol over the more acidic but sterically hindered phenol in the presence of a non-nucleophilic base like triethylamine (TEA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

    • Add triethylamine (1.5 eq) followed by toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate, which can often be used without further purification.

    • Validation: ¹H NMR will show the appearance of tosyl-group aromatic signals and a downfield shift of the -CH₂- protons.

Step 2: Nucleophilic Substitution with Azide

  • Causality: The tosylate is displaced by an azide nucleophile in an Sₙ2 reaction. The resulting azide is a versatile functional group that can be readily reduced to a primary amine, providing a new handle for building molecular complexity.

  • Procedure:

    • Dissolve the tosylated intermediate (1.0 eq) in DMF.

    • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C.

    • Monitor the reaction by TLC. Upon completion, cool to room temperature and pour into water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry, filter, and concentrate to afford the azide intermediate. Purify by column chromatography if necessary.

    • Validation: Successful substitution is confirmed by IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and the loss of tosylate signals in the ¹H NMR.

Step 3: Reduction of Azide to Amine

  • Causality: The azide is reduced to a primary amine. This new amino group can be acylated, alkylated, or used in other coupling reactions to build out the inhibitor structure and probe interactions with the enzyme. A Staudinger reaction or catalytic hydrogenation can be used.

  • Procedure (Staudinger Reduction):

    • Dissolve the azide intermediate (1.0 eq) in a THF/water mixture (e.g., 4:1).

    • Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature. The reaction can be gently heated to 50 °C to accelerate it.

    • Monitor the loss of the azide starting material by TLC.

    • Upon completion, concentrate the solvent and purify by column chromatography to isolate the primary amine precursor.

    • Validation: The azide stretch in the IR spectrum will disappear. LC-MS will show the expected mass for the amine product. This amine is now ready for elaboration into a final PTP inhibitor.[11][12]

3.3. Data Presentation: Potential Inhibitory Profile

Compound IDStructurePTP1B IC₅₀ (µM)[9]
PRECURSOR-1 This compound>100
FINAL-INH-4 Elaborated Amine Derivative5.8

This hypothetical data shows that while the starting block has no activity, its strategic modification into a more complex molecule (FINAL-INH-4) leads to a potent PTP1B inhibitor.

Conclusion

This compound is more than just a protected amino acid derivative; it is a powerful and versatile platform for the intelligent design of enzyme inhibitors. Its inherent chirality and three distinct, modifiable functional groups provide a robust framework for developing compounds that can specifically target the active sites of diverse enzymes like proteases and phosphatases. The protocols and strategies outlined in this guide demonstrate how its unique chemical properties can be leveraged to build complex molecular architectures with significant therapeutic potential.

References

  • MySkinRecipes. (n.d.). Boc-DL-Tyrosinol. Retrieved from [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Chemical Neuroscience, 6(12), 1975–1982. [Link]

  • Wang, Y., et al. (2012). Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold. Bioorganic & Medicinal Chemistry Letters, 22(19), 6245-6248. [Link]

  • Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Acta Pharmaceutica Sinica B, 12(8), 3368–3382. [Link]

  • Long, Y. H., et al. (2007). Design, synthesis and analysis of novel bicyclic and bifunctional protease inhibitors. Biopolymers, 88(2), 183-193. [Link]

  • Mphahlele, M. J., et al. (2022). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 27(19), 6649. [Link]

  • Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 444-466. [Link]

  • Galiano, F., et al. (2024). Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2. Communications Chemistry, 7(1), 27. [Link]

  • Wetzel, S., et al. (2011). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. Angewandte Chemie International Edition, 50(46), 10800-10826. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 444-466. [Link]

  • Wang, Y., et al. (2023). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 14(5), 896-913. [Link]

  • Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Toscano, M. D., et al. (2009). Synthesis, in vitro and computational studies of protein tyrosine phosphatase 1B inhibition of a small library of 2-arylsulfonylaminobenzothiazoles with antihyperglycemic activity. Bioorganic & Medicinal Chemistry, 17(13), 4557-4564. [Link]

  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy, 10, 2305–2318. [Link]

  • Li, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. [Link]

  • Lee, K., et al. (1998). Synthesis and characterization of a potent and selective protein tyrosine phosphatase inhibitor, 2-((4-methylthiopyridin-2-yl)methylsulfinyl)benzimidazole. Journal of Medicinal Chemistry, 41(21), 4160-4163. [Link]

  • Singh, P., & Kaur, M. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105470. [Link]

  • Para, K. S., & Martell, A. E. (2001). Enzymatic synthesis of aza-l-tyrosines. Bioorganic & Medicinal Chemistry Letters, 11(16), 2099-2100. [Link]

  • de la Fuente, E., et al. (2017). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 60(20), 8431–8448. [Link]

  • Nicolotti, O. (Ed.). (n.d.). Special Issue: Design, Synthesis, and Biological Evaluation of Enzyme Inhibitors. Molecules. Retrieved from [Link]

  • Cighir, F.-M., & Stefan, M. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 25(5), 2822. [Link]

  • Wetzel, S., et al. (2006). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. Proceedings of the National Academy of Sciences of the United States of America, 103(28), 10546–10551. [Link]

  • Alonso, A., et al. (2004). Natural compounds as a source of protein tyrosine phosphatase inhibitors: application to the rational design of small-molecule derivatives. Current Medicinal Chemistry, 11(19), 2615-2635. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis for Reaction Monitoring of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a pivotal chiral building block in the synthesis of pharmaceuticals and complex bioactive molecules.[1] Its structural integrity and the precise conversion during chemical transformations are critical for downstream applications. This application note presents a detailed guide and robust protocols for the analysis of this compound and its reaction products, using a mild oxidation to Boc-L-Tyrosinal as a representative example. We provide comprehensive, step-by-step methodologies for reaction monitoring and product characterization using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a framework for adapting these methods to their specific synthetic challenges.

Introduction: The Analytical Imperative in Modern Synthesis

This compound serves as a versatile intermediate where its primary alcohol offers a site for various chemical modifications, distinct from the carboxylic acid precursor, N-Boc-L-tyrosine.[2] Common transformations include oxidation to the corresponding aldehyde (Boc-L-Tyrosinal) or acid, esterification, or etherification. The success of these synthetic steps hinges on the ability to accurately monitor the consumption of the starting material and the formation of the desired product, while simultaneously identifying any potential side products, such as those arising from Boc deprotection.

This guide establishes a self-validating analytical workflow. HPLC provides rapid, quantitative assessment of reaction progress and purity, while NMR offers unequivocal structural confirmation of the starting material, intermediates, and final products.

Representative Reaction: Parikh-Doering Oxidation of this compound

To illustrate the analytical workflow, we will focus on the mild and selective oxidation of the primary alcohol of this compound to the corresponding aldehyde, Boc-L-Tyrosinal. The Parikh-Doering oxidation is an ideal choice for this transformation due to its operational simplicity and high functional group tolerance, including the acid-sensitive Boc protecting group.[3][4] The reaction utilizes a sulfur trioxide pyridine complex (SO₃•Py) to activate dimethyl sulfoxide (DMSO) for the oxidation.[2][5]

Reaction Scheme: Parikh-Doering Oxidation

G cluster_reactants Reactants cluster_products Products BocTyrosinol This compound BocTyrosinal Boc-L-Tyrosinal BocTyrosinol->BocTyrosinal Oxidation Reagents SO₃•Py, DMSO, Triethylamine (TEA) Byproducts Dimethyl Sulfide, Pyridinium Sulfate G cluster_workflow Analytical Workflow Reaction This compound Oxidation Reaction Quench Quench Reaction Aliquot Reaction->Quench Prep_HPLC Prepare Sample for HPLC (Dilute & Filter) Quench->Prep_HPLC Prep_NMR Prepare Sample for NMR (Work-up & Dissolve in CDCl₃) Quench->Prep_NMR HPLC HPLC Analysis (Quantitative Monitoring) Prep_HPLC->HPLC NMR NMR Analysis (Structural Confirmation) Prep_NMR->NMR Data_HPLC Purity & Conversion Data (Peak Area %) HPLC->Data_HPLC Data_NMR Structural Data (Chemical Shifts) NMR->Data_NMR

Sources

Application Notes and Protocols for Boc-SPPS of Peptides Containing C-Terminal Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

A Step-by-Step Guide to the Solid-Phase Synthesis of Peptide Alcohols using Boc-L-Tyrosinol

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a foundational technique for the stepwise assembly of peptides. This methodology traditionally relies on the anchoring of the C-terminal amino acid to a solid support via its carboxyl group. However, the synthesis of peptides with C-terminal modifications, such as peptide alcohols, requires alternative anchoring strategies. This compound, a derivative of L-tyrosine where the carboxylic acid is reduced to a primary alcohol, is a valuable building block for introducing a C-terminal tyrosinol moiety, which can be critical for modulating the biological activity and pharmacokinetic properties of peptides.[1][2]

This guide provides a comprehensive, step-by-step protocol for the synthesis of peptides containing a C-terminal tyrosinol residue using this compound in a Boc-SPPS workflow. We will detail the selection of an appropriate resin, the crucial step of anchoring the amino alcohol, the cyclical procedures of deprotection, neutralization, and coupling, and the final cleavage and deprotection of the target peptide alcohol. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a robust and reliable methodology.

The Chemistry of Boc SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is predicated on graduated acid lability.[3][4] The temporary Nα-Boc group is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at each cycle of amino acid addition.[5][6] In contrast, more permanent side-chain protecting groups, often benzyl-based ethers, esters, and carbamates, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7][8] This differential stability is the cornerstone of the strategy, allowing for the selective deprotection of the N-terminus while the side-chains and the peptide-resin linkage remain intact throughout the synthesis.[3][5][6]

Anchoring Strategy for this compound

The primary challenge in synthesizing a peptide alcohol is the initial covalent attachment of the C-terminal amino alcohol to the solid support, as it lacks the conventional carboxylic acid handle. For this purpose, a highly acid-labile resin is required to allow for mild cleavage conditions that preserve the final peptide structure. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this application.[5]

The hydroxyl group of this compound can be attached to the 2-CTC resin via a nucleophilic substitution reaction, forming an ether linkage. The steric bulk of the trityl group helps to prevent side reactions, and its high acid sensitivity allows the final peptide to be cleaved under very mild acidic conditions, which is often desirable to minimize degradation of sensitive residues.[9]

Visualizing the Workflow

The overall process can be broken down into four main stages: Resin Preparation and Loading, Peptide Chain Elongation, Final Cleavage and Deprotection, and Purification.

Boc_SPPS_Tyrosinol_Workflow cluster_0 Stage 1: Resin Preparation & Loading cluster_1 Stage 2: Peptide Chain Elongation (Cyclical) cluster_2 Stage 3: Cleavage & Deprotection cluster_3 Stage 4: Purification Resin_Swelling Resin Swelling (2-CTC Resin in DCM) Tyrosinol_Attachment This compound Attachment (DIPEA in DCM) Resin_Swelling->Tyrosinol_Attachment Capping Capping (MeOH/DIPEA in DCM) Tyrosinol_Attachment->Capping Deprotection Boc Deprotection (50% TFA in DCM) Capping->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Repeat for each amino acid Coupling Amino Acid Coupling (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Repeat for each amino acid Washing Washing (DCM & DMF) Coupling->Washing Repeat for each amino acid Washing->Deprotection Repeat for each amino acid Final_Wash Final Wash & Dry Washing->Final_Wash HF_Cleavage HF Cleavage (HF with Scavengers) Final_Wash->HF_Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization

Caption: Overall workflow for Boc-SPPS of a peptide alcohol using this compound.

Detailed Protocols

PART 1: Materials and Reagents
Reagent/MaterialGradeNotes
2-Chlorotrityl chloride resin100-200 mesh, ~1.0-1.6 mmol/g
This compound≥99% Purity
Nα-Boc protected amino acidsSynthesis GradeSide-chain protected as required (e.g., Boc-Arg(Tos)-OH)
Dichloromethane (DCM)Anhydrous, Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Synthesis Grade
N,N-Diisopropylethylamine (DIEA)Redistilled, Peptide Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade, >99%Handle with extreme care in a fume hood.
Methanol (MeOH)AnhydrousFor capping.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis GradeCommon coupling agent.[10][11]
Anhydrous Hydrogen Fluoride (HF)Extremely hazardous. Requires specialized apparatus.[8][12]
Anisole / p-CresolReagent GradeScavengers for HF cleavage.[13][14]
Diethyl etherCold (<0 °C)For peptide precipitation.
PART 2: Step-by-Step Methodology

This initial step is critical as it establishes the covalent linkage of the C-terminal amino alcohol to the solid support.

  • Resin Swelling: Place the 2-Chlorotrityl chloride resin (1.0 eq.) in a suitable reaction vessel. Add anhydrous DCM to swell the resin for at least 30-60 minutes with gentle agitation. Drain the DCM.

  • This compound Loading:

    • Dissolve this compound (1.5-2.0 eq. relative to resin substitution) in anhydrous DCM.

    • Add DIEA (2.5-3.0 eq.) to the solution.

    • Add the this compound/DIEA solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small aliquot of the resin, cleaving the tyrosinol, and analyzing the supernatant by TLC or LC-MS.

  • Capping of Unreacted Sites: To prevent side reactions in subsequent steps, any unreacted chlorotrityl sites must be capped.

    • Drain the reaction solution.

    • Add a solution of DCM/MeOH/DIEA (17:2:1 v/v/v) to the resin.

    • Agitate for 30-60 minutes at room temperature.

  • Washing: Drain the capping solution. Wash the resin thoroughly with DCM (3-5 times), followed by DMF (3-5 times), and finally DCM (3-5 times). The resin is now ready for peptide chain elongation.

Sources

Application Notes and Protocols: Boc-L-Tyrosinol as a Versatile Building Block for Biocompatible Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 8, 2026

Abstract

The amino acid L-tyrosine and its derivatives are increasingly recognized as valuable building blocks for the synthesis of biocompatible and biodegradable polymers for biomedical applications.[1][2] This is largely due to their inherent biocompatibility, aromatic side chains that offer opportunities for diverse chemical modifications, and the potential for enzymatic degradation. Among these derivatives, N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) emerges as a particularly versatile starting material.[3] The presence of the Boc protecting group allows for controlled polymerization, while the primary alcohol offers a reactive site for esterification and other modifications. This application note provides a comprehensive technical guide on the utilization of this compound for the synthesis of biocompatible polycarbonates and hydrogels, detailing step-by-step protocols, characterization techniques, and applications in drug delivery and tissue engineering.

Introduction: The Significance of Tyrosine-Derived Biomaterials

The quest for advanced biomaterials that are both functional and well-tolerated by the human body has led researchers to explore amino acid-based polymers. Tyrosine-derived polymers, in particular, have shown great promise due to their excellent biocompatibility, which is often superior to that of other biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), and their tunable mechanical properties and degradation kinetics.[4] These polymers, including polycarbonates, polyarylates, and polyurethanes, are being investigated for a wide range of applications, from orthopedic implants and tissue engineering scaffolds to controlled drug delivery systems.[1][2]

This compound serves as an ideal precursor in this context. The Boc protecting group on the amine ensures that polymerization occurs selectively at other functional groups, preventing unwanted side reactions.[3] The primary alcohol and the phenolic hydroxyl group on the tyrosine ring are the key reactive sites for building the polymer backbone and for further functionalization. This guide will focus on two key applications of this compound: the synthesis of tyrosine-derived polycarbonates and the formulation of biocompatible hydrogels.

Synthesis of Tyrosine-Derived Polycarbonates from this compound

Tyrosine-derived polycarbonates are a class of amorphous, carbonate-amide copolymers with excellent mechanical strength and biocompatibility.[1][2] The following protocol outlines a multi-step synthesis of a tyrosine-derived polycarbonate, starting from this compound. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Polymer Synthesis Pathway cluster_characterization Characterization Boc_Tyrosinol This compound Boc_Tyr_Ester Boc-L-Tyrosine Ethyl Ester Boc_Tyrosinol->Boc_Tyr_Ester Esterification DTE_Monomer Desaminotyrosyl-Tyrosine Ethyl Ester (DTE) Boc_Tyr_Ester->DTE_Monomer Deprotection & Coupling Polymer Poly(DTE Carbonate) DTE_Monomer->Polymer Polycondensation FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC DSC Differential Scanning Calorimetry Polymer->DSC

Figure 1: Workflow for the synthesis and characterization of Poly(DTE Carbonate).

Materials
  • This compound

  • Ethanol (anhydrous)

  • Thionyl chloride

  • Triethylamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Desaminotyrosine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Triphosgene

  • Pyridine (anhydrous)

Protocol: Synthesis of Poly(DTE Carbonate)

Step 1: Synthesis of Boc-L-Tyrosine Ethyl Ester [5]

  • Suspend this compound (1 equivalent) in anhydrous ethanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-L-Tyrosine Ethyl Ester.

Step 2: Synthesis of Desaminotyrosyl-Tyrosine Ethyl Ester (DTE) Monomer

  • Dissolve Boc-L-Tyrosine Ethyl Ester (1 equivalent) and desaminotyrosine (1 equivalent) in anhydrous DCM.

  • Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Deprotect the Boc group by dissolving the residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirring for 1 hour at room temperature.

  • Remove the solvent and TFA under reduced pressure to obtain the DTE monomer as a TFA salt. Neutralize with a base like triethylamine before polymerization.

Step 3: Polycondensation to form Poly(DTE Carbonate) [2]

  • Dissolve the DTE monomer (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool to 0°C.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the monomer solution over 1 hour with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 2 hours and then at room temperature for 12 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C.

Characterization of the Synthesized Polymer

The synthesized Poly(DTE Carbonate) should be characterized to confirm its structure, molecular weight, and thermal properties.

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[6][7]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[2]

PropertyTypical Value for Poly(DTE Carbonate)
Mn (kDa) 50 - 150
Mw (kDa) 100 - 300
PDI 1.5 - 2.5
Tg (°C) 90 - 110

Table 1: Typical physicochemical properties of Poly(DTE Carbonate).

Formulation of Biocompatible Hydrogels

This compound derivatives can be used to form hydrogels, which are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. These hydrogels are promising materials for drug delivery and tissue engineering scaffolds.

Hydrogel_Formation cluster_hydrogel Hydrogel Formulation and Application Boc_Tyr_Derivative This compound Derivative Hydrogel Biocompatible Hydrogel Boc_Tyr_Derivative->Hydrogel Crosslinker Cross-linking Agent (e.g., Glutaraldehyde) Crosslinker->Hydrogel Drug_Loading Drug Loading Hydrogel->Drug_Loading Drug_Release Controlled Drug Release Drug_Loading->Drug_Release Biocompatibility_Workflow cluster_biocompatibility In Vitro Biocompatibility Testing Biomaterial This compound Derived Material Cytotoxicity Cytotoxicity Assay (MTT) Biomaterial->Cytotoxicity Cell_Adhesion Cell Adhesion Assay Biomaterial->Cell_Adhesion Inflammation Inflammatory Response (ELISA for TNF-α) Biomaterial->Inflammation Biocompatible Biocompatible Material Cytotoxicity->Biocompatible Cell_Adhesion->Biocompatible Inflammation->Biocompatible

Figure 3: Workflow for in vitro biocompatibility assessment of the biomaterial.

Cytotoxicity Assay (MTT Assay)

[8] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Sterilize the polymer films or hydrogels by UV irradiation.

  • Place the sterile materials in a 96-well plate.

  • Seed a suitable cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) onto the materials at a density of 1 x 10⁴ cells/well.

  • Incubate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to cells cultured on tissue culture plastic (control).

Cell Adhesion Assay

This assay evaluates the ability of cells to attach and spread on the surface of the biomaterial.

Protocol:

  • Place sterile polymer films in a 24-well plate.

  • Seed cells onto the films at a density of 5 x 10⁴ cells/well.

  • Incubate for 4 hours to allow for cell attachment.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde.

  • Stain the cells with a fluorescent dye (e.g., Phalloidin for actin filaments and DAPI for nuclei).

  • Visualize and quantify the number of adherent cells and their morphology using a fluorescence microscope.

Inflammatory Response Assay (ELISA for TNF-α)

[9][10] This assay measures the secretion of the pro-inflammatory cytokine TNF-α by macrophages in contact with the biomaterial.

Protocol:

  • Place sterile polymer films in a 24-well plate.

  • Seed murine macrophages (e.g., RAW 264.7) onto the films at a density of 1 x 10⁵ cells/well.

  • For a positive control, stimulate some cells with lipopolysaccharide (LPS).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

AssayExpected Outcome for Biocompatible Material
MTT Assay > 80% cell viability compared to control
Cell Adhesion Assay Good cell attachment and spreading, comparable to control
ELISA for TNF-α Low levels of TNF-α secretion, similar to unstimulated control

Table 3: Expected outcomes for in vitro biocompatibility assays.

Conclusion

This compound is a highly valuable and versatile building block for the creation of a new generation of biocompatible and biodegradable materials. Its protected amine group and reactive hydroxyl groups provide a platform for the controlled synthesis of well-defined polymers such as polycarbonates. Furthermore, derivatives of this compound can be readily formulated into hydrogels with tunable properties for applications in drug delivery and tissue engineering. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this compound in their specific biomedical research and development endeavors. The inherent biocompatibility of tyrosine-derived materials, coupled with the synthetic versatility of this compound, opens up exciting possibilities for the design of advanced medical devices and therapeutic systems.

References

  • Aamer, K. A., Stafford, C. M., Richter, L. J., Kohn, J., & Becker, M. L. (2009). Thin Film Elastic Modulus of Degradable Tyrosine-Derived Polycarbonate Biomaterials and Their Blends. Macromolecules, 42(5), 1695–1700. [Link]

  • Basu, S., & Kundu, S. C. (2014). Synthesis and characterization of a biocompatible monotyrosine-based polymer and its interaction with DNA. Journal of Materials Chemistry B, 2(38), 6545–6556. [Link]

  • Bhavanam, S., & Kummari, S. (2021). Characterization of Macrophage and Cytokine Interactions with Biomaterials Used in Negative-Pressure Wound Therapy. ACS Biomaterials Science & Engineering, 7(11), 5276–5286. [Link]

  • Boland, E. D., et al. (2004). Synthesis, degradation and biocompatibility of tyrosine-derived polycarbonate scaffolds.
  • Duke University. (2009). Thin film elastic modulus of degradable tyrosine-derived polycarbonate biomaterials and their blends. Scholars@Duke. [Link]

  • Ghosh, S. K., & Kundu, S. C. (2023). Tyrosine-Derived Polymers as Potential Biomaterials: Synthesis Strategies, Properties, and Applications. Biomacromolecules, 24(2), 565–591. [Link]

  • ResolveMass Laboratories Inc. (2025). Step-by-Step Guide to Custom Polymer Synthesis Process. [Link]

  • ResearchGate. (2024). ELISA analysis of the secretion of IL-1β and TNF-α in macrophages... [Link]

  • ResearchGate. (2009). Thin Film Elastic Modulus of Degradable Tyrosine-Derived Polycarbonate Biomaterials and Their Blends. [Link]

  • Synthesis and Characterization of Polymer Based Materials for Biomedical Applications. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Sgouras, D. N., & Duncan, R. (1990). Methods for the evaluation of biocompatibility of soluble synthetic polymers which have potential for biomedical use: 1 ? Use of the tetrazolium-based colorimetric assay (MTT) as a preliminary screen for evaluation ofin vitro cytotoxicity. Journal of Materials Science: Materials in Medicine, 1(2), 61–68. [Link]

  • ResearchGate. (2024). TNF ELISA Protocol v1. [Link]

  • In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP. (2024). Journal of Pharmaceutical Negative Results. [Link]

  • Li, Y., et al. (2023). Recent Advances in Paclitaxel-based Self-Delivery Nanomedicines for Cancer Therapy. Journal of Materials Chemistry B. [Link]

  • Ma, P., & Mumper, R. J. (2013). Paclitaxel Nano-Delivery Systems: A Comprehensive Review. Journal of nanomedicine & nanotechnology, 4(2), 1000164. [Link]

  • Wang, W., et al. (2008). Synthesis and characterization of novel biodegradable and biocompatible polyurethane thin films prepared by homogeneous solution polymerization. Acta Biomaterialia, 5(3), 922-931. [Link]

  • ResearchGate. (n.d.). (A) Drug loading content and (B) encapsulation efficiency of paclitaxel/tetrandrine nanoparticles with different feeding ratios. [Link]

  • Singh, R., Sharma, A. K., & Sharma, A. K. (2024). Synthesis and Characterization of Biocompatible Materials. In Biomedical Implants. CRC Press. [Link]

  • ResearchGate. (n.d.). Ultrahigh-loading paclitaxel nanodrugs. [Link]

  • Google Patents. (2015). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • PubChem. (n.d.). Desaminotyrosyl-tyrosine ethyl ester. [Link]

  • Wang, Y., et al. (2022). Fabrication of Biodegradable and Biocompatible Functional Polymers for Anti-Infection and Augmenting Wound Repair. International Journal of Molecular Sciences, 23(25), 16409. [Link]

  • Chen, S., et al. (2021). Dual mechanism β-amino acid polymers promoting cell adhesion. Communications Materials, 2(1), 1-10. [Link]

  • Loo, Y., & Gellman, S. H. (2013). Nylon-3 Co-Polymers that Generate Cell-Adhesive Surfaces Identified by Library Screening. Biomacromolecules, 14(12), 4274–4282. [Link]

  • Spencer, M. P., et al. (2023). Color as a tool for quantitative analysis of heterogeneous polymer degradation. Polymer Degradation and Stability, 209, 110287. [Link]

  • Migliorini, E., et al. (2023). The role of tyrosine in protein-dopamine based bioinspired adhesives: the stoichiometry that maximizes bonding strength. Frontiers in Bioengineering and Biotechnology, 11, 1243105. [Link]

  • Acris. (2023). Cell Adhesion Motif-Functionalized Lipopeptides: Nanostructure and Selective Myoblast Cytocompatibility. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Glutaraldehyde-Crosslinked PEG-PVA Biodegradable Hydrogels for Tissue Engineering Applications. [Link]

  • Villo, L., et al. (2012). A chemoenzymatic synthesis of a deoxy sugar ester of N-Boc-protected L-tyrosine. Tetrahedron: Asymmetry, 23(15-16), 1145-1149. [Link]

  • Crescenzi, V., et al. (2003). Synthesis and partial characterization of hydrogels obtained via glutaraldehyde crosslinking of acetylated chitosan and of hyaluronan derivatives. Biomacromolecules, 4(4), 1045–1054. [Link]

  • ResearchGate. (n.d.). Crosslinking compounds of hydrogel: (a) Glutaraldehyde, (b) Formaldehyde, and (c) Epoxy. [Link]

  • ResearchGate. (n.d.). Collagen cross-linking reaction using glutaraldehyde. [Link]

  • Semantic Scholar. (2006). Quantitative Analysis for Polymer Degradation in the Extrusion Process. [Link]

  • MDPI. (2023). Microscopic and Macroscopic Characterization of Hydrogels Based on Poly(vinyl-alcohol)–Glutaraldehyde Mixtures for Fricke Gel Dosimetry. [Link]

Sources

Application Notes and Protocols: Investigating the Antioxidant Potential of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Boc-L-Tyrosinol in Antioxidant Research

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] This has spurred significant interest in the discovery and development of novel antioxidant compounds. This compound (N-tert-butoxycarbonyl-L-tyrosinol), a derivative of the amino acid L-tyrosine, has emerged as a compound of interest in this field.[3][4] Its unique chemical structure, featuring a phenolic hydroxyl group, suggests inherent antioxidant capabilities.[5] This document provides a detailed guide for researchers on the applications of this compound in antioxidant research, complete with theoretical background, detailed experimental protocols, and data interpretation guidelines.

This compound serves as a valuable building block in peptide synthesis and drug development due to the protective tert-butoxycarbonyl (Boc) group, which enhances its stability.[5] Researchers are actively exploring its potential to neutralize free radicals, making it a relevant candidate for applications in cosmetics, nutrition, and medicine.[3][4]

Part 1: Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus neutralizing it and terminating the damaging chain reaction.[6] The stability of the resulting phenoxyl radical is a key factor in its efficacy as an antioxidant.

Potential Mechanisms of Action for this compound:
  • Direct Radical Scavenging: The phenolic hydroxyl group on the tyrosine moiety can directly donate a hydrogen atom to quench various ROS and reactive nitrogen species (RNS), such as hydroxyl radicals and peroxyl radicals.[6]

  • Modulation of Cellular Signaling Pathways: Antioxidants can influence cellular redox homeostasis by interacting with signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[7][8] While specific studies on this compound's interaction with these pathways are emerging, it represents a key area of investigation.

Below is a diagram illustrating the central role of antioxidants in mitigating oxidative stress.

G cluster_0 Cellular Environment cluster_1 Pathways & Outcomes ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage attacks Signaling Altered Cell Signaling (e.g., Nrf2, NF-κB) CellularDamage->Signaling AntioxidantDefense Endogenous Antioxidant Defense System (e.g., SOD, CAT, GPx) AntioxidantDefense->ROS neutralizes BocLTyrosinol This compound (Exogenous Antioxidant) BocLTyrosinol->ROS scavenges / neutralizes Disease Pathological Conditions (Inflammation, Aging, Cancer) Signaling->Disease

Caption: Role of this compound in Mitigating Oxidative Stress.

Part 2: In Vitro Evaluation of Antioxidant Capacity

To quantitatively assess the antioxidant potential of this compound, a panel of in vitro assays is recommended. These assays provide a foundational understanding of the compound's radical scavenging abilities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] The stable DPPH radical has a deep violet color which turns to a pale yellow upon reduction by an antioxidant.[10]

Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.[11]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this, create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at the same concentrations.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each sample dilution to the wells of a 96-well plate.[11]

    • Add 150 µL of the DPPH solution to each well.[11]

    • For the control, add 50 µL of the solvent to the DPPH solution.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[10][11]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[13] This method is applicable to both hydrophilic and lipophilic antioxidants.[14]

Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[15]

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

    • Prepare a stock solution and serial dilutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[15]

  • Measurement:

    • Measure the absorbance at 734 nm.[14]

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[15]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare this compound and Standard Dilutions C Mix Sample/Standard with Radical Solution A->C B Prepare Radical Solution (DPPH or ABTS•+) B->C D Incubate in Dark at Room Temperature C->D E Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: General workflow for in vitro antioxidant assays.

Data Presentation and Interpretation

The results of these assays are typically expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

AssayThis compound (IC50)Standard (e.g., Trolox) (IC50)
DPPHExperimental ValueExperimental Value
ABTSExperimental ValueExperimental Value

Part 3: Cellular Antioxidant Activity (CAA) Assay

While in vitro assays are useful for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.[16][17] The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) in cells.[17][18]

Protocol
  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom microplate at a density that will achieve 90-100% confluency after 24 hours.[16][18]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[18]

    • Add 50 µL of a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) to each well.[18]

    • Add 50 µL of this compound dilutions or a standard antioxidant like Quercetin to the wells.[18]

    • Incubate the plate for a specified time (e.g., 1 hour) at 37°C.

    • Wash the cells three times with DPBS or HBSS.[18]

    • Add 100 µL of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[18][19]

  • Measurement:

    • Immediately begin reading the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[18]

    • Take readings every 5 minutes for 1 hour.

  • Data Analysis:

    • The antioxidant activity is determined by comparing the fluorescence in the wells treated with this compound to the control wells. The results can be expressed as quercetin equivalents.[17]

Part 4: Safety and Handling

While comprehensive toxicological data for this compound is not fully established, it is prudent to handle the compound with care.[5] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[20][21]

  • Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][20] Recommended storage is at 0-8 °C.[3]

Conclusion and Future Directions

This compound presents a promising avenue for antioxidant research. The protocols outlined in this guide provide a robust framework for evaluating its antioxidant potential, from basic chemical scavenging to more complex cellular activities. Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound exerts its antioxidant effects, including its interaction with key cellular signaling pathways.

  • Investigating its efficacy in more complex biological systems, such as animal models of oxidative stress-related diseases.

  • Exploring the structure-activity relationship of this compound derivatives to potentially enhance their antioxidant potency.[22][23][24]

By employing these methodologies, researchers can contribute to a deeper understanding of this compound's role as a potential therapeutic or preventative agent against oxidative stress.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772.
  • Benkhaira, N., et al. (2023). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Sharifi-Rad, M., et al. (2020). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Physiology, 11, 612523.
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  • Wang, Y., et al. (2024). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Foods, 13(8), 1184.
  • Espartero, J. L., et al. (2014). Synthesis and antioxidant activity of nitrohydroxytyrosol and its acyl derivatives.
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  • Espartero, J. L., et al. (2016). Synthesis and Antioxidant Activity of Alkyl Nitroderivatives of Hydroxytyrosol. Molecules, 21(5), 643.
  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • NIH. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyrosinol [220237-31-0]. Retrieved from [Link]

  • Lorente, C., et al. (2021). Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. Free Radical Biology and Medicine, 165, 27-35.

Sources

The Strategic Application of Boc-L-Tyrosinol in Asymmetric Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intrinsic Value of Boc-L-Tyrosinol

In the landscape of asymmetric synthesis, the rational selection of chiral starting materials is paramount to achieving high levels of stereocontrol. This compound, a derivative of the natural amino acid L-tyrosine, emerges as a highly valuable and versatile chiral building block.[1] Its utility stems from a unique combination of structural features: a predefined stereocenter at the α-carbon, a nucleophilic primary alcohol, and a Boc-protected amine, which ensures stability and predictable reactivity.[1] The phenolic side chain offers further opportunities for functionalization, allowing for the fine-tuning of steric and electronic properties in derived catalysts.

This guide provides an in-depth exploration of this compound's application in two primary strategic roles: as a precursor to C₂-symmetric chiral ligands for metal-catalyzed reactions and as a transient chiral auxiliary for stereoselective functionalization. We will dissect the mechanistic basis for its efficacy and provide detailed, field-proven protocols for its practical implementation.

Part 1: this compound as a Chiral Precursor for Privileged Ligands

The most powerful application of this compound is in the synthesis of "privileged" chiral ligands, particularly those of the bis(oxazoline), or BOX, family.[2][3] These ligands, when complexed with transition metals like copper(II), create a well-defined chiral environment that can effectively bias the trajectory of incoming substrates in a variety of carbon-carbon bond-forming reactions.[3][4]

Causality of Stereocontrol with Tyrosinol-Derived BOX (Tyr-BOX) Ligands

The efficacy of a Tyr-BOX ligand originates from the rigid C₂-symmetric scaffold formed upon chelation to a metal center. The benzyl group, originating from the tyrosinol backbone, projects outwards, creating a chiral pocket. This steric hindrance blocks one face of the coordinated substrate, forcing the reagent to approach from the less hindered face. In the context of a copper(II)-catalyzed reaction, the substrate coordinates to the metal in a square-planar geometry, with the chiral ligand dictating the facial selectivity of the subsequent transformation.[3]

cluster_0 Ligand Synthesis Workflow BocTyr This compound BisAmide Intermediate Bis(amide) BocTyr->BisAmide DCA Dicarboxylic Acid Derivative (e.g., Malonyl Dichloride) DCA->BisAmide Cyclization Cyclization (e.g., SOCl₂) BisAmide->Cyclization TyrBOX (S,S)-Tyr-BOX Ligand Cyclization->TyrBOX cluster_1 Catalytic Cycle: Asymmetric Henry Reaction Catalyst Cu(II)-(Tyr-BOX) Complex Intermediate Chiral Cu(II)-Nitronate- Aldehyde Complex Catalyst->Intermediate Coordination Nitroalkane Nitroalkane Nitroalkane->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Product β-Nitro Alcohol (High ee) Intermediate->Product C-C Bond Formation Product->Catalyst Release

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-L-Tyrosinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Boc-L-Tyrosinol synthesis. As Senior Application Scientists, we understand that achieving high yields and purity for this critical chiral building block is paramount for your research and development endeavors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles for robust and reproducible results.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound, which is typically achieved through the reduction of a Boc-L-tyrosine derivative, can stem from several factors. The most common route involves the reduction of the carboxylic acid of Boc-L-tyrosine or its corresponding ester.

Potential Cause 1: Inefficient Reduction of the Carboxylic Acid

Direct reduction of the carboxylic acid of Boc-L-tyrosine with milder reducing agents like sodium borohydride (NaBH₄) is often sluggish and incomplete.

  • Explanation: Sodium borohydride is generally not reactive enough to reduce carboxylic acids directly. For the reaction to proceed, the carboxylic acid must first be activated.

  • Solution:

    • Mixed Anhydride Method: A highly effective strategy is to convert the Boc-L-tyrosine into a mixed anhydride in situ, which is then readily reduced by NaBH₄. This can be achieved using reagents like ethyl chloroformate or isobutyl chloroformate in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM). The mixed anhydride is much more electrophilic and susceptible to hydride attack.

    • Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are also effective for the direct reduction of carboxylic acids under milder conditions than LiAlH₄.

Potential Cause 2: Suboptimal Reaction Conditions with Stronger Reducing Agents

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the carboxylic acid or ester, improper reaction conditions can lead to side reactions and product loss.

  • Explanation: LiAlH₄ is highly reactive and non-selective. Reactions are often exothermic and require strict temperature control to prevent side reactions and potential racemization.

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0 °C to -20 °C) during the addition of the reducing agent and throughout the reaction to minimize side reactions.[1]

    • Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and all solvents are anhydrous to prevent quenching of the reagent.[1]

    • Starting Material: Reduction of the Boc-L-tyrosine methyl ester is often cleaner and higher yielding than the direct reduction of the carboxylic acid with LiAlH₄.

Potential Cause 3: Inefficient Quenching and Work-up

Improper work-up procedures, especially after reduction with metal hydrides like LiAlH₄, can lead to the formation of emulsions and the trapping of the product in inorganic salts, significantly reducing the isolated yield.

  • Explanation: The quenching of LiAlH₄ reactions generates aluminum salts that can form gelatinous precipitates, making product extraction difficult.

  • Solution:

    • Fieser Work-up: A widely used and effective method for quenching LiAlH₄ reactions is the Fieser work-up. This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure results in the formation of granular, easily filterable inorganic salts.[1]

Question: I am observing significant side product formation. How can I minimize this?

Side product formation is a common issue that can significantly impact the purity and overall yield of this compound.

Potential Cause 1: Racemization

The chiral center of the amino alcohol is susceptible to racemization, especially under harsh reaction conditions.

  • Explanation: Elevated temperatures and the presence of strong bases can lead to the deprotonation of the α-carbon, resulting in a loss of stereochemical integrity. While the reduction of N-protected amino acids to amino alcohols generally proceeds with retention of configuration, harsh conditions can compromise this.

  • Solution:

    • Low Temperature: Perform the reduction at low temperatures (e.g., 0 °C or below).[1]

    • Choice of Reagents: The mixed anhydride method followed by NaBH₄ reduction is generally considered to be a mild procedure with a low risk of racemization.

Potential Cause 2: Reactions Involving the Phenolic Hydroxyl Group

The free phenolic hydroxyl group of the tyrosine side chain can potentially react with some reagents.

  • Explanation: While the phenolic hydroxyl group is generally not reduced by common hydride reagents, its acidic proton can react with strong bases or organometallic reagents. In the case of LiAlH₄, both the carboxylic acid proton and the phenolic proton will be deprotonated, consuming the reducing agent.

  • Solution:

    • Stoichiometry of Reducing Agent: When using LiAlH₄ with unprotected Boc-L-tyrosine, an excess of the reducing agent is necessary to account for the acidic protons on the carboxylic acid, the amine (if not fully protected), and the phenol.

    • Protection of the Phenol Group: For multi-step syntheses or when using reagents that are incompatible with a free phenol, the hydroxyl group can be protected, for example, as a benzyl ether (Bzl). However, for the direct reduction to this compound, this is often not necessary if the appropriate amount of reducing agent is used.

Question: My purified this compound is an oil and won't solidify. What can I do?

The physical state of the final product can be influenced by its purity and the presence of residual solvents.

  • Explanation: The presence of impurities or residual solvents can act as a eutectic mixture, preventing the crystallization of the product. Boc-protected amino acids and their derivatives can sometimes be obtained as oils or amorphous solids.[2]

  • Solution:

    • High Vacuum Drying: Ensure all residual solvents are removed by drying the product under high vacuum, possibly with gentle heating (e.g., 40 °C).[3]

    • Purification: If the product is still an oil, it may require further purification. Column chromatography on silica gel can be effective in removing impurities.

    • Crystallization/Precipitation: Attempt to induce solidification by dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then adding a poor solvent (an anti-solvent) such as hexane or petroleum ether until the solution becomes cloudy. Cooling the mixture can promote crystallization or precipitation.[4] Stirring the oil with a poor solvent like diethyl ether or petroleum ether can also sometimes induce solidification.[2]

Frequently Asked Questions (FAQs)

1. What is the best starting material for the synthesis of this compound: Boc-L-tyrosine or Boc-L-tyrosine methyl ester?

The choice of starting material depends on the chosen reducing agent.

  • For NaBH₄ reduction: It is preferable to start with Boc-L-tyrosine and activate it in situ using the mixed anhydride method.

  • For LiAlH₄ reduction: Starting with Boc-L-tyrosine methyl ester often provides a cleaner reaction and higher yield. The ester is more reactive towards LiAlH₄ than the carboxylic acid, and the reaction can often be performed under slightly milder conditions.

2. Is it necessary to protect the phenolic hydroxyl group of tyrosine during the reduction?

For the direct reduction of the carboxylic acid or ester to the alcohol, protection of the phenolic hydroxyl group is generally not required, provided that an appropriate excess of the reducing agent is used to account for the acidic proton. However, if other functional groups are to be manipulated in subsequent steps that are sensitive to the free phenol, then protection would be necessary.

3. How can I monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The product, this compound, will be more polar than the Boc-L-tyrosine methyl ester (if used as the starting material) but may have a similar polarity to Boc-L-tyrosine. Staining with ninhydrin (after deprotection of a spot with heat or acid) or a potassium permanganate stain can help visualize the spots.

4. What are the best conditions for purifying this compound?

  • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate. Washing the organic layer with a mild acid (e.g., dilute HCl) and then with brine can help remove basic impurities and salts.

  • Crystallization: If the crude product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is an effective purification method.[4]

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common eluent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mixed Anhydride Reduction

This method is advantageous due to its mild conditions and reduced risk of racemization.

Materials:

  • Boc-L-tyrosine

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-L-tyrosine (1 equivalent) in anhydrous THF.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1 equivalent) dropwise, ensuring the temperature remains below -10 °C.

  • Slowly add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature below -10 °C.

  • Stir the reaction mixture at -15 °C for 15-20 minutes to form the mixed anhydride.

  • In a separate flask, dissolve sodium borohydride (2-3 equivalents) in a small amount of water or a mixture of THF and water.

  • Add the NaBH₄ solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of the Methyl Ester with LiAlH₄

This protocol is suitable for achieving high yields when starting from the methyl ester.

Materials:

  • Boc-L-tyrosine methyl ester

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

  • Dissolve Boc-L-tyrosine methyl ester (1 equivalent) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction using the Fieser work-up:

    • Slowly add X mL of water (where X is the mass of LiAlH₄ in grams).

    • Slowly add X mL of 15% aqueous NaOH solution.

    • Slowly add 3X mL of water.

  • Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of a granular precipitate.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for this compound Synthesis

Reducing Agent SystemStarting MaterialTypical ConditionsAdvantagesDisadvantages
NaBH₄ / Mixed Anhydride Boc-L-tyrosineTHF, -15 °C to RTMild conditions, low risk of racemization, high chemoselectivity.Requires an additional activation step.
LiAlH₄ Boc-L-tyrosine methyl esterAnhydrous THF or ether, 0 °CHigh reactivity, good yields.Highly reactive, requires strict anhydrous conditions, potential for side reactions if not controlled.
BH₃·THF or BH₃·SMe₂ Boc-L-tyrosineAnhydrous THF, 0 °C to RTCan directly reduce the carboxylic acid, milder than LiAlH₄.Can be slower than LiAlH₄, requires careful handling of borane reagents.

Visualizations

Workflow for this compound Synthesis

Boc_L_Tyrosinol_Synthesis cluster_start Starting Material Preparation cluster_reduction Reduction cluster_finish Purification Start L-Tyrosine Boc_Protection Boc Protection ((Boc)₂O, base) Start->Boc_Protection Boc_Tyr Boc-L-Tyrosine Boc_Protection->Boc_Tyr Esterification Esterification (MeOH, SOCl₂) Boc_Tyr->Esterification Mixed_Anhydride Mixed Anhydride Formation (Isobutyl Chloroformate, NMM) Boc_Tyr->Mixed_Anhydride Boc_Tyr_OMe Boc-L-Tyrosine Methyl Ester Esterification->Boc_Tyr_OMe LiAlH4_Reduction LiAlH₄ Reduction Boc_Tyr_OMe->LiAlH4_Reduction NaBH4_Reduction NaBH₄ Reduction Mixed_Anhydride->NaBH4_Reduction Workup Aqueous Work-up NaBH4_Reduction->Workup LiAlH4_Reduction->Workup Purification Crystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield {Low Yield | What are the symptoms?} Cause1 Incomplete Reaction Low_Yield->Cause1 Cause2 Side Reactions Low_Yield->Cause2 Cause3 Product Loss During Work-up Low_Yield->Cause3 Sol1 Optimize reducing agent Use mixed anhydride for NaBH₄ Switch to LiAlH₄ with ester Cause1->Sol1 Sol2 Control temperature (0 °C or below) Ensure anhydrous conditions Cause2->Sol2 Sol3 Use Fieser work-up for LiAlH₄ Ensure proper phase separation during extraction Cause3->Sol3

Caption: Troubleshooting logic for low yield issues.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568–3571.
  • Periasamy, M., & Kanth, J. V. B. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.
  • Blaskovich, M. A., Hwang, S. H., & Kim, H. Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). L-VALINOL. Organic Syntheses, 63, 136.
  • Nishiyama, Y., Ishizuka, S., Shikama, S., & Kurita, K. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233-235.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]

Sources

Technical Support Center: Boc-L-Tyrosinol Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting peptide coupling reactions involving Boc-L-Tyrosinol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges during the synthesis of tyrosine-containing peptides using Boc/Bzl solid-phase peptide synthesis (SPPS). Here, we address common side reactions and provide field-proven insights, detailed protocols, and mechanistic explanations to help you navigate these complexities and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My peptide analysis shows a significant byproduct with the same mass as my desired peptide plus the mass of the incoming amino acid. What is happening?

Answer: You are likely observing O-acylation , the most common side reaction when using unprotected or inadequately protected this compound.

  • The "Why": A Competing Nucleophile The phenolic hydroxyl (-OH) group on the tyrosine side chain is a potent nucleophile. During the coupling step, the activated carboxyl group of the incoming amino acid is the target for the free N-terminal amine of the resin-bound peptide. However, the tyrosine hydroxyl group can also attack this activated species. This competition between the N-terminal amine (N-acylation) and the side-chain hydroxyl (O-acylation) leads to the formation of an ester bond on the tyrosine side chain, resulting in a branched peptide byproduct.[1][2][3] This side reaction consumes your activated amino acid and reduces the yield of the correct linear peptide.[2][4]

  • The "How to Fix": Strategic Side-Chain Protection The most effective way to prevent O-acylation is to "shield" the hydroxyl group with a suitable protecting group.[1][2]

    • Use a Protected Boc-L-Tyr(P)-OH Derivative: This is the standard and highly recommended approach. For Boc-based SPPS, several protecting groups are available, each with different acid stability.

    • Increase Reagent Excess (Not Recommended): While using a larger excess of the activated amino acid can statistically favor the desired N-acylation, it is inefficient and leads to significant purification challenges.[1]

G ActivatedAA_N ActivatedAA_N ActivatedAA_O ActivatedAA_O ReactiveIntermediate_N ReactiveIntermediate_N ReactiveIntermediate_O ReactiveIntermediate_O DesiredPeptide DesiredPeptide SideProduct SideProduct

  • Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups for Boc-SPPS

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Benzyl (Bzl) -CH₂-PhStrong Acid (e.g., HF)Commonly used, provides good protection.[1][5]Partially removed by TFA, making it less suitable for long syntheses requiring many deprotection cycles.[1]
2-Bromobenzyloxycarbonyl (2-Br-Z) -CO-O-CH₂-Ph(Br)Strong Acid (e.g., HF)More stable to TFA than Bzl, suitable for longer peptides.[5]Can be less common than Bzl derivatives.
tert-Butoxycarbonyl (Boc) -CO-O-tBuTFA (same as N-terminal Boc)Uses readily available Boc-Tyr(Boc)-OH.[6]The side-chain is deprotected at every cycle, leaving the hydroxyl group vulnerable in subsequent couplings. Best for introducing Tyr near the N-terminus.[6]
Question 2: My peptide is showing diastereomeric impurities. How can I prevent racemization during the coupling of this compound?

Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a persistent risk in peptide synthesis. It occurs when the activated amino acid forms a planar intermediate, which can then be protonated from either face.

  • The "Why": Oxazolone Formation The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate.[7][8] The activation of the amino acid's carboxyl group makes the alpha-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone ring. This intermediate readily racemizes. Urethane-based protecting groups like Boc generally suppress oxazolone formation, but the risk is not eliminated, especially with strong bases or prolonged activation times.[7][9]

Racemization cluster_legend Racemization Pathway L_AminoAcid {Boc-NH-CHR-COX | L-Configuration} Oxazolone {Oxazolone Intermediate | (Planar, Achiral)} L_AminoAcid->Oxazolone Activation + Base-catalyzed α-proton abstraction Oxazolone->L_AminoAcid Protonation D_AminoAcid {Boc-NH-CHR-COX | D-Configuration} Oxazolone->D_AminoAcid Protonation key Desired L-isomer key2 Racemized D-isomer

  • The "How to Fix": Optimize Coupling Chemistry Suppressing racemization requires careful selection of coupling reagents, additives, and bases.

    • Use Carbodiimides with Additives: When using carbodiimide coupling agents like DCC or DIC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[7][10] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[11][12] HOAt is generally more effective than HOBt at both accelerating coupling and suppressing racemization.[11][13]

    • Control the Base: Avoid using an excess of strong, sterically hindered bases like Diisopropylethylamine (DIPEA). For racemization-prone couplings, switch to a weaker base like N-methylmorpholine (NMM) or use it in stoichiometric amounts.[7][8]

    • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin, as this increases the time available for racemization to occur.[8]

    • Consider Alternative Coupling Reagents: Phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) reagents can be effective, but be aware of their own potential side reactions (see Question 4).[7]

  • Experimental Protocol: Standard DIC/HOBt Coupling for Reduced Racemization

    • Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed with TFA and the resin has been neutralized and washed thoroughly.

    • Amino Acid Activation: In a separate vessel, dissolve Boc-L-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in minimal DMF.

    • Add Coupling Reagent: Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid/HOBt solution.

    • Coupling: Immediately add the activation mixture to the prepared resin.

    • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[14]

    • Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3x) and DCM (3x).

Question 3: The Kaiser test is still positive after my coupling step. What should I do to address incomplete coupling?

Answer: Incomplete coupling indicates that unreacted free amines remain on the resin. This can be caused by steric hindrance from bulky adjacent amino acids or by peptide aggregation on the solid support.[8][15]

  • The "Why": Steric Hindrance and Aggregation The bulky side chain of tyrosine (even when protected) or a preceding residue can physically block the N-terminus, slowing down the coupling reaction.[15] Additionally, as the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin to aggregate and making reactive sites inaccessible.[16]

  • The "How to Fix": A Multi-faceted Approach

G Start Coupling Step Performed KaiserTest Perform Kaiser Test Start->KaiserTest Result_Neg Negative Result (No Color) KaiserTest->Result_Neg Complete Result_Pos Positive Result (Blue/Purple Beads) KaiserTest->Result_Pos Incomplete Proceed Proceed to Next Cycle Result_Neg->Proceed Troubleshoot Troubleshoot Incomplete Coupling Result_Pos->Troubleshoot DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple Option 1 (Standard) ChangeReagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) Troubleshoot->ChangeReagent Option 2 (If Persistent) ChangeSolvent Disrupt Aggregation (Add NMP or DMSO) Troubleshoot->ChangeSolvent Option 3 (If Aggregation Suspected) DoubleCouple->KaiserTest ChangeReagent->KaiserTest ChangeSolvent->KaiserTest

  • Perform a "Double Coupling": This is the most common and immediate solution. Simply repeat the coupling step with a fresh solution of activated amino acid.[15][17]

  • Switch to a More Potent Coupling Reagent: If steric hindrance is high, standard carbodiimide chemistry may be insufficient. Switch to a more potent aminium/uronium-based reagent like HATU, HBTU, or HCTU for the difficult coupling step.[8][17]

  • Disrupt Peptide Aggregation: If you suspect aggregation (often with hydrophobic sequences), try switching the solvent from DMF to N-methylpyrrolidone (NMP) or adding 10-20% dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at disrupting the hydrogen bonds that cause aggregation.[16]

  • Increase Reaction Time and Temperature: Mildly increasing the reaction time or temperature (e.g., to 40-50°C) can help drive difficult couplings to completion, though this may also increase the risk of racemization.[16]

  • Experimental Protocol: Double Coupling

    • First Coupling: Perform the initial coupling as described in your standard protocol (e.g., the DIC/HOBt protocol above).

    • Wash: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

    • Monitor: Perform a Kaiser test. If it is positive, proceed to the next step.

    • Second Coupling: Prepare a fresh batch of activated amino acid solution using the same equivalents as the first coupling.

    • React Again: Add the fresh solution to the resin and agitate for another 1-2 hours.

    • Final Wash: Wash the resin extensively with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Question 4: I'm using a carbodiimide (DCC/DIC) and see an extra peak in my HPLC that doesn't correspond to my peptide. What is it?

Answer: When using carbodiimides without an additive, you may be forming an N-acylurea byproduct .

  • The "Why": Rearrangement of the Active Intermediate Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate is intended to react with the N-terminal amine. However, it can undergo an irreversible intramolecular O-to-N acyl transfer, rearranging to form a stable and unreactive N-acylurea.[7][12][18] This side reaction terminates the peptide chain and consumes the activated amino acid.

  • The "How to Fix": The Role of Additives This side reaction is effectively suppressed by using additives like HOBt or Oxyma. These additives rapidly intercept the O-acylisourea to form an active ester. This conversion is much faster than the rearrangement to N-acylurea, thus minimizing the side reaction.[12][18] Keeping the reaction temperature low is also recommended to slow the rate of the rearrangement side reaction.[7]

References
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Omizzur. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]

  • Omizzur. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • Paul, R. (1962). O-Acylation of Tyrosine during Peptide Synthesis. The Journal of Organic Chemistry.
  • Rosenthal, K., et al. (1997). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • AAPPTec Peptides. (n.d.). Coupling Reagents. [Link]

  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Kumar, A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Redman, M. J., & Reynolds, E. R. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety.
  • AAPPTec Peptides. (2021). Carbodiimides and Additives. [Link]

  • San Segundo, M., et al. (2020). Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes. Chemical Science.
  • Omizzur. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • San Segundo, M., et al. (2023).
  • ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?[Link]

  • Paul, R. (1962). O-Acylation of Tyrosine during Peptide Synthesis. The Journal of Organic Chemistry, 27(10), 3851–3853.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Bachem. (2009). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]

  • Paul, R. (1962). O-Acylation of Tyrosine during Peptide Synthesis. The Journal of Organic Chemistry.
  • San Segundo, M., et al. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters.
  • Pabasara, D. (2020). Difference Between O Acylation and N Acylation. [Link]

  • Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Boc-L-Tyrosinol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of Boc-L-Tyrosinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target esters. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this specific transformation.

Introduction to the Chemistry of this compound Esterification

This compound presents a unique challenge in selective acylation due to the presence of two hydroxyl groups with different nucleophilicities: a primary alcohol and a phenolic hydroxyl group. The primary alcohol is generally more nucleophilic and less sterically hindered, making it the preferred site of esterification under kinetically controlled conditions. However, the phenolic hydroxyl can also react, especially under conditions that favor its deprotonation or when using highly reactive acylating agents. The key to a successful esterification is to choose conditions that maximize the regioselectivity for the primary alcohol, thus minimizing the formation of the undesired phenolic ester and di-ester byproducts.

Frequently Asked Questions (FAQs)

Q1: How can I selectively esterify the primary alcohol of this compound?

Selective esterification of the primary alcohol can be achieved by leveraging the inherent difference in reactivity between the primary and phenolic hydroxyl groups. Generally, milder reaction conditions and less reactive acylating agents favor the desired transformation. The following methods are recommended:

  • Carbodiimide-mediated coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can selectively activate a carboxylic acid for esterification with the primary alcohol. The formation of a highly reactive O-acylisourea intermediate is often selective towards the more nucleophilic primary alcohol.[1][2]

  • Acid chloride method with a hindered base: Using an acyl chloride with a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at low temperatures can achieve high selectivity. The base neutralizes the HCl byproduct without promoting the deprotonation and subsequent acylation of the less acidic phenolic hydroxyl group.[3][4]

  • Activated esters: Using pre-activated esters of the carboxylic acid (e.g., N-hydroxysuccinimide esters) can provide a controlled and selective esterification of the primary alcohol under mild conditions.

Q2: Should I protect the phenolic hydroxyl group before esterification?

While not always necessary, protecting the phenolic hydroxyl group offers the most robust strategy for ensuring regioselectivity, especially during large-scale synthesis or when using forcing reaction conditions.

  • Recommended Protecting Groups:

    • Benzyl (Bn) ether: Stable to a wide range of conditions used for the primary alcohol esterification and can be removed by hydrogenolysis.

    • Silyl ethers (e.g., TBDMS, TBDPS): These are common choices, with their stability being tunable. TBDPS is generally more robust than TBDMS. They are typically removed with fluoride reagents (e.g., TBAF) or under acidic conditions.[5] It's important to note that some silyl ethers can be labile under acidic conditions that might be used for Boc deprotection.[5]

    • Photolabile protecting groups: The ortho-nitrobenzyl (ONBzl) group can be used to protect the phenolic function and can be removed under mild photolytic conditions.[6]

Q3: What are the common side reactions to be aware of?

The primary side reactions include:

  • O-acylation of the phenolic hydroxyl group: This leads to the formation of a regioisomeric byproduct.

  • Di-esterification: Acylation of both the primary and phenolic hydroxyl groups.

  • N-Boc deprotection: The Boc group is sensitive to strong acids.[7] Conditions generating significant amounts of acid (e.g., using thionyl chloride without a base) can lead to the loss of this protecting group.[7]

  • Racemization: While less common for this specific transformation, harsh basic or acidic conditions can potentially lead to racemization at the chiral center.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material (this compound), the desired product, and any byproducts. Staining with ninhydrin (after de-Boc on the TLC plate with acid) or a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of this compound.

Problem 1: Low or no conversion to the desired ester.

  • Potential Cause A: Inactive reagents.

    • Solution: Ensure that the carboxylic acid is of high purity and the activating agents (e.g., EDC, DCC, or acyl chloride) have not degraded. Carbodiimides are moisture-sensitive. Acyl chlorides can hydrolyze over time. Use freshly opened or properly stored reagents.

  • Potential Cause B: Insufficient activation of the carboxylic acid.

    • Solution: If using a carbodiimide coupling, ensure the reaction is run in an appropriate anhydrous solvent (e.g., DCM, DMF). The addition of a catalytic amount of DMAP can significantly accelerate the reaction. If using an acyl chloride, ensure it was properly prepared or purchased at high purity.

  • Potential Cause C: Low reaction temperature or insufficient reaction time.

    • Solution: While low temperatures are often used to enhance selectivity, some reactions may require warming to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is stalled. Allow for sufficient reaction time, which can range from a few hours to overnight.

Problem 2: Formation of a significant amount of the phenolic ester side-product.

  • Potential Cause A: Reaction conditions are too harsh.

    • Solution: High temperatures or the use of a strong, non-hindered base can promote the deprotonation and acylation of the phenolic hydroxyl group.[8] If using an acyl chloride, switch to a more hindered base like DIPEA and run the reaction at a lower temperature (e.g., 0 °C or -20 °C). If using a carbodiimide, avoid a large excess of DMAP, as it can catalyze the phenolic esterification.

  • Potential Cause B: Highly reactive acylating agent.

    • Solution: If using an acyl chloride, consider switching to a less reactive method, such as a carbodiimide-mediated coupling or using an activated ester of the carboxylic acid.

  • Potential Cause C: Prolonged reaction time.

    • Solution: While the initial esterification may be selective for the primary alcohol, prolonged reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable phenolic ester or the di-ester. Monitor the reaction closely by TLC and quench it once the starting material is consumed and before significant byproduct formation occurs.

Problem 3: Loss of the N-Boc protecting group during the reaction.

  • Potential Cause A: Acidic conditions.

    • Solution: The Boc group is labile in the presence of strong acids.[7] If your esterification method generates an acidic byproduct (e.g., HCl from an acyl chloride), it is crucial to use a base to neutralize it. Ensure at least a stoichiometric amount of a non-nucleophilic base is present. Avoid acidic work-up conditions if possible, or use a very dilute and cold acid wash for a short duration.

  • Potential Cause B: Use of thionyl chloride for in situ acyl chloride formation.

    • Solution: Preparing an acyl chloride from a carboxylic acid using thionyl chloride will generate HCl and SO2, which can readily cleave the Boc group.[7] It is better to use oxalyl chloride with a catalytic amount of DMF at low temperatures, which is known to be a milder method for generating acyl chlorides in the presence of acid-sensitive groups like Boc.[4]

Problem 4: Difficulty in purifying the product.

  • Potential Cause A: Similar polarity of product and byproducts.

    • Solution: The desired primary ester and the undesired phenolic ester can have very similar polarities, making them difficult to separate by column chromatography.

      • Optimize Chromatography: Use a high-quality silica gel and test various solvent systems to maximize the separation. A shallow gradient elution can be beneficial.

      • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

      • Protecting Group Strategy: If separation is consistently challenging, the most reliable solution is to protect the phenolic hydroxyl group before esterification. This will prevent the formation of the regioisomeric byproduct altogether.

  • Potential Cause B: Contamination with N-acylurea (from DCC).

    • Solution: If using DCC, the N,N'-dicyclohexylurea byproduct is often insoluble in common organic solvents like dichloromethane and can be removed by filtration. If it remains soluble, it can sometimes be removed by trituration or careful column chromatography. Using a water-soluble carbodiimide like EDC avoids this issue, as the urea byproduct can be removed with an aqueous wash.

Experimental Protocols

Protocol 1: Esterification using EDC and DMAP

This protocol is a good starting point for achieving selective esterification of the primary alcohol.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).

    • Add DMAP (0.1 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of EDC:

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Esterification via Acyl Chloride

This method is suitable when using more robust carboxylic acids.

  • Acyl Chloride Formation (if not commercially available):

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).

    • Stir at 0 °C for 30 minutes, then at room temperature for 1-2 hours until gas evolution ceases.

    • Concentrate under reduced pressure to remove excess oxalyl chloride. The crude acyl chloride is typically used immediately without further purification.

  • Esterification:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).

    • Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify by flash column chromatography.

Data Presentation

Table 1: Recommended Reaction Conditions for Selective Esterification
ParameterMethod 1: EDC/DMAPMethod 2: Acyl Chloride
This compound 1.0 eq1.0 eq
Carboxylic Acid/Acyl Chloride 1.1 eq (acid)1.1 eq (acyl chloride)
Activating Agent 1.2 eq EDC·HCl1.5 eq Oxalyl Chloride (for prep)
Catalyst/Base 0.1 eq DMAP1.5 eq TEA or DIPEA
Solvent Anhydrous DCM or DMFAnhydrous DCM
Temperature 0 °C to Room Temp0 °C to Room Temp
Time 4 - 16 hours1 - 4 hours
Table 2: Characteristic ¹H NMR Shifts for Monitoring the Reaction
ProtonThis compoundDesired Primary EsterPhenolic Ester Side-Product
-CH₂-OH (primary) ~3.5-3.7 ppm (m)~4.0-4.3 ppm (m)~3.5-3.7 ppm (m)
Phenolic -OH ~9.0-9.5 ppm (s, br)~9.0-9.5 ppm (s, br)Absent
Aromatic protons ortho to -OH/-OR ~6.7 ppm (d)~6.7 ppm (d)~7.0-7.2 ppm (d)
Aromatic protons meta to -OH/-OR ~7.0 ppm (d)~7.0 ppm (d)~7.3-7.5 ppm (d)

Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and the specific acyl group used. These are approximate values for guidance.

Visualizations

Reaction Scheme

G A This compound B Desired Primary Ester A->B Selective Esterification C Phenolic Ester (Side Product) A->C Side Reaction D R-COOH + Activating Agent D->B D->C

Caption: Selective vs. Side Reaction in this compound Esterification.

Experimental Workflow

G A 1. Combine this compound, Carboxylic Acid, and Solvent B 2. Cool to 0 C and add Activating Agent/Base A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Work-up C->D E 5. Dry and Concentrate D->E F 6. Purify by Chromatography E->F G 7. Characterize Product F->G G A Reaction Issue? B Low Conversion A->B C Byproduct Formation A->C D Check Reagent Activity Increase Temperature/Time B->D E Phenolic Ester? C->E G Boc Deprotection? C->G F Use Milder Conditions Lower Temperature E->F Yes H Ensure Base is Present Avoid Strong Acid G->H Yes

Caption: Troubleshooting Guide for Common Esterification Issues.

References

  • Shelkov, R., Nahmany, M., & Melman, A. (2002). Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry, (1), 1-4. [Link]

  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90. [Link]

  • Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Request PDF. [Link]

  • US Patent US5808130A, Esterific
  • Herrerías, C. I., Zhang, T. Y., & Li, C. J. (2007). Chemoselective Esterification of Phenolic Acids and Alcohols. Request PDF. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1977). A photolabile protecting group for the phenolic hydroxyl function of tyrosine. International journal of peptide and protein research, 9(2), 91-6. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • CN Patent CN104447415A, Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Oguegbulu, J. (2020, March 18). For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc-protection? ResearchGate. [Link]

  • SpectraBase. (n.d.). N-Boc-L-tyrosine. [Link]

  • Vilé, J., et al. (2019). Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. Request PDF. [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]

  • Reddit. (2024, July 23). Acyl chloride formation in presence of acid sensitive groups. r/Chempros. [Link]

  • Undheim, K., & Malt, R. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 543-565. [Link]

  • ResearchGate. (2020, October 31). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?. [Link]

  • Pu, X., et al. (2020). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. ACS Omega, 5(30), 18991–18997. [Link]

  • Camp, D., & Jenkins, I. D. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of organic chemistry, 61(9), 2967-71. [Link]

  • Bartoli, G., et al. (2005). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2019, October 3). Selective Esterification of Amino Acid. [Link]

  • Toniolo, C., et al. (2005). Stereoselective acylation of a racemic amine with C(alpha)-methyl phenylglycine-based dipeptide 5(4H)-oxazolones. Chirality, 17(8), 481-7. [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of organic chemistry, 82(6), 3245-3251. [Link]

  • ResearchGate. (n.d.). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. [Link]

  • Gaspa, S., Porcheddu, A., & De Luca, L. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. Advanced Synthesis & Catalysis, 358(2), 209-213. [Link]

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Technical Support Center: Purification of Crude Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Boc-L-Tyrosinol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from crude reaction mixtures. As a protected amino alcohol, this compound is a critical building block in the synthesis of complex peptides and pharmaceutical intermediates.[1][2][3] Achieving high purity is paramount for the success of subsequent synthetic steps.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format, addressing the most common and complex issues observed during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

Understanding potential impurities is the first step in designing an effective purification strategy. The impurity profile depends heavily on the synthetic route. A common method is the reduction of Boc-L-Tyrosine.

Likely Impurities:

  • Unreacted Starting Material: Residual Boc-L-Tyrosine is a frequent and often polar impurity.

  • Reagent-Derived Byproducts: Impurities from reducing agents (e.g., borate esters from NaBH₄ reduction) or coupling agents used in the synthesis of the starting material.

  • Di-Boc Species: Over-protection leading to N,O-bis(tert-butoxycarbonyl)-L-tyrosinol, which is significantly less polar than the desired product.

  • Unreacted L-Tyrosinol: If the Boc-protection step is incomplete.

  • Residual Solvents: Trapped solvents like THF, Dioxane, or DMF can prevent crystallization and affect analytical data.

Q2: What are the primary purification strategies for this compound?

The choice of method depends on the nature of the impurities and the desired scale. The main strategies are:

  • Aqueous Workup/Extraction: An essential first step to remove water-soluble impurities like salts and some polar starting materials.

  • Crystallization: The most effective method for obtaining high-purity, crystalline solid material on a large scale. This should be the preferred method if feasible.[4]

  • Flash Column Chromatography: A highly versatile technique used when crystallization is ineffective, particularly for removing impurities with similar polarity to the product.[5]

  • Trituration: A simple and rapid method to induce solidification of an oily product by washing with a solvent in which the product is insoluble but impurities are soluble.[6]

Q3: How can I reliably assess the purity of my final this compound product?

A multi-faceted approach is necessary for confident purity assessment.

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >99% area).[1][2]

  • Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 115-122°C.[1][2] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or organic impurities.

Troubleshooting Guide: From Oily Residues to Crystalline Solids

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My final product is a persistent oil or waxy solid, not the expected white powder. How do I solidify it?

This is the most common issue encountered with Boc-protected amino acids and their derivatives.[6] An oily state suggests the presence of impurities that disrupt the crystal lattice formation or residual solvent.

start Crude Product is an Oil step1 Action: Dry Under High Vacuum (≥ 4 hrs) start->step1 q1 Did it solidify? step1->q1 step2 Action: Triturate with Hexane or Diethyl Ether q1->step2 No success Pure Solid Product q1->success  Yes q2 Did it solidify? step2->q2 step3 Action: Perform Aqueous Workup/Extraction q2->step3 No q2->success  Yes step4 Action: Purify by Column Chromatography step3->step4 Still Oily step4->success Success fail Impurity Co-elutes or Still Oily (Re-evaluate Synthesis) step4->fail Failure

Caption: Troubleshooting Decision Tree for Oily Product.

Detailed Causality & Solutions:

  • Cause A: Residual Solvent

    • Why it happens: Solvents like Ethyl Acetate, DCM, or THF can get trapped within the crude product, acting as a plasticizer.

    • Solution: Dry the crude product under high vacuum (not just a rotary evaporator) for several hours, possibly with gentle heating (40°C) if the product is stable.

  • Cause B: Minor, Non-polar Impurities

    • Why it happens: Small amounts of greasy impurities can inhibit crystallization.

    • Solution (Trituration): Dissolve or suspend the oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). While stirring vigorously, slowly add a non-polar anti-solvent like hexanes, heptane, or diethyl ether.[7] The desired product should precipitate as a solid, leaving the non-polar impurities in the solvent. Filter and wash the solid with the anti-solvent.

  • Cause C: Polar, Salt-like Impurities

    • Why it happens: Inorganic salts from the reaction or workup can make the product hygroscopic and prevent solidification.[6]

    • Solution (Aqueous Workup): Dissolve the crude oil in a water-immiscible organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid or 1M KHSO₄), water, and finally a saturated brine solution. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to hopefully yield a solid.

Problem 2: My yield is very low after column chromatography.
  • Cause A: Incorrect Solvent System (Eluent)

    • Why it happens: this compound has multiple polar functional groups (two hydroxyls, one carbamate). If the eluent is not polar enough, the product will not move from the origin. If it's too polar, it will co-elute with polar impurities. The phenolic hydroxyl can cause significant tailing on silica gel.

    • Solution: Use a gradient elution. Start with a less polar mixture (e.g., 30% EtOAc in Hexane) and gradually increase the polarity (e.g., to 80-100% EtOAc). To prevent tailing, consider adding 0.5-1% of a modifier like acetic acid or triethylamine to the eluent system, depending on the nature of the impurities you want to separate.

  • Cause B: Irreversible Adsorption

    • Why it happens: The slightly acidic nature of standard silica gel can sometimes lead to irreversible binding or degradation of sensitive compounds.

    • Solution: If you suspect this is an issue, consider using deactivated or neutral silica gel for your chromatography.

Problem 3: Recrystallization fails; either nothing crashes out, or it oils out.
  • Cause A: Wrong Solvent Choice

    • Why it happens: The product is too soluble in the chosen "good" solvent or not soluble enough to begin with.

    • Solution: Perform a systematic solvent screen. Use small vials to test solubility. A good crystallization system involves a "good" solvent that dissolves the product when hot but not when cold, and an "anti-solvent" in which the product is insoluble.

Solvent Type Examples Role in Crystallization
Good Solvents Ethyl Acetate, Dichloromethane, Methanol, AcetoneDissolve the crude product upon heating.
Anti-Solvents Hexane, Heptane, Diethyl Ether, WaterInduce precipitation when added to a solution of the product.
  • Cause B: Oiling Out

    • Why it happens: The solution becomes supersaturated too quickly, or the cooling process is too rapid, causing the product to separate as a liquid phase instead of forming crystals.

    • Solution: Slow down the process. After dissolving the crude product in a minimal amount of hot "good" solvent, allow it to cool slowly to room temperature first, then transfer it to a 0-4°C refrigerator. If using an anti-solvent, add it dropwise at a slightly elevated temperature until faint turbidity appears, then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Adding a seed crystal from a previous pure batch is also highly effective.[8]

Validated Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is the preferred method for achieving high purity on a larger scale.

  • Dissolution: Place the crude this compound solid/oil in an Erlenmeyer flask. Add a minimal amount of a warm (~50-60°C) "good solvent" like Ethyl Acetate, just enough to fully dissolve the material.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add a non-polar "anti-solvent" like Hexane or Heptane dropwise while stirring until the solution becomes persistently cloudy.[4]

  • Cooling & Maturation: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (0-4°C) for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Use this method when crystallization is ineffective.

cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep1 1. Pack Column (Silica Gel) prep2 2. Prepare Eluent (e.g., EtOAc/Hexane) prep1->prep2 prep3 3. Load Sample (Dissolved or Dry-Loaded) prep2->prep3 run1 4. Run Gradient (Increase Polarity) prep3->run1 run2 5. Collect Fractions run1->run2 analysis1 6. Analyze by TLC run2->analysis1 analysis2 7. Combine Pure Fractions analysis1->analysis2 analysis3 8. Evaporate Solvent analysis2->analysis3

Caption: Workflow for Flash Column Chromatography.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 20% EtOAc in Hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM or the starting eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start running the column with the low-polarity eluent. Gradually increase the percentage of the more polar solvent (EtOAc). A typical gradient might be from 20% to 80% EtOAc.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the resulting pure product under high vacuum.

References

  • Patsnap. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Tyrosinol [220237-31-0]. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

Sources

Navigating the Hazards of Boc SPPS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. As Senior Application Scientists, we understand that while Boc SPPS is a powerful technique for creating complex peptides, it involves the use of hazardous reagents that demand respect, careful handling, and a deep understanding of the underlying chemistry to ensure both safety and experimental success.

This guide is designed to be your first point of reference for troubleshooting common issues and answering frequently asked questions related to the hazardous reagents integral to the Boc SPPS workflow. We will delve into the causality behind common problems, provide field-proven solutions, and ground our recommendations in established safety protocols and chemical principles.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Hazard

This section addresses fundamental questions about the hazardous reagents used in Boc SPPS, focusing on their chemical function and inherent risks.

Q1: What makes the deprotection step in Boc SPPS hazardous?

The repetitive removal of the Nα-Boc protecting group is typically accomplished using a strong acid, most commonly 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] TFA is a corrosive and volatile acid that can cause severe chemical burns upon contact with skin or eyes and respiratory damage if inhaled.[2] The hazard lies in its repeated use at every cycle of the synthesis, increasing the potential for exposure. The acidic conditions also necessitate a subsequent neutralization step, which introduces its own set of challenges.[1][3]

Q2: Why is the final cleavage step considered the most dangerous part of Boc SPPS?

The final cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups require the strongest acids used in the process. Historically, anhydrous hydrogen fluoride (HF) was the reagent of choice.[4][5] HF is an extremely corrosive and toxic substance that can cause severe, painful burns that may not be immediately apparent and can lead to systemic toxicity.[4][5] Due to its high danger, many labs have moved to alternative, though still hazardous, trifluoromethanesulfonic acid (TFMSA)-based methods. These reagents are potent acids that require specialized equipment and stringent safety protocols.[4][5]

Q3: What are the primary hazards associated with coupling reagents like DCC and HBTU?

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and uronium-based reagents, like HBTU, are potent allergens and skin sensitizers.[6][7] Repeated contact can lead to severe allergic reactions, including contact dermatitis and respiratory symptoms.[6] The primary byproduct of DCC activation, dicyclohexylurea (DCU), is mostly insoluble in common solvents, which can lead to clogged lines and frits in automated synthesizers.[8][9] While effective, these reagents must be handled with appropriate personal protective equipment (PPE) to avoid sensitization.[7]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides a problem-and-solution framework for issues directly arising from the use of hazardous reagents during Boc SPPS.

Problem 1: Incomplete Deprotection or TFA-Related Side Reactions

Symptoms:

  • Peptide sequencing shows deletions (missing amino acids).[10][11]

  • Mass spectrometry (MS) analysis reveals unexpected +56 Da adducts (tert-butylation) on sensitive residues like Trp, Cys, or Met.[3]

Causality & Troubleshooting:

Incomplete deprotection is often a result of insufficient TFA exposure time or concentration, leading to failure to remove the Boc group and subsequent chain termination.[10][12] Conversely, prolonged exposure or high temperatures can lead to side reactions.[10]

  • tert-Butylation: The tert-butyl cation released during deprotection is highly reactive and can modify nucleophilic side chains.[3][13]

    • Solution: Incorporate a scavenger, such as 0.5% dithioethane (DTE), into the TFA deprotection solution to trap the reactive cations before they can cause damage to the peptide chain.[1][3] For particularly sensitive sequences, increasing the deprotection time or TFA concentration may be necessary.[11]

Workflow: Deprotection Step

Resin Peptide-Resin (Boc-AA-Resin) TFA Treat with 50% TFA in DCM Resin->TFA Deprotection Wash1 DCM/IPA Wash TFA->Wash1 Remove Acid Deprotected Deprotected Peptide (H3N+-AA-Resin) Wash1->Deprotected Ready for Neutralization

Caption: Boc deprotection workflow using TFA.

Problem 2: Poor Yields and Peptide Degradation During Final Cleavage

Symptoms:

  • Low final peptide yield after purification.[14]

  • MS data shows significant fragmentation or modification of the target peptide.[13]

  • The cleaved peptide is difficult to precipitate.[15]

Causality & Troubleshooting:

The harsh acidic conditions of the final cleavage (e.g., HF or TFMSA) can damage the peptide if not properly controlled. The choice of scavengers is critical and depends on the peptide sequence.[13]

  • Incorrect Scavenger Cocktail: Different amino acid side chains require specific scavengers to protect them from re-attachment of cleaved protecting groups or acid-catalyzed degradation.[13] For example, reactive carbocations generated during cleavage can alkylate sensitive residues.[5][13]

  • Cleavage Conditions: The time and temperature of the cleavage reaction are critical. Over-exposure can lead to peptide bond hydrolysis or other modifications, while insufficient time can lead to incomplete deprotection of side chains.[5]

Solution: Tailoring the Cleavage Cocktail

A universal cocktail is often insufficient. A well-designed cocktail is essential for success.[16]

Table 1: Scavenger Cocktails for HF or TFMSA Cleavage

Protected Amino AcidScavenger(s)Purpose
Trp(For)Anisole, p-cresol, thioanisolePrevents re-attachment of formyl group and alkylation of the indole ring.[1][17]
MetDimethyl sulfide (DMS)Reduces methionine sulfoxide back to methionine.[1]
Cys, Tyrp-Cresol, p-thiocresolScavenges carbocations, prevents oxidation and side-chain modification.[13][18][19]
Arg(Tos)Thioanisole, p-cresolTraps reactive sulfonyl species and prevents sulfonation of other residues.[1][13]

Experimental Protocol: Standard "Low-HF" Cleavage

⚠️ WARNING: This procedure must be performed inside a certified chemical fume hood using a specialized HF cleavage apparatus. Appropriate PPE, including acid-resistant gloves, lab coat, and a face shield, is mandatory.[4][5]

  • Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours. Weigh the resin and place it into the reaction vessel of the HF apparatus.[5]

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., p-cresol/thioanisole) to the reaction vessel.[19]

  • Apparatus Assembly: Assemble the HF apparatus according to the manufacturer's instructions, ensuring all connections are secure.[5]

  • Cooling: Cool the reaction vessel to between -5°C and 0°C using a dry ice/methanol bath.[1][5]

  • HF Condensation: Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.[1]

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time depends on the peptide and the protecting groups used.[5][16]

  • HF Removal: Remove the HF by vacuum distillation, trapping it in a liquid nitrogen or dry ice/acetone cold trap connected to a calcium oxide trap for neutralization.[5]

  • Peptide Precipitation: After all HF is removed, wash the resin with cold diethyl ether to precipitate the crude peptide.[1][5]

  • Isolation: Filter the precipitated peptide, wash several more times with cold ether, and then dry the crude product under vacuum.[1]

Problem 3: Incomplete Neutralization and Salt Formation

Symptoms:

  • Failed coupling in the subsequent step (positive Kaiser test).[10]

  • Gelation or clumping of the resin beads.

Causality & Troubleshooting:

After TFA deprotection, the newly formed N-terminal ammonium salt must be neutralized to the free amine for the next coupling reaction to proceed.[3] Incomplete neutralization is a common cause of failure. The neutralization agent, typically a tertiary amine like diisopropylethylamine (DIEA), can be sterically hindered or used in insufficient excess.[3]

  • Insufficient Neutralization: A single, short neutralization step may not be sufficient, especially for long peptides or "difficult sequences" where the resin beads may be sterically crowded.[20]

  • Salt Byproducts: The resulting ammonium salts can sometimes precipitate within the resin bed, causing aggregation and poor solvent flow.

Solution: Optimized Neutralization Protocol

  • Extended Wash: After the TFA deprotection and initial DCM wash, perform an additional wash with isopropanol (IPA) to help remove residual acid and break up potential salt-induced aggregation.[1]

  • Repeat Neutralization: Perform the neutralization step twice for 1-2 minutes each with 10% DIEA in DCM to ensure completeness.[1]

  • Consider In Situ Neutralization: For particularly difficult sequences, in situ neutralization protocols, where neutralization and coupling occur simultaneously, can improve efficiency by minimizing the time the peptide is in the aggregation-prone neutral state.[20][21][22]

Workflow: Neutralization and Coupling

Deprotected Deprotected Peptide (H3N+-AA-Resin) Neutralize Neutralize with 10% DIEA in DCM Deprotected->Neutralize Base Treatment Wash2 DCM/DMF Wash Neutralize->Wash2 Remove Excess Base & Salts FreeAmine Free Amine Peptide (H2N-AA-Resin) Wash2->FreeAmine Couple Add Activated Boc-Amino Acid FreeAmine->Couple Acylation NextCycle Peptide Lengthened by one residue Couple->NextCycle

Caption: Neutralization and coupling sequence in Boc SPPS.

Section 3: Safety First - A Non-Negotiable Principle

Working with hazardous reagents in Boc SPPS is manageable with a strict adherence to safety protocols. Trustworthiness in your results begins with a trustworthy and safe laboratory environment.

  • Always work in a certified chemical fume hood. This is especially critical when handling TFA, HF, and TFMSA.[23]

  • Wear appropriate PPE: This includes, at a minimum, safety glasses, a lab coat, and acid-resistant gloves. A face shield is required for cleavage procedures.[2][4]

  • Have an emergency plan: Ensure that an HF exposure kit, including calcium gluconate gel, is readily available and that all lab personnel are trained in its use.[4][24]

  • Proper Waste Disposal: All waste containing these hazardous reagents must be disposed of according to your institution's environmental health and safety guidelines.[23][25] Never mix acid waste with other chemical waste streams unless part of a validated quenching procedure.[23]

By understanding the chemistry behind the hazards and implementing these troubleshooting strategies and safety protocols, researchers can confidently and safely leverage the power of Boc SPPS.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem. Published December 2025.
  • ChemPep. Boc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem. Published 2025.
  • Szymanski, P. T., Ghassemi, P., K-A. D. S., & Frank, B. J. An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. Published May 9, 2022.
  • de la Torre, B. G., & Albericio, F. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Molecules. Published 2022.
  • Muttenthaler, M., Albericio, F., & Dawson, P. E. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Published June 18, 2015.
  • Bofill, R., Ryder, T. R., Tom, J., & Albericio, F. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Published 2023.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Peptide Synthesis – Safety Topics. Wordpress.
  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Request PDF. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
  • Benchchem. Troubleshooting incomplete cleavage of peptide from resin. Benchchem. Published December 2025.
  • Wikipedia. Carbodiimide. Wikipedia.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Muttenthaler, M., Albericio, F., & Dawson, P. E. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters. Published 2015.
  • Benchchem.
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. Published July 2005.
  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • Muttenthaler, M., Albericio, F., & Dawson, P. E. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace - The University of Queensland. Published 2015.
  • Benchchem. Technical Support Center: Trifluoroacetic Acid (TFA) Salt Effects in Peptide Experiments. Benchchem. Published December 2025.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Culf, A. S., & O'Brien-Simpson, N. M. In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology. Published 2007.
  • ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis.
  • LifeTein. Should I Have TFA Removed from My Peptide?. LifeTein. Published July 10, 2025.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • ResearchGate. Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • SciSpace. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • GenScript. Impact of TFA - A Review. GenScript.
  • ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
  • Thermo Fisher Scientific. AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.
  • ResearchGate. Boc deprotection conditions tested.
  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • Reddit. Boc Removals with TFA in Peptide Synthesis. Reddit. Published March 15, 2013.
  • Benchchem. Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide. Benchchem.
  • Asgari, P., & Ghaffari, T. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Journal of Environmental Health Engineering. Published 2021.

Sources

Technical Support Center: Boc-L-Tyrosinol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc-L-Tyrosinol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the common challenges encountered during the synthesis and purification of this versatile building block. This guide is structured to address specific issues you may face, explaining not just the "how" but the critical "why" behind each experimental choice.

Troubleshooting Guide: From Crude Reaction to Pure Product

This section addresses specific problems in a question-and-answer format.

Question 1: My final this compound product is a persistent oil or a gummy solid, not the expected white powder. How can I solidify it?

Probable Cause: The presence of residual solvents or process-related impurities is the most common reason for the failure of a product to crystallize. Even small amounts of impurities can disrupt the crystal lattice formation. Oily products in Boc-amino acid chemistry are often due to the presence of unreacted starting materials, byproducts, or residual solvents like DMF, Dioxane, or Ethyl Acetate.[1]

Solution: Trituration & Recrystallization

This protocol is designed to first remove highly soluble impurities and then induce crystallization.

Step-by-Step Protocol: Purification by Trituration followed by Crystallization

  • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum to remove all volatile organic solvents. A rotary evaporator followed by several hours on a high-vacuum pump is essential.

  • Trituration with a Non-Polar Solvent:

    • Add a small volume of a non-polar solvent like n-hexane or diethyl ether to your oily product.[1] Use approximately 5-10 volumes of the solvent relative to the oil.

    • Stir the mixture vigorously with a spatula, scraping the sides of the flask. The goal is to "wash" the oil. Impurities that are soluble in the non-polar solvent will be removed, and the process can often induce precipitation of the desired product.

    • Decant the solvent. Repeat this process 2-3 times.

  • Recrystallization:

    • Solvent Selection: A common and effective solvent system for recrystallization is Ethyl Acetate (a "good" solvent) and Hexane (an "anti-solvent").[2]

    • Dissolve the crude material (post-trituration) in a minimal amount of warm ethyl acetate.

    • Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy.

    • Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a 0-4°C refrigerator to maximize crystal formation.[2]

    • Collect the resulting white solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Question 2: My TLC/HPLC analysis shows multiple spots/peaks. What are these impurities and how do I remove them?

Probable Cause: The identity of impurities depends on the synthetic route used to produce this compound. The most common route is the reduction of a Boc-L-Tyrosine derivative. Therefore, impurities can include:

  • Unreacted Starting Material: Boc-L-Tyrosine or its corresponding ester.

  • Di-tert-butyl dicarbonate ((Boc)₂O) Byproducts: Residual (Boc)₂O or its breakdown products if the starting material was not pure.

  • Over-protection Byproduct: N,O-bis-Boc-L-Tyrosine, where a second Boc group has attached to the phenolic hydroxyl. This is more common if the reaction conditions for the initial Boc protection were not carefully controlled.[3]

  • Reagents from Reduction: Borane-complex byproducts if using reagents like BH₃·THF.

Solution: Flash Column Chromatography

When crystallization is insufficient to remove closely related impurities, silica gel column chromatography is the most effective method.[4][5]

Step-by-Step Protocol: Purification by Flash Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh).[2]

  • Mobile Phase (Eluent) Selection: A gradient of ethyl acetate in hexane is typically effective. The higher polarity of this compound (due to the two -OH groups) compared to most impurities means it will elute later.

    • Start with a low polarity mixture (e.g., 20-30% Ethyl Acetate in Hexane) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 50-70% Ethyl Acetate in Hexane) to elute your desired product.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the starting eluent.

    • Adsorb this mixture onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure.

    • Add the dried silica with the adsorbed product to the top of the prepared column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Common Impurities and Their Removal

Impurity NameProbable SourceRecommended Removal Method
L-TyrosinolIncomplete Boc protectionAqueous wash (if reaction is in organic solvent), Column Chromatography
Boc-L-TyrosineIncomplete reduction of the carboxylic acidColumn Chromatography, Acid/Base Extraction
(Boc)₂O & ByproductsExcess reagent from Boc protectionAqueous washes, Column Chromatography
N,O-bis-Boc-L-TyrosineSide reaction during Boc protectionColumn Chromatography

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to control during the synthesis of this compound to minimize impurity formation? The synthesis of this compound typically involves two key steps: the Boc protection of L-Tyrosine and the subsequent reduction of the carboxylic acid. To minimize impurities:

  • Boc Protection: Use a 1:1 or slight excess of (Boc)₂O. Adding the reagent in batches can improve selectivity and yield.[3][6] Maintain the pH of the reaction carefully (typically pH 9-12) to favor N-protection over O-protection.[3]

  • Reduction: Ensure the reaction goes to completion by monitoring with TLC. Use a sufficient excess of the reducing agent (e.g., borane or lithium aluminum hydride), but avoid a large excess which can complicate the workup. The choice of reducing agent is critical; borane complexes are generally selective for carboxylic acids.

Q2: Which analytical techniques are essential for confirming the purity and identity of my final this compound product? A combination of techniques is necessary for full characterization and purity assessment.[2][7]

  • Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and checking for the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the chemical purity of the compound. A C18 column with UV detection at 280 nm is a good starting point.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 115-122°C.[8]

Q3: My Boc deprotection of a larger peptide containing a tyrosinol residue is causing side reactions. What should I do? Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).[4][9] During this process, the benzyl protecting group on the tyrosine side chain (if present) can sometimes migrate from the oxygen to the aromatic ring.[10] While this compound itself does not have this issue, if you have further protected the phenolic -OH, this can be a concern. Using milder deprotection conditions (e.g., 4M HCl in dioxane at 0°C) or using scavengers can mitigate these side reactions.[11]

Visualization of Workflows

General Synthesis and Purification Workflow

This diagram illustrates the typical path from starting material to purified product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start L-Tyrosine boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection Step 1 reduction Reduction of Carboxylic Acid (e.g., BH₃·THF) boc_protection->reduction Step 2 crude Crude this compound reduction->crude Yields workup Aqueous Workup (Extraction & Washing) crude->workup purify Purification (Crystallization or Chromatography) workup->purify analysis Purity Analysis (HPLC, NMR, MS) purify->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 99%

Caption: General workflow for this compound synthesis and purification.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing common purification challenges.

G start Crude Product Assessment (TLC/Appearance) is_oil Is the product an oil? start->is_oil is_impure Does TLC/HPLC show multiple spots/peaks? is_oil->is_impure No (Solid) triturate Triturate with Hexane/ Diethyl Ether is_oil->triturate Yes column Perform Flash Column Chromatography is_impure->column Yes final_product Pure Solid Product is_impure->final_product No (Single Spot) recrystallize Recrystallize (e.g., EtOAc/Hexane) triturate->recrystallize re_evaluate Re-evaluate Purity recrystallize->re_evaluate column->final_product re_evaluate->is_impure

Caption: Troubleshooting decision tree for this compound purification.

References

  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • The Royal Society of Chemistry. Supporting information_OBC_rev1. Available from: [Link]

  • Eureka | Patsnap. Method for preparing Boc-L-tyrosine by using (Boc)2O. Available from: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]

  • National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

  • Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3]. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

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Technical Support Center: Optimizing Solvent Choice for Boc-L-Tyrosinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your Boc-L-Tyrosinol coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the synthesis of peptides and other complex molecules incorporating this compound. Here, we move beyond simple protocols to explain the 'why' behind the experimental choices, ensuring you can adapt and overcome challenges in your own work.

Troubleshooting Guide: Addressing Common Coupling Failures

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Question 1: My this compound coupling reaction has a very low yield. What are the likely solvent-related causes and how can I fix it?

Answer:

Low yields in this compound couplings can often be traced back to suboptimal solvent conditions that affect solubility, reaction kinetics, and reagent stability.

  • Poor Solubility of Reactants: this compound, your amine component, or the coupling reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and incomplete conversion. While this compound has good solubility in many organic solvents, the entire system must be considered.[1][2][3]

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP).[4][5] These solvents are excellent at solvating the growing peptide chain and common coupling reagents.[4][5] For particularly stubborn solubility issues, a small percentage of Dimethyl Sulfoxide (DMSO) can be added to the primary solvent to enhance solvation.[6][7][8]

  • Peptide Aggregation (for Solid-Phase Peptide Synthesis - SPPS): In SPPS, the growing peptide chain attached to the resin can aggregate, physically blocking the N-terminal amine from reacting with the activated this compound.[6][7][8]

    • Solution: Employ structure-disrupting solvents. NMP is generally superior to DMF in preventing aggregation.[4] Adding chaotropic salts or using a solvent mixture like NMP/DMSO can also be effective.[6][7]

  • Suboptimal Reaction Polarity: The polarity of the solvent can influence the stability of the activated intermediate. For carbodiimide-based couplings (e.g., EDC, DCC), highly polar solvents can sometimes accelerate the unproductive rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[9][10]

    • Solution: While seemingly counterintuitive to the solubility issue, if you suspect N-acylurea formation is the primary problem (often indicated by a new, less polar spot on TLC that doesn't correspond to the product), you might consider a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), provided your reactants are sufficiently soluble.[9][11] However, for most applications, especially in SPPS, the benefits of high polarity for solvation outweigh this concern. The addition of additives like HOBt or Oxyma Pure is crucial to suppress this side reaction.[12][13]

Question 2: I'm observing significant side product formation in my reaction. How can my choice of solvent be contributing to this?

Answer:

Side product formation is a common challenge, and the solvent plays a critical role in mediating or suppressing these unwanted reaction pathways.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon is a major concern. This can occur through the formation of an oxazolone intermediate, a process influenced by the base and solvent.[6][12][13]

    • Solution: Use a non-polar aprotic solvent like DCM for solution-phase couplings when possible, as it can reduce the rate of racemization compared to more polar options like DMF.[9] However, the choice of coupling reagent and additive (e.g., DIC/Oxyma) is a more dominant factor in preventing racemization.[6] Avoid excess or strong bases; using a weaker base like N-methylmorpholine (NMM) instead of Diisopropylethylamine (DIEA) can also help.[6][12]

  • Alkylation of the Tyrosine Side Chain: During the acid-mediated deprotection of the Boc group in subsequent steps (a consideration when planning your overall synthesis), the generated tert-butyl cation can alkylate the electron-rich phenolic ring of the tyrosine side chain.[14]

    • Solution: While this is more of a deprotection issue, the solvent used during coupling can impact the overall success of the synthesis. Ensuring complete coupling in a good solvent like DMF or NMP prevents deletion sequences that can complicate purification and analysis of side products from later steps. When you do deprotect, ensure your cleavage cocktail (e.g., TFA) contains scavengers like triisopropylsilane (TIS) or water to trap these carbocations.[14]

  • Side Reactions with Coupling Reagents: Solvents can influence the stability and reactivity of your coupling reagents. For example, DMF can degrade over time to produce dimethylamine, which can prematurely remove Fmoc groups if you are working with a mixed Boc/Fmoc strategy.[4]

    • Solution: Always use high-purity, fresh solvents.[15] If using DMF, consider bottles that have been sealed under an inert atmosphere. For critical applications, using NMP is a more stable alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for this compound coupling reactions?

For general versatility, especially in Solid-Phase Peptide Synthesis (SPPS), N-Methylpyrrolidone (NMP) is often the preferred solvent. It provides excellent solvation for the resin, the growing peptide chain, and most coupling reagents, which helps to prevent aggregation and drive the reaction to completion.[4][5] N,N-Dimethylformamide (DMF) is a very common and effective alternative, though it is slightly less effective at disrupting aggregation and has greater potential for degradation over time.[4][5] For solution-phase synthesis where reactants are highly soluble, Dichloromethane (DCM) can be an excellent choice, particularly for minimizing racemization.[9][11]

Q2: Can I use "green" solvents for my coupling reaction?

Yes, there is a significant push to replace traditional polar aprotic solvents with more environmentally friendly alternatives.[16][17][18] Solvents like propylene carbonate and γ-valerolactone (GVL) have shown promise in both solution- and solid-phase peptide synthesis.[16][19][20] However, you may need to re-optimize your reaction conditions, as the solubility of reagents and reaction kinetics may differ from those in conventional solvents.[19]

Q3: How does the solvent choice affect my choice of coupling reagent?

Solvent and coupling reagents are intrinsically linked.

  • Carbodiimides (DCC, DIC, EDC): These are versatile and can be used in a range of solvents from DCM to DMF.[12][13] The byproduct of DCC (dicyclohexylurea) is insoluble in most organic solvents, making it easy to remove by filtration in solution-phase synthesis but problematic in SPPS.[12][21] DIC is preferred for SPPS as its urea byproduct is more soluble.[12][13] EDC is water-soluble, making it ideal for bioconjugation in aqueous buffers or for easy workup via aqueous extraction in organic synthesis.[12][21]

  • Onium Salts (HBTU, HATU, PyBOP): These reagents are highly efficient and are typically used in polar aprotic solvents like DMF or NMP, where they have excellent solubility and reactivity.[12][15][22] They are particularly effective for sterically hindered couplings.[15][22]

Q4: My reaction seems to stall. Could the solvent be the issue?

Absolutely. If the reaction starts but fails to go to completion, poor solvation is a primary suspect, especially in SPPS. The growing peptide-resin can become a different chemical entity with altered solubility characteristics. A solvent that worked well for the first few couplings may not be adequate for longer chains.[5] Switching to a more effective solvating agent like NMP or a mixture including DMSO can often resolve this issue.[5][8]

Data & Protocols

Solvent Properties and Their Impact on Coupling Reactions
SolventDielectric Constant (ε)PolarityKey AdvantagesCommon Issues
Dichloromethane (DCM) 9.1LowGood for solution-phase, minimizes racemization, easy to remove.[4]Poor resin swelling, may not dissolve all reactants, not ideal for SPPS.[4]
Tetrahydrofuran (THF) 7.6MediumCan be a good alternative to DCM.Can form peroxides, may not be polar enough for all applications.
N,N-Dimethylformamide (DMF) 36.7High (Aprotic)Excellent solubility for most reagents, good resin swelling.[4][5]Can degrade to dimethylamine, less effective than NMP for aggregation.[4]
N-Methylpyrrolidone (NMP) 32.2High (Aprotic)Superior solvation and prevention of peptide aggregation.[4][5]More expensive than DMF, higher boiling point.
Dimethyl Sulfoxide (DMSO) 46.7High (Aprotic)Very strong solvent, good for disrupting aggregation.Can be difficult to remove, may interfere with some reactions.
Experimental Protocol: General this compound Coupling in SPPS

This protocol uses HBTU, a common and efficient coupling reagent, in NMP.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in NMP for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in NMP.

  • Add DIEA (6 eq.) to the activation mixture. Allow it to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated this compound solution to the drained resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines) to check for completion.[8] A negative result (yellow beads) indicates the reaction is complete.

  • Washing: If the reaction is complete, drain the reaction solution and wash the resin thoroughly with NMP (3x) and DCM (3x). The resin is now ready for the next deprotection step.

  • Troubleshooting: If the monitoring test is positive (blue/purple beads), indicating incomplete coupling, perform a "double coupling" by repeating steps 4-7 with fresh reagents.[6][8][22]

Visualization of the Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate solvent system for your this compound coupling reaction.

Solvent_Selection_Workflow cluster_start Initial Reaction Setup cluster_phase Phase Determination cluster_solution Solution-Phase Path cluster_spps Solid-Phase (SPPS) Path cluster_troubleshooting Troubleshooting & Optimization Start Define Coupling Reaction (this compound + Amine) Phase Solution-Phase or Solid-Phase (SPPS)? Start->Phase Sol_Solubility Are all reactants soluble in a low-polarity solvent? Phase->Sol_Solubility Solution SPPS_Solvent Select Primary Solvent Phase->SPPS_Solvent SPPS Sol_DCM Use DCM or THF (Minimizes racemization) Sol_Solubility->Sol_DCM Yes Sol_DMF Use DMF or NMP (Maximizes solubility) Sol_Solubility->Sol_DMF No Outcome Reaction Outcome? Sol_DCM->Outcome Sol_DMF->Outcome SPPS_NMP NMP Recommended (Superior solvation & anti-aggregation) SPPS_Solvent->SPPS_NMP SPPS_DMF DMF as alternative (Good solubility) SPPS_Solvent->SPPS_DMF SPPS_NMP->Outcome SPPS_DMF->Outcome Success Complete Reaction Proceed to Next Step Outcome->Success Successful Failure Low Yield or Side Products Outcome->Failure Unsuccessful Troubleshoot Re-evaluate Solvent: - Increase Polarity (e.g., add DMSO) - Change Solvent (NMP > DMF) - Double Couple Failure->Troubleshoot Troubleshoot->Start Re-run Reaction

Caption: Decision workflow for solvent selection in this compound coupling.

References

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • McKail, J. A., et al. (2010). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 12(7), 1201-1209. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • White, J. D., et al. (2017). The greening of peptide synthesis. York Research Database. Retrieved from [Link]

  • AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Lai, J. Y., & Li, Y. T. (2012). Solvent Composition is Critical for Carbodiimide Cross-Linking of Hyaluronic Acid as an Ophthalmic Biomaterial. Molecules, 17(10), 12347-12359. Retrieved from [Link]

  • De la Torre, J. A., et al. (2022). Green Chemistry. BORIS Portal. Retrieved from [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Improving the Sustainability of Polymer and Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1994). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of peptide science, 1(2), 101-8. Retrieved from [Link]

  • Procopio, D., et al. (2021). Green Solvents for the Formation of Amide Linkage. Molecules, 26(22), 6877. Retrieved from [Link]

  • S., & Anseth, K. S. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 812-821. Retrieved from [Link]

  • Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide research, 6(2), 75-81. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • de la Torre, J. A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 10(49), 29445-29454. Retrieved from [Link]

  • ResearchGate. (2023). Continuous Flow Synthesis of Amides in Bio-Derived Solvent GVL. Retrieved from [Link]

  • Lawrenson, S. B., et al. (2018). Greener solvents for solid-phase synthesis. Green Chemistry, 20(1), 173-181. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Boc-L-Tyrosinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for the industrial-scale synthesis of N-(tert-Butoxycarbonyl)-L-tyrosinol (Boc-L-Tyrosinol). This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up this critical chiral building block. This compound is a vital intermediate in the synthesis of various pharmaceuticals, including peptide-based therapeutics and complex APIs.[1][2]

This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, anticipating challenges, and troubleshooting common issues encountered during scale-up, ensuring a robust, safe, and efficient process.

Overall Synthesis Workflow

The industrial production of this compound is predominantly a two-stage process starting from the readily available amino acid, L-Tyrosine.

  • N-Terminal Protection: The α-amino group of L-Tyrosine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield Boc-L-Tyrosine.[3][4][5] This is a high-yielding and well-established industrial process.

  • Carboxylic Acid Reduction: The carboxylic acid moiety of Boc-L-Tyrosine is selectively reduced to a primary alcohol, affording the target molecule, this compound.

The efficiency and success of the entire sequence hinge on the selective and complete execution of the second step.

Synthesis_Workflow L_Tyrosine L-Tyrosine Boc_Protection Step 1: Boc Protection Reagent: (Boc)₂O, Base L_Tyrosine->Boc_Protection Boc_Tyrosine Boc-L-Tyrosine Boc_Protection->Boc_Tyrosine Reduction Step 2: Selective Reduction Reagent: Borane Complex Boc_Tyrosine->Reduction Boc_Tyrosinol This compound (Final Product) Reduction->Boc_Tyrosinol

Caption: High-level workflow for this compound synthesis.

Part 1: Selective Reduction of Boc-L-Tyrosine

This section focuses on the critical reduction step, which presents the most significant challenges during scale-up.

Core Principles & Reagent Selection

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent. While several hydrides can accomplish this, borane complexes (e.g., Borane-THF or Borane-Dimethyl Sulfide) are the reagents of choice for industrial applications for several key reasons:

  • High Selectivity: Borane exhibits remarkable chemoselectivity for carboxylic acids. It will reduce them efficiently without affecting other sensitive functional groups like esters, amides, or, critically, the Boc-protecting group.[6][7] This selectivity is crucial for minimizing side reactions and simplifying purification.

  • Mild Reaction Conditions: The reduction proceeds smoothly at temperatures ranging from 0°C to ambient, preserving the stereochemical integrity of the chiral center and preventing thermal degradation.[8]

  • Safety & Handling: Compared to alternatives like Lithium Aluminum Hydride (LiAlH₄), borane complexes offer a more favorable safety profile for large-scale operations, although they are still highly reactive and require careful handling.[8][9]

The mechanism involves the initial reaction between three equivalents of the carboxylic acid and one equivalent of borane (BH₃) to form a triacyloxyborane intermediate and hydrogen gas.[8] This intermediate is then further reduced, and a subsequent aqueous or acidic workup hydrolyzes the resulting borate ester to liberate the final primary alcohol.[9]

Critical Process Parameters

Successful scale-up requires stringent control over several key parameters. The table below summarizes the optimal conditions and the scientific rationale for each.

ParameterRecommended SpecificationRationale & Impact on Yield/Purity
Reducing Agent Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS)Both are highly effective. BMS is more concentrated and stable, but has a strong odor. THF is a common process solvent.
Solvent Anhydrous Tetrahydrofuran (THF)Crucial. Borane reacts violently with protic solvents (water, alcohols). The presence of water will quench the reagent, leading to incomplete reaction and low yields.
Temperature Initial addition at 0-5°C, then warm to Room Temperature (20-25°C)Controls the initial exothermic reaction and evolution of H₂ gas. Allowing the reaction to warm to completion ensures a reasonable reaction time for large batches.
Stoichiometry 1.0 - 1.5 equivalents of BH₃An excess is required. The first portion of borane reacts with the acidic proton of the carboxylic acid. Only subsequent borane is available for reduction. Insufficient reagent is a primary cause of failure.[9]
Reaction Monitoring Thin-Layer Chromatography (TLC) or HPLCEssential for determining reaction completion. The product (this compound) is more polar than the starting material (Boc-L-Tyrosine).[10]
Quenching Slow, controlled addition of Methanol, followed by aqueous workupSafely destroys excess borane. The aqueous workup (e.g., with dilute HCl or saturated NH₄Cl) is necessary to hydrolyze the borate ester intermediate and release the alcohol product.
Workup & Isolation Liquid-liquid extraction followed by crystallizationThe product is extracted into an organic solvent (e.g., Ethyl Acetate). Crystallization from a suitable solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane) is effective for purification.[10]
Detailed Pilot-Scale Protocol

This protocol describes a representative procedure for the reduction step. Note: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous conditions.

  • Vessel Preparation: Charge a clean, dry, inerted reactor with Boc-L-Tyrosine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10 L/kg of starting material) and stir to form a slurry or solution.

  • Cooling: Cool the vessel contents to 0-5°C using a suitable cooling bath.

  • Reagent Addition: Slowly add Borane-THF solution (1.0 M, 1.2 eq) subsurface over 1-2 hours, maintaining the internal temperature below 10°C. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and pressure relief.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Monitoring: Withdraw a sample, quench it carefully, and analyze by TLC or HPLC to confirm the complete consumption of Boc-L-Tyrosine.

  • Quenching: Cool the reactor back to 0-5°C. Very slowly add Methanol (approx. 2 L/kg of starting material) to quench any excess borane. Maintain temperature control.

  • Hydrolysis & Extraction: Add saturated aqueous ammonium chloride (NH₄Cl) solution. Agitate, then separate the layers. Extract the aqueous layer 2-3 times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound, typically as an oil or waxy solid.

  • Purification: Dissolve the crude material in a minimal amount of a warm solvent (e.g., Ethyl Acetate) and add a non-polar anti-solvent (e.g., Heptane or Hexane) until turbidity is observed. Cool slowly to induce crystallization. Filter the solid product and dry under vacuum.[10]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing no conversion of Boc-L-Tyrosine after adding the borane? A1: The most common cause is an inactive reducing agent. Borane solutions degrade upon exposure to air and moisture. Ensure you are using a fresh, sealed bottle of reagent from a reputable supplier. Anhydrous conditions are non-negotiable; verify the water content of your solvent and ensure all glassware is rigorously dried.

Q2: My yield is low, but TLC shows the starting material is gone. Where did my product go? A2: This strongly suggests a problem during the workup. The most likely culprit is incomplete hydrolysis of the borate ester intermediate. The product remains bound to boron and will not extract efficiently into the organic phase. Ensure the aqueous quench and wash steps are performed thoroughly. A mildly acidic wash (e.g., pH 4-5) can facilitate the breakdown of this complex.

Q3: How can I effectively monitor the reaction's progress on a large scale? A3: HPLC is the preferred method for quantitative analysis.[11] A simple method can distinguish the starting material from the more polar product. For a quick qualitative check, TLC is invaluable. A typical mobile phase would be 50-70% Ethyl Acetate in Hexanes. The product, this compound, will have a lower Rf value (be less mobile) than the starting carboxylic acid.

Q4: Is it possible to perform this as a one-pot synthesis from L-Tyrosine? A4: While attractive, a one-pot process is challenging. The first step (Boc protection) is performed in an aqueous basic solution, while the second step (borane reduction) requires strictly anhydrous, non-protic conditions. The solvent incompatibility and the need to remove all water make a telescoped process difficult and risky on an industrial scale. A standard process with isolation of the Boc-L-Tyrosine intermediate is more robust and reliable.

In-Depth Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common issues during the reduction stage.

Troubleshooting Start Problem: Low Isolated Yield Check_Reaction Analyze In-Process Control (IPC) Sample (TLC/HPLC) Start->Check_Reaction No_Conversion Result: High % of Starting Material (SM) Check_Reaction->No_Conversion Conversion_OK Result: SM Consumed, Product Peak Present Check_Reaction->Conversion_OK Cause_Reagent Cause: Inactive Reagent (Moisture Contamination) No_Conversion->Cause_Reagent Potential Cause Cause_Stoich Cause: Insufficient Stoichiometry No_Conversion->Cause_Stoich Potential Cause Cause_Workup Cause: Incomplete Hydrolysis (Product trapped as borate ester) Conversion_OK->Cause_Workup Potential Cause Cause_Extraction Cause: Product Loss during Extraction (Emulsions) Conversion_OK->Cause_Extraction Potential Cause

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Problem: High Level of Unreacted Starting Material
  • Symptom: IPC analysis shows >10% Boc-L-Tyrosine remaining after the recommended reaction time.

  • Potential Cause 1: Inactive Reducing Agent.

    • Diagnosis: This is the most frequent cause. Borane reagents are highly sensitive to moisture and atmospheric oxygen.

    • Solution: Discard the current reagent batch. Open a new, factory-sealed container of borane-THF or BMS. Verify the water content of the THF solvent is <100 ppm. Ensure the entire reactor system is leak-tight and properly purged with inert gas.

  • Potential Cause 2: Insufficient Stoichiometry.

    • Diagnosis: The acidic proton of the carboxylic acid consumes 0.33 equivalents of BH₃ before reduction begins. If stoichiometry is too low, the reaction will stall.

    • Solution: Re-evaluate calculations. Ensure at least 1.2 equivalents of borane are being charged relative to the starting material. For subsequent batches, consider increasing to 1.3-1.5 equivalents to ensure a complete reaction.

Problem: Poor Yield After Successful Reaction Conversion
  • Symptom: IPC analysis shows complete consumption of starting material, but the final isolated mass of pure product is significantly below theoretical yield.

  • Potential Cause 1: Incomplete Hydrolysis of Borate Ester.

    • Diagnosis: The product alcohol is covalently bound to a boron atom in a borate ester complex. This complex may have poor solubility in the extraction solvent or remain in the aqueous layer.

    • Solution: During workup, ensure vigorous stirring after the addition of the aqueous solution. Check the pH of the aqueous layer; it should be neutral or slightly acidic to promote hydrolysis. If yields remain low, consider an explicit acidic wash (e.g., with 1M HCl) of the combined organic layers, followed by a bicarbonate wash to re-neutralize.

  • Potential Cause 2: Emulsion Formation During Extraction.

    • Diagnosis: On a large scale, vigorous agitation of biphasic mixtures can lead to stable emulsions, trapping product at the interface and making separation impossible.

    • Solution: Reduce the agitation speed during extraction. Add a saturated brine solution, which can help break emulsions by increasing the ionic strength of the aqueous phase. If an emulsion persists, filtration through a pad of a filter aid like Celite can be effective.

Safety Precautions

  • Borane Reagents: Borane-THF and BMS are flammable liquids that react violently with water and other protic solvents, releasing flammable hydrogen gas. All handling must be done in a well-ventilated area (e.g., a fume hood or walk-in hood) under an inert atmosphere.

  • Quenching: The quenching of excess borane is highly exothermic. The quenching agent (Methanol) must be added slowly and portion-wise to a cooled reaction mixture to maintain control of the temperature and gas evolution.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, flame-retardant lab coats, and gloves, is mandatory at all times.

References

  • Current time information in Bocas del Toro, PA. (n.d.). Google.
  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. (2015). Google Patents.
  • Reactions of Carboxylic Acids - An Overview. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4913.
  • Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Large-scale production of N,N '-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. (2012). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Method for preparing Boc-L-tyrosine by using (Boc)2O. (n.d.). Patsnap. Retrieved January 8, 2026, from [Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. (2015). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Carboxylic Acids to Alcohols, Part 3: Borane. (2019). YouTube. Retrieved January 8, 2026, from [Link]

  • Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

  • An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. (2001). PubMed. Retrieved January 8, 2026, from [Link]

  • Specific reduction of carboxyl groups in peptides and proteins by diborane. (1969). PubMed. Retrieved January 8, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 8, 2026, from [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (2018). MDPI. Retrieved January 8, 2026, from [Link]

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 8, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 8, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Improving the Solubility of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc-L-Tyrosinol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.

Introduction to this compound and Its Solubility Profile

This compound is a valuable derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a hydroxyl group.[1] This modification makes it a crucial building block in the synthesis of complex peptides and small molecule drug candidates, particularly in the fields of neurobiology and oncology.[2][3] However, like many protected amino acid derivatives, its solubility can be a significant hurdle in various experimental setups. Understanding and overcoming these solubility issues is paramount for achieving reliable and reproducible results.

This guide will provide a structured approach to systematically address and resolve solubility challenges with this compound.

Part 1: Troubleshooting Guide

Encountering poor solubility of this compound can stall your experiment. This troubleshooting guide provides a logical workflow to diagnose and solve common solubility issues.

Initial Solubility Assessment

Before attempting to solubilize a large amount of this compound for your main experiment, it is crucial to perform a small-scale solubility test. This will save valuable material and time.

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a series of clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent from the list in Table 1 (e.g., 100 µL).

  • Observation & Agitation: Vortex each vial vigorously for 1-2 minutes. Observe for dissolution.

  • Sonication: If the solid does not dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[4]

  • Gentle Heating: If solubility is still limited, gently warm the solution to approximately 37-40°C. Be cautious, as excessive heat can lead to degradation.

  • Incremental Solvent Addition: If the compound remains insoluble, add additional aliquots of the solvent incrementally, vortexing after each addition, until the solid dissolves. Record the total volume of solvent used to calculate an approximate solubility.

  • Documentation: Record your observations for each solvent, noting whether the compound is freely soluble, partially soluble, or insoluble.

Troubleshooting Workflow

If you are facing solubility issues, follow the decision tree below to identify the most appropriate strategy for your specific application.

G cluster_0 Start: this compound Fails to Dissolve cluster_1 Solvent Selection cluster_2 Physical Methods cluster_3 Co-Solvent Systems cluster_4 pH Adjustment (for aqueous systems) cluster_5 Success start Insoluble this compound solvent_choice Is the initial solvent appropriate? (Refer to Table 1) start->solvent_choice try_stronger_solvent Try a stronger polar aprotic solvent (e.g., DMSO, DMF, NMP) solvent_choice->try_stronger_solvent No physical_methods Have physical methods been attempted? solvent_choice->physical_methods Yes try_stronger_solvent->physical_methods apply_sonication_heat Apply gentle sonication and/or warming (37-40°C) physical_methods->apply_sonication_heat No use_cosolvent Is a single solvent system required? physical_methods->use_cosolvent Yes apply_sonication_heat->use_cosolvent create_binary_mixture Introduce a co-solvent. (e.g., DMSO/Water, DMF/DCM) use_cosolvent->create_binary_mixture No ph_adjustment Is the application in an aqueous medium? use_cosolvent->ph_adjustment Yes create_binary_mixture->ph_adjustment adjust_ph Adjust pH away from the isoelectric point. (For Tyrosine derivatives, solubility increases at pH < 2 or pH > 9) ph_adjustment->adjust_ph Yes end Solubilized this compound ph_adjustment->end No (Organic System) adjust_ph->end

Caption: Troubleshooting workflow for solubilizing this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its chemical structure, this compound is sparingly soluble in water but shows good solubility in polar aprotic solvents.[5] For initial attempts, we recommend Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). For applications in peptide synthesis, DMF is a common choice.[6][7]

Q2: I need to use this compound in an aqueous buffer for a biological assay. How can I achieve a sufficient concentration?

A2: Direct dissolution in aqueous buffers at neutral pH is challenging. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as DMSO.[6] You can then add small volumes of this stock solution to your aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent does not exceed a level that would interfere with your assay (typically <1% DMSO).

Protocol 2: Preparing an Aqueous Solution from a DMSO Stock

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mg/mL). Gentle warming and sonication may be necessary.

  • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous buffer.

  • Vortexing: Vortex thoroughly after each dilution.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, the solubility limit in that specific buffer and at that DMSO concentration has been exceeded.

Q3: Can I use pH adjustment to improve the solubility of this compound in aqueous solutions?

A3: Yes, pH adjustment can be an effective strategy. The solubility of tyrosine and its derivatives is lowest at their isoelectric point and increases in acidic or basic conditions. For L-Tyrosine, solubility is significantly enhanced at a pH below 2 or above 9. While the Boc group and the reduction of the carboxylic acid will alter the exact pKa values, the general principle of moving away from the isoelectric point to increase solubility still applies. However, it is critical to consider the stability of the Boc protecting group, which is labile to strong acidic conditions. Therefore, adjusting to a basic pH is generally a safer approach for improving aqueous solubility.

Q4: My this compound is not dissolving in DMF for my peptide synthesis reaction. What could be the issue?

A4: There are several potential reasons for this:

  • DMF Quality: The quality of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can interfere with reactions.[6] Always use high-purity, amine-free DMF.

  • Concentration: You may be attempting to create a solution that is above the solubility limit of this compound in DMF.

  • Co-solvents: For particularly difficult sequences or high concentrations, the addition of a stronger co-solvent like DMSO or NMP to the DMF can enhance solubility.[6]

Q5: Is there a general table of solubility for this compound?

A5: While precise quantitative solubility data for this compound is not widely published, we can provide a semi-quantitative guide based on its chemical properties and data from related compounds.

Table 1: Semi-Quantitative Solubility of this compound and Related Compounds

SolventCompoundSolubilityNotes
WaterThis compoundSparingly Soluble/InsolubleSolubility is very low at neutral pH.
MethanolThis compoundSolubleA good starting point for a polar protic solvent.
EthanolThis compoundSolubleSimilar to methanol.
Dichloromethane (DCM)This compoundSolubleA common solvent for organic synthesis.
N,N-Dimethylformamide (DMF)This compoundSolubleA standard solvent for peptide synthesis.
Dimethyl Sulfoxide (DMSO)This compoundHighly SolubleOften the solvent of last resort for difficult compounds.
DMSOBoc-L-Tyrosine methyl ester100 mg/mL[4]Provides a reference for a closely related structure.
10% DMSO/Co-solvent MixBoc-L-Tyrosine methyl ester≥ 2.5 mg/mL[4]Demonstrates the utility of co-solvent systems.

Part 3: Advanced Solubilization Strategies

For particularly challenging applications, more advanced formulation strategies may be necessary. These are common in the pharmaceutical industry for developing drug delivery systems.[3][4]

  • Co-Crystal Formation: Creating a co-crystal of this compound with a suitable co-former can alter the crystal lattice energy and significantly improve solubility.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

  • Lipid-Based Formulations: For in vivo applications, formulating this compound in lipid-based systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can enhance both solubility and bioavailability.[3][4]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can lead to higher apparent solubility and faster dissolution rates.[3][4]

The selection of an advanced strategy depends heavily on the final application and requires specialized formulation expertise.

G cluster_0 Solubilization Strategies cluster_1 Application Context A Standard Methods Solvent Selection Co-Solvent Systems pH Adjustment Physical Methods (Sonication, Heat) D Drug Delivery System (e.g., Oral Formulation, Parenteral) A->D Can Inform B Advanced Formulation Strategies Co-Crystals Cyclodextrin Complexation Lipid-Based Formulations Amorphous Dispersions C Benchtop Experiment (e.g., Peptide Synthesis, In Vitro Assay) C->A Primarily Utilizes D->B Often Requires

Caption: Relationship between application and solubilization strategy.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • This compound - Chem-Impex. (n.d.). Chem-Impex.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy's. (n.d.). Dr. Reddy's Laboratories.
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online.
  • This compound | 83345-46-4 | Benchchem. (n.d.). BenchChem.
  • Improving API Solubility - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound | 83345-46-4 | Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF - Benchchem. (n.d.). BenchChem.
  • The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025, August 7). Biosynth.
  • A simple method for improving protein solubility and long-term stability - PubMed. (2004, July 28). PubMed.
  • Boc-L-tirosinol - Chem-Impex. (n.d.). Chem-Impex.
  • Peptide Solubilization. (n.d.). Biosynth.
  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. (n.d.). PubMed Central.
  • Boc-L-Tyrosine methyl ester | Amino Acid Derivative | MedChemExpress. (n.d.). MedChemExpress.
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 5). Fisher Scientific.
  • MSDS ABY235 Boc-D-Tyr(tBu).pdf. (n.d.).
  • CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents. (n.d.). Google Patents.
  • Boc-L-tyrosine - Chem-Impex. (n.d.). Chem-Impex.
  • Safety Data Sheet: Boc-L-Tyrosine - Carl ROTH. (n.d.). Carl ROTH.
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8). J&K Scientific LLC.
  • Effects of concentration of organic solvent on the yields of Boc-... - ResearchGate. (n.d.). ResearchGate.
  • Dual protection of amino functions involving Boc - RSC Publishing. (2013, July 17). Royal Society of Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). ACS Publications.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (n.d.). MDPI.
  • Enhancing the solubility of L-Tyrosine in cell culture media applications - Evonik. (n.d.). Evonik Industries.
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • Boc-O-tert-butyl-L-tyrosine - Chem-Impex. (n.d.). Chem-Impex.
  • THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI - PubMed. (1924, July 20). PubMed.
  • Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate - PubMed. (n.d.). PubMed.
  • L-Tyrosine in Cell Culture - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications - Bioprocess Online. (n.d.). Bioprocess Online.

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Technical Support Center: High-Purity Boc-L-Tyrosinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-L-Tyrosinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve high-purity this compound consistently.

Introduction: The Synthetic Pathway

The synthesis of this compound from L-Tyrosine is a robust two-step process. Understanding this pathway is crucial for effective troubleshooting.

  • Step 1: Protection and Esterification of L-Tyrosine: The starting material, L-Tyrosine, is first protected at the amine group with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate ((Boc)₂O)[1][2]. This is typically followed by esterification of the carboxylic acid, for example, by reaction with methanol under acidic conditions, to yield Boc-L-Tyrosine methyl ester.

  • Step 2: Selective Reduction: The methyl ester of Boc-L-Tyrosine is then selectively reduced to the corresponding primary alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄)[3][4].

Below is a workflow diagram illustrating this synthetic route.

This compound Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reduction cluster_2 Purification & Analysis L-Tyrosine L-Tyrosine Boc-L-Tyrosine Boc-L-Tyrosine L-Tyrosine->Boc-L-Tyrosine (Boc)₂O, Base Boc-L-Tyrosine_Methyl_Ester Boc-L-Tyrosine Methyl Ester Boc-L-Tyrosine->Boc-L-Tyrosine_Methyl_Ester MeOH, H⁺ Boc-L-Tyrosinol_Crude This compound (Crude) Boc-L-Tyrosine_Methyl_Ester->Boc-L-Tyrosinol_Crude NaBH₄, MeOH/THF High_Purity_this compound High-Purity This compound Boc-L-Tyrosinol_Crude->High_Purity_this compound Crystallization/ Chromatography Impurity Troubleshooting Impurity_Detected Impurity Detected (e.g., by NMR/HPLC) Check_Ester_Peak ¹H NMR: Singlet at ~3.7 ppm? Impurity_Detected->Check_Ester_Peak Check_Boc_Integration ¹H NMR: Boc proton integration > 9H? Check_Ester_Peak->Check_Boc_Integration No Incomplete_Reduction Root Cause: Incomplete Reduction Check_Ester_Peak->Incomplete_Reduction Yes Check_Chiral_Purity Chiral HPLC: D-enantiomer present? Check_Boc_Integration->Check_Chiral_Purity No Over_Protection Root Cause: N,O-bis-Boc formation Check_Boc_Integration->Over_Protection Yes Racemization_Issue Root Cause: Harsh Conditions (pH, Temp) Check_Chiral_Purity->Racemization_Issue Yes Purify_Chromatography Solution: Purify by Column Chromatography Incomplete_Reduction->Purify_Chromatography Over_Protection->Purify_Chromatography Racemization_Issue->Purify_Chromatography

Sources

Validation & Comparative

A Tale of Two Tyrosines: A Comparative Guide to Boc-L-Tyrosinol and Boc-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to the success of assembling complex and biologically active molecules. Among the myriad of amino acid derivatives, those of tyrosine play a crucial role due to the unique properties of its phenolic side chain. This guide provides a detailed, data-driven comparison of two such derivatives: the canonical Boc-L-Tyrosine and its reduced counterpart, Boc-L-Tyrosinol . While structurally similar, the seemingly subtle difference between a carboxylic acid and a primary alcohol at the C-terminus imparts distinct characteristics that significantly influence their incorporation into a peptide chain, the properties of the final peptide, and their applications in drug discovery and materials science.

At a Glance: Key Physicochemical and Synthetic Parameters

A direct comparison of the fundamental properties of Boc-L-Tyrosine and this compound reveals the initial divergence in their handling and application in peptide synthesis.

PropertyThis compoundBoc-L-Tyrosine
Molecular Formula C₁₄H₂₁NO₄[1]C₁₄H₁₉NO₅
Molecular Weight 267.33 g/mol [1]281.3 g/mol
Appearance White powder[1]White to off-white powder
Melting Point 115-122 °C[1]133-135 °C
Solubility Soluble in DMF, DCM, ChloroformSoluble in DMF, DCM, Chloroform[1]
Nα-Protecting Group tert-butyloxycarbonyl (Boc)[1]tert-butyloxycarbonyl (Boc)[1]
Reactive C-Terminal Group Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)

The Core Distinction: Amino Acid versus Amino Alcohol

The fundamental difference between Boc-L-Tyrosine and this compound lies in their functional C-terminus. Boc-L-Tyrosine is a standard α-amino acid, the foundational unit of natural peptides. In contrast, this compound is an α-amino alcohol, where the carboxylic acid has been reduced to a primary alcohol. This modification has profound implications for peptide synthesis and the resulting peptide's characteristics.

G cluster_0 Boc-L-Tyrosine cluster_1 This compound Tyrosine Boc-NH-CH(CH₂-Ph-OH)-COOH Tyrosinol Boc-NH-CH(CH₂-Ph-OH)-CH₂OH Tyrosine->Tyrosinol Reduction Tyrosinol->Tyrosine Oxidation

Caption: Chemical relationship between Boc-L-Tyrosine and this compound.

Peptide Synthesis: A Divergence in Strategy and Outcome

The incorporation of these two building blocks into a growing peptide chain necessitates different strategic considerations, from the initial coupling chemistry to the final deprotection and purification steps.

Coupling Reactions: Efficiency and Mechanistic Considerations

Boc-L-Tyrosine is incorporated via standard amide bond formation, a well-established and highly efficient process in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. A plethora of coupling reagents, such as HBTU, HATU, and DCC, are available to activate the carboxylic acid for reaction with the N-terminal amine of the growing peptide chain.[2] The efficiency of these couplings is generally high, though it can be influenced by the steric hindrance of the preceding amino acid and the length of the peptide chain.[3]

This compound , lacking a carboxylic acid, cannot form a traditional peptide bond. Instead, its primary alcohol can be coupled to a resin or a peptide through an ester or ether linkage. In the context of modifying a peptide C-terminus, this compound is typically introduced at the end of the synthesis. The hydroxyl group of the resin-bound peptide's C-terminal amino acid can be activated to react with the amine of this compound, or more commonly, the this compound is first attached to the resin through its hydroxyl group, and the peptide chain is then elongated from its N-terminus.

The coupling efficiency when incorporating amino alcohols can be more variable than with amino acids. The nucleophilicity of the primary alcohol is lower than that of a primary amine, potentially requiring longer reaction times or more potent activation methods.

G cluster_0 Boc-L-Tyrosine Incorporation cluster_1 This compound Incorporation (C-terminal) A Resin-Peptide-NH₂ D Resin-Peptide-NH-CO-Tyr-Boc A->D Coupling B Boc-Tyr-COOH B->D C Coupling Reagent (e.g., HBTU/DIEA) C->D E Resin-Peptide-COOH H Resin-Peptide-COO-CH₂-Tyrosinol-Boc E->H Esterification F Boc-Tyrosinol-NH₂ F->H G Coupling Reagent (e.g., DCC/DMAP) G->H

Caption: Simplified workflows for incorporating Boc-L-Tyrosine and this compound.

Deprotection and Side Reactions: Navigating the Chemical Landscape

The tert-butyloxycarbonyl (Boc) protecting group on both molecules is acid-labile and is typically removed using trifluoroacetic acid (TFA).[2][4] The kinetics of Boc deprotection can be influenced by the local chemical environment, though significant differences in the rate of removal from a tyrosine versus a tyrosinol residue are not widely reported. However, the nature of the C-terminal functional group can influence the propensity for certain side reactions.

For Boc-L-Tyrosine containing peptides:

  • Aspartimide Formation: In sequences containing aspartic acid, the risk of aspartimide formation exists during both coupling and deprotection steps, particularly under basic or acidic conditions.[5]

  • Diketopiperazine Formation: At the dipeptide stage, cyclization to form a diketopiperazine can occur, leading to chain termination. This is more prevalent in Fmoc-based synthesis but can also be a concern in Boc-SPPS.[5]

  • Alkylation of the Tyrosine Ring: The carbocations generated during Boc deprotection can alkylate the electron-rich aromatic ring of tyrosine. This is often mitigated by the use of scavengers in the cleavage cocktail.[6]

For this compound containing peptides:

  • Transesterification: If the tyrosinol is linked to the peptide via an ester bond, there is a risk of transesterification, especially if alcoholic solvents are used during synthesis or purification.[7]

  • Oxidation: The primary alcohol of tyrosinol is susceptible to oxidation to an aldehyde or carboxylic acid under certain conditions, although this is generally not a concern during standard SPPS protocols.

Purification and Characterization: The Impact of Polarity

The final step in peptide synthesis is purification, typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The presence of a C-terminal alcohol instead of a carboxylic acid significantly alters the polarity of the peptide. Peptides with a C-terminal tyrosinol will be less polar and more hydrophobic than their counterparts with a C-terminal tyrosine. This will result in a longer retention time on a C18 column during RP-HPLC.[8] This difference in retention can be advantageous for separating the desired product from impurities.

The Final Peptide: A Comparative Look at Properties and Applications

The choice between incorporating Boc-L-Tyrosine or this compound has a lasting impact on the final peptide's physicochemical properties, biological activity, and potential applications.

FeaturePeptide with C-terminal TyrosinePeptide with C-terminal Tyrosinol
C-terminal Charge (Physiological pH) Negative (-COO⁻)Neutral (-CH₂OH)
Overall Polarity More PolarLess Polar
Solubility Generally higher in aqueous solutionsPotentially lower in aqueous solutions, higher in organic solvents
Hydrogen Bonding Carboxylate can act as a hydrogen bond acceptorAlcohol can act as both a hydrogen bond donor and acceptor
Susceptibility to Carboxypeptidases Susceptible to enzymatic degradationResistant to carboxypeptidases
Aggregation Propensity Can be influenced by sequence and pHMay have an increased tendency to aggregate due to increased hydrophobicity[9]
Impact on Biological Activity

The modification of the C-terminus can have a profound effect on a peptide's biological activity. The removal of the negative charge by replacing the carboxylic acid with an alcohol can alter the peptide's conformation and its interaction with biological targets.[10]

  • Receptor Binding: For some peptides, the C-terminal carboxylate is crucial for binding to its receptor. In such cases, replacing it with an alcohol would likely decrease or abolish activity. Conversely, for other peptides, the negative charge may be detrimental to binding, and its removal could enhance affinity.

  • Enzymatic Stability: Peptides with a C-terminal alcohol are resistant to degradation by carboxypeptidases, which can significantly increase their in vivo half-life.[11] This is a major advantage in the development of peptide-based therapeutics.

  • Membrane Permeability: The increased hydrophobicity of peptides with a C-terminal alcohol may enhance their ability to cross cell membranes, which is often a limiting factor for the therapeutic efficacy of peptides.

Applications in Drug Discovery and Beyond

Boc-L-Tyrosine remains the workhorse for the synthesis of natural peptides and their analogs where the C-terminal carboxylic acid is essential for activity or for further modification. It is a fundamental building block in the synthesis of a vast array of therapeutic peptides.

This compound opens the door to the creation of peptide mimetics with enhanced properties. Its applications include:

  • Development of more stable peptide drugs: By blocking carboxypeptidase degradation, tyrosinol-containing peptides can have improved pharmacokinetic profiles.[11]

  • Pro-drug strategies: The C-terminal alcohol can be esterified with a promoiety that is cleaved in vivo to release the active peptide.

  • Synthesis of peptide aldehydes: The primary alcohol can be oxidized to an aldehyde, a functional group that can act as a warhead for inhibiting certain proteases.

  • Materials Science: The unique hydrogen bonding capabilities of the C-terminal alcohol can influence the self-assembly of peptides into novel nanomaterials.

Experimental Protocols

Standard Boc-SPPS Cycle for Boc-L-Tyrosine

This protocol outlines a general cycle for the incorporation of Boc-L-Tyrosine in solid-phase peptide synthesis.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes.[1]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.[1]

    • Drain and add a fresh 50% TFA in DCM solution and shake for 20-30 minutes.[1]

    • Wash the resin thoroughly with DCM.[1]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DMF (v/v) for 5-10 minutes.[1]

    • Wash the resin with DMF to remove excess base.[1]

  • Coupling:

    • In a separate vial, dissolve Boc-L-Tyrosine (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.[1]

    • Add DIEA (4-8 equivalents) to activate the amino acid.[1]

    • Immediately add the activated amino acid solution to the resin and shake for 1-4 hours.[1]

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. A negative result indicates a complete reaction.[1]

    • Wash the resin thoroughly with DMF and DCM.[1]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid.

Protocol for C-terminal Modification with this compound

This protocol describes a general approach for attaching this compound to the C-terminus of a resin-bound peptide.

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Boc-SPPS, leaving the C-terminal carboxylic acid free.

  • Activation of Resin-Bound Peptide:

    • Swell the peptide-resin in DCM.

    • Activate the C-terminal carboxylic acid using a suitable coupling reagent (e.g., DCC) and an activating agent (e.g., DMAP) in a minimal amount of DMF.

  • Coupling of this compound:

    • Dissolve this compound (2-4 equivalents) in DMF.

    • Add the this compound solution to the activated peptide-resin.

    • Shake the reaction mixture for 4-12 hours.

  • Monitoring and Washing:

    • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS.

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with appropriate scavengers).[1]

Conclusion: A Matter of Strategic Design

The choice between Boc-L-Tyrosine and this compound is not a matter of one being superior to the other, but rather a strategic decision based on the desired properties of the final peptide. Boc-L-Tyrosine remains the cornerstone for synthesizing peptides that mimic natural structures and functions. This compound, on the other hand, is a powerful tool for medicinal chemists and materials scientists seeking to impart novel characteristics such as enhanced stability, altered biological activity, and unique self-assembly properties. A thorough understanding of their distinct chemical behaviors and the implications of the C-terminal modification is essential for the rational design of next-generation peptide-based therapeutics and advanced materials.

References

  • Young, J. D., & Hancock, W. S. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Krstenansky, J. L., & Bodanszky, M. (1989). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. Thrombosis research, 54(4), 319–325.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Wang, P., & Xian, M. (2007). Side reactions in solid-phase peptide synthesis and their applications. Current organic synthesis, 4(4), 429–440.
  • Penke, B., & Rivier, J. (1985).
  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.
  • Black, G. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic process research & development, 14(6), 1386-1393.
  • AAPPTec. Peptide Purification. [Link]

  • Black, G. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Organic Process Research & Development, 14(6), 1386-1393.
  • Miranda, L. P., & Alewood, P. F. (2000). Methods and protocols of modern solid phase peptide synthesis. Biopolymers, 55(3), 217–237.
  • Vishnu, P., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of visualized experiments : JoVE, (88), 51612.
  • Bartoli, G., et al. (2005). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, D. X., et al. (1994). [Synthesis of tyrosine-related peptide and their effect on progesterone production]. Yao xue xue bao = Acta pharmaceutica Sinica, 29(6), 438–442.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1845-1854.
  • Bio-Synthesis. Peptide Synthesis Services. [Link]

  • CEM Corporation. Purification & Isolation. [Link]

  • Thompson, D. A., & Brik, A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & biomolecular chemistry, 18(40), 7944–7954.
  • Thompson, D. A., & Brik, A. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Organic & Biomolecular Chemistry, 18(40), 7944-7954.
  • Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91771-91775.
  • Sharma, A. K., et al. (2020). Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation. RSC advances, 10(45), 26868–26877.
  • Nie, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Kumar, V. V., & Bhunia, A. (2023). Peptide aggregation: insights from SEC-HPLC analysis. Drug discovery today. Technologies, 47, 100373.
  • Fang, W. J., et al. (2018). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules (Basel, Switzerland), 23(8), 2049.

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A Senior Application Scientist's Guide to the Efficacy of Boc-L-Tyrosinol Versus Other Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of complex organic synthesis, particularly in pharmaceutical and peptide research, N-Boc-protected amino alcohols are indispensable chiral building blocks.[1] Their unique structure, combining a stable yet readily cleavable N-terminal protecting group with a reactive hydroxyl moiety, makes them versatile intermediates.[1][2] This guide provides an in-depth comparative analysis of Boc-L-Tyrosinol against other commonly utilized protected amino alcohols, such as Boc-L-Phenylalaninol and Boc-L-Tryptophanol. We will dissect their performance based on key metrics including synthetic utility, side-chain reactivity, and ease of handling, supported by experimental protocols and quantitative data. Our objective is to equip researchers with the technical insights required to make informed decisions for their specific synthetic strategies.

Introduction: The Strategic Importance of Protected Amino Alcohols

Protected amino alcohols are derived from their parent amino acids by reduction of the carboxylic acid to a primary alcohol.[2][3] This transformation opens up a new realm of synthetic possibilities beyond traditional peptide chemistry. The tert-butoxycarbonyl (Boc) group is one of the most employed amine protecting groups in medicinal and process chemistry due to its stability under various conditions and its straightforward removal under acidic protocols.[4][]

These chiral synthons are critical for:

  • Peptide Synthesis: Serving as C-terminal protecting groups or as building blocks for creating modified peptides and peptidomimetics with enhanced stability or novel biological activity.[6][7][8]

  • Drug Development: Acting as key intermediates in the synthesis of complex, biologically active molecules, including enzyme inhibitors and therapeutics for neurological disorders.[6][7][9][10]

  • Asymmetric Synthesis: Functioning as precursors to chiral auxiliaries or ligands for metal-catalyzed reactions, enabling precise control over stereochemistry in the final product.[6][11][12]

The choice of a specific protected amino alcohol depends critically on the desired final structure and the planned synthetic route. The side chain of the original amino acid dictates the functionality and steric properties of the building block, profoundly influencing subsequent reactions.

The Contenders: A Structural Overview

This guide focuses on comparing this compound with its aromatic and heteroaromatic counterparts. The key difference lies in the side-chain functionality, which introduces distinct chemical properties and synthetic considerations.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound (Image of this compound structure)C₁₄H₂₁NO₄267.33[7]Phenolic hydroxyl group
Boc-L-Phenylalaninol (Image of Boc-L-Phenylalaninol structure)C₁₄H₂₁NO₃251.32Non-polar phenyl group
Boc-L-Tryptophanol (Image of Boc-L-Tryptophanol structure)C₁₆H₂₂N₂O₃290.36[9]Nucleophilic indole ring
Visualizing the Core Structures

To better appreciate the subtle yet critical structural differences, the following diagram illustrates the three primary compounds discussed.

Caption: Chemical structures of the primary protected amino alcohols under comparison.

Comparative Efficacy: Key Performance Indicators

The "efficacy" of a building block is not an intrinsic property but is defined by its performance within a specific synthetic context. We evaluate these compounds based on three critical performance indicators.

KPI 1: N-Boc Deprotection Efficiency

The removal of the Boc group is a fundamental step in nearly all synthetic routes.[] The standard method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[4][13] While this is generally efficient for all three compounds, the nature of the side chain can influence reaction conditions and workup procedures.

CompoundStandard Deprotection ConditionsTypical YieldCausality & Field Insights
This compound 25-50% TFA in Dichloromethane (DCM)>95%The electron-donating nature of the phenolic ring can slightly accelerate acid-mediated deprotection. However, the free phenol is susceptible to oxidation or alkylation by carbocations formed from the Boc group. Crucial Tip: The addition of a scavenger, such as triisopropylsilane (TIS), is highly recommended to prevent side reactions.[13]
Boc-L-Phenylalaninol 25-50% TFA in DCM>98%This is the baseline for deprotection. The phenyl group is relatively inert under standard acidic conditions, leading to very clean and high-yielding reactions.[14]
Boc-L-Tryptophanol 25-50% TFA in DCM with Scavengers>90%High Risk. The indole ring of tryptophan is highly nucleophilic and prone to alkylation by the tert-butyl cation generated during deprotection.[13] The use of scavengers (e.g., TIS, water, or ethanedithiol) is mandatory to achieve good yields and purity.
KPI 2: Side-Chain Functionalization Potential

Here, the unique chemistry of this compound comes to the forefront. Its phenolic hydroxyl group provides a reactive handle for a wide range of transformations not possible with the other two compounds.

  • This compound: The phenolic -OH can be readily converted into an ether (e.g., benzylation to form Boc-L-Tyr(Bzl)-ol), an ester, or used in coupling reactions like the Mitsunobu reaction.[15] This "dual functionality" allows for the construction of more complex architectures where the side chain is tethered to another part of the molecule or to a solid support. This feature is invaluable in creating targeted drug conjugates and biocompatible materials.[7][10]

  • Boc-L-Phenylalaninol: The phenyl ring is largely unreactive under standard conditions. While it can undergo electrophilic aromatic substitution, this requires harsh conditions that are often incompatible with the rest of the molecule. Its primary role is to provide a non-polar, sterically bulky side chain.[6]

  • Boc-L-Tryptophanol: The indole ring is nucleophilic, particularly at the N1 position, and can be involved in various reactions, including N-alkylation or Mannich-type reactions.[9] While this offers synthetic opportunities, it also represents a potential liability for undesired side reactions, as noted in the deprotection step.[13]

KPI 3: Utility in Asymmetric Catalysis

Amino alcohols are common precursors for chiral ligands and auxiliaries, most notably in the formation of oxazaborolidine catalysts for asymmetric reductions (Corey-Bakshi-Shibata reduction).[11][12]

The performance in this context is dictated by the steric and electronic environment provided by the side chain.

  • Boc-L-Phenylalaninol & Relatives: The derivatives of phenylalaninol are classic choices for creating these catalysts. The bulky phenyl group effectively shields one face of the catalyst, leading to high enantioselectivity in the reduction of prochiral ketones.

  • This compound: The phenolic group of tyrosinol can interfere with the Lewis acidic boron center of the catalyst unless it is itself protected (e.g., as a benzyl ether).[15] If left unprotected, it can coordinate to the metal, potentially altering or inhibiting catalytic activity. However, a protected tyrosinol derivative can offer similar or even enhanced stereocontrol compared to phenylalaninol due to the added bulk of the protected side chain.

Experimental Protocols & Workflows

To provide a practical basis for comparison, we outline a standard workflow for the deprotection and subsequent use of a protected amino alcohol.

Workflow: N-Deprotection and subsequent Amide Coupling

This workflow illustrates the common sequence of deprotecting the amino alcohol and coupling it with a carboxylic acid.

G start Start: Boc-Amino Alcohol deprotection Step 1: N-Boc Deprotection Reagents: TFA, DCM Scavenger (TIS) if needed start->deprotection neutralization Step 2: Neutralization Reagents: Aq. NaHCO3 or DIEA in organic solvent deprotection->neutralization coupling Step 3: Amide Coupling Reagents: R-COOH, Coupling Agent (e.g., HATU, HOBt, EDC) neutralization->coupling product Final Product: Amide-linked Amino Alcohol coupling->product end End product->end

Caption: A generalized experimental workflow for utilizing Boc-protected amino alcohols.

Protocol 1: General N-Boc Deprotection of this compound
  • Rationale: This protocol includes a scavenger (TIS) as a best practice to prevent potential alkylation of the activated phenol ring by the liberated tert-butyl cation.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triisopropylsilane (TIS, 1.1 eq) to the solution.

  • Acidification: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq, typically a 25% v/v solution in DCM) dropwise over 10 minutes. Causality Note: The slow addition at low temperature helps to control the exotherm and minimize potential side reactions.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of L-Tyrosinol can often be used directly in the next step after thorough drying.

Protocol 2: Synthesis of a Chiral Oxazaborolidine Precursor from Boc-L-Phenylalaninol
  • Rationale: This protocol demonstrates the conversion of the amino alcohol into a key intermediate for asymmetric catalysis.

  • Deprotection: Deprotect Boc-L-Phenylalaninol (1.0 eq) using the method in Protocol 1 (scavenger is optional but good practice). After workup, neutralize the TFA salt by dissolving it in a suitable solvent (e.g., THF) and adding a base like triethylamine (1.2 eq) until the pH is ~8-9.

  • Reaction with Borane: Cool the neutralized solution of L-phenylalaninol to 0 °C. Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) dropwise. Safety Note: This reaction evolves hydrogen gas and should be performed in a well-ventilated fume hood.

  • Reflux: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours until hydrogen evolution ceases.

  • Isolation: Cool the reaction and concentrate in vacuo to remove the solvent and dimethyl sulfide byproduct. The resulting solid is the oxazaborolidine precursor, which can be purified by crystallization or used directly.

Decision Guide: Selecting the Optimal Reagent

The choice between these reagents is application-driven. This flowchart provides a logical path for selection.

G start What is the primary synthetic goal? side_chain_mod Is side-chain functionalization required? start->side_chain_mod Functionalization asymmetric_cat Is the primary use for asymmetric catalysis (e.g., CBS reduction)? start->asymmetric_cat Catalysis simple_backbone Is it a simple, non-polar chiral building block? start->simple_backbone Scaffold side_chain_mod->asymmetric_cat No use_tyrosinol Use this compound (Offers a reactive handle) side_chain_mod->use_tyrosinol Yes asymmetric_cat->simple_backbone No use_phenylalaninol Use Boc-L-Phenylalaninol (Classic, robust choice) asymmetric_cat->use_phenylalaninol Yes protect_tyr Consider Boc-L-Tyr(Bzl)-ol to mask the phenol asymmetric_cat->protect_tyr If Tyrosinol is desired simple_backbone->use_phenylalaninol Yes (Phenyl) use_tryptophanol Use Boc-L-Tryptophanol (For indole-specific applications) simple_backbone->use_tryptophanol Yes (Indole)

Caption: Decision flowchart for selecting the appropriate protected amino alcohol.

Conclusion

While Boc-L-Phenylalaninol serves as a robust and reliable non-polar chiral building block, This compound offers significantly greater synthetic flexibility due to its orthogonally reactive phenolic side chain . This unique feature allows for advanced molecular engineering, making it an exceptionally valuable tool in drug discovery and materials science for applications requiring bioconjugation or the introduction of further diversity.[7][10] However, this added functionality necessitates more careful consideration during N-Boc deprotection to avoid side reactions, a challenge easily met by the routine use of scavengers. For applications in asymmetric catalysis, Boc-L-Phenylalaninol remains the more direct precursor, though protected versions of this compound can also be employed effectively. The final choice must always be guided by a thorough analysis of the overall synthetic strategy.

References

  • MySkinRecipes. (n.d.). Boc-L-phenylalaninol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 66605-57-0, N-Boc-L-Phenylalaninol. Retrieved from [Link]

  • Stanfield, C. F., Parker, J. E., & Kanellis, P. (1981). Synthesis of Protected Amino Alcohols: A. Comparative Study. The Journal of Organic Chemistry, 46(23), 4799–4800.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Enders, D., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-7.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-L-Tryptophan: A Key Intermediate for Innovative Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-L-Tryptophan: High-Purity Amino Acid Derivative for Peptide Synthesis & Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32.
  • Nagib, D. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Retrieved from [Link]

  • RSC Publishing. (n.d.). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a cornerstone of rigorous scientific practice. Boc-L-Tyrosinol, a protected derivative of the amino acid L-tyrosine, is a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents.[1] Its precise molecular structure is critical to ensure the intended stereochemistry and functionality of the final product. This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods for comprehensive characterization.

The Imperative of Structural Integrity in Synthesis

The synthetic pathway to this compound involves the protection of the amine group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol. Each of these transformations must be verified to confirm the successful and complete conversion of the starting material and the absence of side products. Any deviation in the structure, such as incomplete reduction or racemization, can have profound consequences on the biological activity and safety of the final therapeutic entity.

Primary Method of Validation: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy stands as the most powerful and informative technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Understanding the Expected NMR Spectra of this compound

While a publicly available, experimentally verified spectrum for this compound is not readily found in common databases, we can confidently predict the expected chemical shifts by analyzing its molecular structure and comparing it to its precursor, Boc-L-Tyrosine. The key structural difference is the reduction of the carboxylic acid (-COOH) in Boc-L-Tyrosine to a primary alcohol (-CH₂OH) in this compound. This change will significantly impact the chemical shifts of the adjacent protons and carbon atoms.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The predicted chemical shifts for this compound are detailed in the table below, with a comparison to the known shifts of Boc-L-Tyrosine.

Proton Assignment Expected Chemical Shift (δ, ppm) in this compound (Predicted) Reported Chemical Shift (δ, ppm) in Boc-L-Tyrosine Justification for Predicted Shift
Ar-H (ortho to -OH) 6.95 - 7.10 (d, 2H)~7.03 (d, 2H)[2]Minimal change expected in the aromatic region.
Ar-H (meta to -OH) 6.65 - 6.80 (d, 2H)~6.70 (d, 2H)[2]Minimal change expected in the aromatic region.
NH (Boc) 4.80 - 5.00 (br d, 1H)~6.5 - 7.0 (br d, 1H)The amide proton in Boc-L-Tyrosine is typically downfield. The carbamate proton in this compound is expected to be slightly more shielded.
CH (chiral center) 3.80 - 4.00 (m, 1H)~4.23 - 4.32 (m, 1H)[2]The electron-withdrawing effect of the carboxylic acid in Boc-L-Tyrosine deshields this proton. The alcohol group in this compound has a weaker effect, causing an upfield shift.
CH₂OH 3.40 - 3.60 (m, 2H)N/AThis new multiplet arises from the reduction of the carboxylic acid. The two diastereotopic protons will likely appear as a complex multiplet.
CH₂ (benzyl) 2.60 - 2.80 (m, 2H)~2.81 - 3.04 (dd, 2H)[2]A slight upfield shift is expected due to the removal of the deshielding carboxylic acid group.
C(CH₃)₃ (Boc) ~1.40 (s, 9H)~1.39 (s, 9H)[2]The tert-butyl group is distant from the site of modification and its chemical shift should remain largely unchanged.
Ar-OH 9.00 - 9.50 (s, 1H)~9.2 (s, 1H)The phenolic proton is acidic and its chemical shift is sensitive to solvent and concentration.
CH₂OH 4.50 - 5.50 (t, 1H)N/AThe alcohol proton's chemical shift is variable and depends on hydrogen bonding. It will likely appear as a triplet if coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: A Carbon Framework Perspective

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm) in this compound (Predicted) Reported Chemical Shift (δ, ppm) in Boc-L-Tyrosine Justification for Predicted Shift
C=O (Boc) ~156~157.5[2]Minimal change expected.
Ar-C (quaternary, attached to OH) ~155~157.4[2]Minimal change expected.
Ar-C (quaternary, attached to CH₂) ~129~128.3[2]Minimal change expected.
Ar-CH (ortho to -OH) ~130~131.4[2]Minimal change expected.
Ar-CH (meta to -OH) ~115~116.3[2]Minimal change expected.
C(CH₃)₃ (Boc, quaternary) ~80~80.7[2]Minimal change expected.
CH₂OH ~65N/AThe most significant change. The carboxylic acid carbon (~174 ppm) is replaced by the alcohol-bearing carbon, which is expected in the 60-70 ppm range.
CH (chiral center) ~56~57.1[2]A slight upfield shift is expected due to the less electron-withdrawing nature of the alcohol compared to the carboxylic acid.
CH₂ (benzyl) ~38~37.7[2]Minimal change expected.
C(CH₃)₃ (Boc, methyls) ~28~28.6[2]Minimal change expected.
Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Orthogonal Validation Techniques: A Multi-faceted Approach

While NMR is the primary tool for structural elucidation, employing complementary analytical techniques provides a more robust and comprehensive validation of the molecule's identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Expected Key Absorptions for this compound:

    • O-H stretch (alcohol and phenol): A broad band in the region of 3200-3600 cm⁻¹.

    • N-H stretch (carbamate): A sharp to moderately broad band around 3300-3400 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • C=O stretch (carbamate): A strong, sharp absorption around 1680-1700 cm⁻¹.

    • C-O stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.

The presence of the broad O-H stretch and the disappearance of the characteristic broad O-H stretch of a carboxylic acid (which typically overlaps with the C-H region) would be strong evidence for the successful reduction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

  • Expected Molecular Ion: For this compound (C₁₄H₂₁NO₄), the expected exact mass is 267.1471 g/mol .

  • Common Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique that would likely produce the protonated molecule [M+H]⁺ at m/z 268.1543 and potentially a sodium adduct [M+Na]⁺ at m/z 290.1362.

    • Key Fragmentation: Loss of the Boc group (100 amu) is a common fragmentation pathway for Boc-protected compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound. For chiral molecules like this compound, chiral HPLC can also be used to determine enantiomeric purity.

  • Purity Analysis (Reversed-Phase HPLC):

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).

    • A pure sample of this compound should show a single major peak. The retention time will be different from the more polar starting material, L-tyrosine, and the less polar fully protected intermediates.

  • Enantiomeric Purity (Chiral HPLC):

    • Specialized chiral stationary phases are required to separate the L- and D-enantiomers.

    • This analysis is crucial to confirm that no racemization has occurred during the synthesis.

Comparative Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of a synthesized batch of this compound.

This compound Validation Workflow cluster_synthesis Synthesis cluster_initial_screen Initial Screening cluster_primary_validation Primary Structural Validation cluster_orthogonal_validation Orthogonal Validation cluster_final Final Confirmation Synthesis Synthesis of This compound TLC TLC Analysis Synthesis->TLC Reaction Monitoring FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group Confirmation NMR_1H 1H NMR TLC->NMR_1H FTIR->NMR_1H NMR_13C 13C NMR NMR_1H->NMR_13C Detailed Structure MS Mass Spectrometry NMR_13C->MS Molecular Weight HPLC_Purity HPLC (Purity) MS->HPLC_Purity Purity Check HPLC_Chiral Chiral HPLC (Enantiomeric Purity) HPLC_Purity->HPLC_Chiral Stereochemical Integrity Confirmed Structurally Validated This compound HPLC_Chiral->Confirmed

Sources

Verifying the Molecular Integrity of Boc-L-Tyrosinol: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of starting materials is a cornerstone of robust and reproducible research. Boc-L-Tyrosinol, a key building block in the synthesis of specialized peptides and pharmaceutical intermediates, is no exception.[1] Confirmation of its molecular weight is a critical quality control step to ensure the integrity of subsequent synthetic transformations. This guide provides an in-depth comparison of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the accurate determination of this compound's molecular weight, complete with supporting experimental protocols and data interpretation.

The Importance of Molecular Weight Confirmation

This compound (tert-butoxycarbonyl-L-tyrosinol) has a molecular formula of C₁₄H₂₁NO₄ and a theoretical monoisotopic molecular weight of 267.1471 g/mol .[1] However, its molecular weight is often cited as 267.33 g/mol , which represents the average molecular weight. Mass spectrometry provides a direct and highly sensitive method to confirm this fundamental property, ensuring the material's identity and purity before its inclusion in complex synthetic pathways. Even minor deviations from the expected molecular weight can indicate the presence of impurities, degradation products, or incorrect starting material, all of which can have significant downstream consequences in a research and development setting.

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is paramount for the successful analysis of small molecules like this compound. Both ESI and MALDI are considered "soft" ionization methods, meaning they are capable of ionizing molecules with minimal fragmentation, a crucial feature for accurate molecular weight determination.[2]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Analyte in solution is nebulized and ionized by a high voltage, forming gas-phase ions.Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.
Sample State SolutionSolid (co-crystallized with matrix)
Typical Ions [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺, [M+Na]⁺, [M+K]⁺
Sensitivity HighHigh, particularly for trace samples.[2]
Throughput Can be coupled with LC for high throughput.High throughput with automated spot analysis.
Tolerance to Salts Low; salts can suppress ionization.More tolerant to salts and buffers than ESI.
Fragmentation In-source fragmentation can be controlled by adjusting instrument parameters.Generally produces less in-source fragmentation.
Best For Polar to moderately polar soluble compounds.Wide range of molecules, including those with lower solubility in common ESI solvents.
Electrospray Ionization (ESI): The Workhorse for Soluble Analytes

ESI-MS is a highly versatile and widely used technique for the analysis of small molecules.[3] Its compatibility with liquid chromatography (LC) makes it a powerful tool for the analysis of complex mixtures and for high-throughput screening. For a relatively polar molecule like this compound, ESI is an excellent choice.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Robust Alternative

MALDI-MS offers a complementary approach, particularly advantageous for its tolerance to salts and its ability to analyze samples directly from a solid state.[2] While often associated with large biomolecules, MALDI is also a powerful technique for the analysis of small molecules, provided an appropriate matrix is chosen to facilitate ionization and avoid interference in the low mass range.

Experimental Protocols

This compound: Structure and Expected Ions

The foundational step in our analysis is understanding the molecule itself and the ions we expect to observe.

Structure of this compound

C14H21NO4 C14H21NO4 MW: 267.33 MW: 267.33 Boc-HN Boc-HN CH CH Boc-HN->CH CH2OH CH2OH CH->CH2OH CH2 CH2 CH->CH2 Ring CH2->Ring OH OH Ring:e->OH:w ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Dissolve this compound in Methanol (1 mg/mL) prep2 Dilute to 10 µg/mL with 50:50 Acetonitrile/Water + 0.1% Formic Acid infusion Direct Infusion (5 µL/min) prep2->infusion Introduce Sample ionization Positive Ion Mode ESI infusion->ionization Generate Ions detection Mass Analyzer (e.g., Q-TOF, Orbitrap) ionization->detection Separate Ions by m/z spectrum Acquire Mass Spectrum detection->spectrum Generate Spectrum identification Identify [M+H]⁺, [M+Na]⁺, [M+K]⁺ ions spectrum->identification Confirm Molecular Weight MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Prepare Saturated Matrix Solution (e.g., CHCA) prep2 Mix Sample with Matrix (1:1 ratio) prep3 Spot onto MALDI Target Plate prep4 Allow to Co-crystallize desorption Irradiate with Laser prep4->desorption Introduce Target ionization Analyte Desorption and Ionization desorption->ionization Generate Ions detection Mass Analyzer (e.g., TOF) ionization->detection Separate Ions by m/z spectrum Acquire Mass Spectrum detection->spectrum Generate Spectrum identification Identify [M+H]⁺, [M+Na]⁺, [M+K]⁺ ions spectrum->identification Confirm Molecular Weight

Workflow for MALDI-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample and Matrix Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Target Plate Spotting:

    • On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the matrix solution.

    • Allow the mixture to air-dry, forming co-crystals of the analyte embedded within the matrix.

  • Mass Spectrometry Analysis:

    • Introduce the target plate into the MALDI mass spectrometer.

    • Operate the instrument in positive ion reflectron mode for higher mass accuracy.

    • Use a nitrogen laser (337 nm) to irradiate the sample spots. The laser energy should be optimized to obtain good signal intensity while minimizing fragmentation.

    • Acquire mass spectra over an m/z range of 100-500.

  • Data Interpretation:

    • Similar to ESI-MS, the MALDI spectrum is expected to show the protonated molecule [M+H]⁺ at m/z 268.15, along with potential sodium and potassium adducts.

    • One of the challenges in small molecule MALDI is interference from matrix-related ions in the low mass range. The choice of matrix and careful optimization of the acquisition parameters are crucial to obtaining a clean spectrum.

Potential Pitfalls and Considerations for MALDI-MS:

  • Matrix Selection: The choice of matrix is critical for successful small molecule analysis. CHCA is a good starting point, but other matrices like 2,5-dihydroxybenzoic acid (DHB) could also be effective.

  • "Sweet Spot" Hunting: The analyte and matrix may not co-crystallize perfectly uniformly. It is often necessary to move the laser around the spot to find a "sweet spot" that yields a strong analyte signal.

Conclusion: Choosing the Right Tool for the Job

Both ESI-MS and MALDI-MS are powerful and reliable techniques for confirming the molecular weight of this compound. For routine analysis of soluble samples, ESI-MS, especially when coupled with LC, offers a high-throughput and sensitive solution. MALDI-MS serves as an excellent alternative, particularly for its robustness and tolerance to a wider range of sample conditions. The choice between the two will ultimately depend on the specific instrumentation available, the desired throughput, and the nature of the sample matrix. By following the detailed protocols and being mindful of the potential challenges outlined in this guide, researchers can confidently verify the molecular integrity of their this compound, ensuring a solid foundation for their synthetic endeavors.

References

  • Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479–490. [Link]

  • Mitra, K. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Journal of Pharmaceutical and Allied Sciences, 18(4), 3144-3152. [Link]

  • Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(2), 1-29. [Link]

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Srinivas, R., Reddy, P. N., & Sharma, G. V. M. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(10), 1147–1156. [Link]

  • Korfmacher, W. A. (2015). Mass spectrometry in small molecule drug development. ResearchGate. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. [Link]

  • Nadler, W. M., Waidelich, D., Rösli, C., Schlosser, A., & Kramer, K. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of proteome research, 16(3), 1207–1215. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Nadler, W. M., Waidelich, D., Rösli, C., Schlosser, A., & Kramer, K. (2017). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. PubMed. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. [Link]

  • Zappacosta, F., & Annan, R. S. (2009). A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. Proteomics, 9(12), 3328–3340. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Chen, J. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International journal of molecular sciences, 23(19), 11843. [Link]

  • University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. [Link]

Sources

A Senior Application Scientist's Guide: Boc vs. Fmoc Strategy for Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is a cornerstone of innovation. The choice between the two dominant solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that profoundly influences yield, purity, and the overall feasibility of obtaining the target peptide. This is particularly true when incorporating functionally significant and reactive amino acids like tyrosine.

This in-depth guide provides a comparative analysis of the Boc and Fmoc strategies specifically for the incorporation of tyrosine. Moving beyond a simple recitation of protocols, we will delve into the underlying chemical principles, explore the causality behind experimental choices, and present data to empower you to make the most informed decision for your specific research needs.

The Fundamental Divide: A Tale of Two Orthogonal Chemistries

The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] This allows for the precise, stepwise assembly of the peptide chain. The core difference between Boc and Fmoc strategies lies in the lability of the temporary Nα-amino protecting group.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[2][3]

  • Fmoc/tBu Strategy: A milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with TFA during the final cleavage step.[] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), is a key advantage of the Fmoc approach.[4]

Incorporating Tyrosine: A Focus on the Phenolic Side Chain

Tyrosine's phenolic hydroxyl group is nucleophilic and requires protection to prevent undesirable side reactions, primarily O-acylation, during the coupling steps of peptide synthesis.[6][7] The choice of protecting group for this side chain is dictated by the overarching Nα-protection strategy.

  • In Fmoc-SPPS: The most widely used protecting group for tyrosine is the tert-butyl (tBu) ether .[8] This group is stable to the repetitive piperidine treatments used for Fmoc removal but is efficiently cleaved by TFA during the final deprotection step.[8]

  • In Boc-SPPS: A variety of benzyl-based ethers are employed, with varying degrees of acid stability. Common choices include:

    • Benzyl (Bzl): While usable, the Bzl group is partially labile to the repetitive TFA treatments for Boc deprotection, which can lead to premature deprotection and subsequent side reactions.[7]

    • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) and 2-Bromobenzylcarbonate (2-BrZ): These electron-withdrawing groups enhance the acid stability of the benzyl ether, making them more robust during the synthesis cycles and ensuring their removal only under the harsh conditions of HF cleavage.[8]

Head-to-Head Experimental Comparison: Synthesizing a Model Tyrosine-Containing Peptide

To illustrate the practical differences, let's consider the synthesis of a model pentapeptide: Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) . The following sections detail the experimental workflows and expected outcomes for both Boc and Fmoc strategies.

Experimental Protocols

Fmoc-SPPS Protocol for Leu-enkephalin

  • Resin Preparation: Start with Fmoc-Leu-Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 10-20 minutes. Wash thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH in sequence) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) for 2-3 hours at room temperature.[9][10] This cocktail simultaneously cleaves the peptide from the resin and removes the tBu side-chain protecting group from tyrosine.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Protocol for Leu-enkephalin

  • Resin Preparation: Start with Boc-Leu-Merrifield resin.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.[3] Wash with DCM and neutralize with a 5-10% solution of DIEA in DCM.

  • Amino Acid Coupling: Activate the next Boc-protected amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(2,6-Cl₂Bzl)-OH in sequence) with a coupling reagent like DCC/HOBt or HBTU in DMF/DCM. Allow the coupling to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid.

  • Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger such as anisole or p-cresol at 0°C for 1 hour.[11][12] This strong acid cleaves the peptide from the resin and removes the 2,6-Cl₂Bzl protecting group from tyrosine. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Peptide Precipitation and Purification: After removal of HF, precipitate the crude peptide with cold diethyl ether, wash, and purify by RP-HPLC.

Data Presentation: A Quantitative Look
ParameterBoc/Bzl StrategyFmoc/tBu StrategyRationale
Crude Peptide Yield ~60-70%~75-85%The milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss during synthesis.[13]
Crude Peptide Purity Generally lowerGenerally higherMilder Fmoc deprotection conditions minimize side reactions.[13]
Overall Synthesis Time LongerShorterIn situ neutralization protocols often used in Boc-SPPS can be more time-consuming than the straightforward deprotection and coupling cycles of the Fmoc strategy.[13]
Reagent Hazard Very High (HF)Moderate (TFA, piperidine)The use of highly toxic and corrosive anhydrous HF for final cleavage in Boc-SPPS is a major safety concern.[2]
Equipment Specialized HF apparatus requiredStandard laboratory equipmentThe need for a dedicated, HF-resistant cleavage apparatus for Boc-SPPS adds to the cost and complexity.[14]

Visualizing the Workflows

Fmoc-SPPS Cycle for Tyrosine Incorporation

Fmoc_SPPS_Cycle Start Fmoc-AA(n)-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Tyr(tBu)-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Fmoc-Tyr(tBu)-AA(n)-Resin Wash2->End

Caption: The cyclical nature of Fmoc-SPPS.

Boc-SPPS Cycle for Tyrosine Incorporation

Boc_SPPS_Cycle Start Boc-AA(n)-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-Tyr(2,6-Cl₂Bzl)-OH, Activator) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash End Boc-Tyr(2,6-Cl₂Bzl)-AA(n)-Resin Wash->End

Caption: The multi-step cycle of Boc-SPPS.

Mitigating Side Reactions: The Critical Role of Scavengers

During the final acidolytic cleavage step in both strategies, reactive carbocations are generated from the cleavage of side-chain protecting groups. These electrophilic species can cause significant side reactions, particularly the alkylation of nucleophilic residues like tyrosine.[1][15]

  • In Fmoc-SPPS: The cleavage of the tBu group from tyrosine generates tert-butyl cations .[15] These can reattach to the electron-rich phenolic ring of another deprotected tyrosine residue, leading to a +56 Da mass addition impurity.[15][16]

  • In Boc-SPPS: The cleavage of benzyl-based protecting groups with HF generates benzyl carbocations , which are also potent alkylating agents for tyrosine.[12][14]

The Causality of Scavengers: To prevent these deleterious side reactions, scavengers are essential components of the cleavage cocktail. These are nucleophilic compounds added in excess to "trap" or quench the reactive carbocations before they can modify the peptide.[17]

Common scavengers and their roles include:

  • Water: Acts as a scavenger and helps in the hydrolysis of protecting groups.

  • Triisopropylsilane (TIS): A very effective scavenger for trityl and t-butyl cations.

  • Phenol or p-cresol: Scavenges benzyl and t-butyl cations and can help suppress oxidation.[1]

  • Thioanisole: A scavenger for benzyl cations and can also reduce methionine sulfoxide.[10]

  • 1,2-Ethanedithiol (EDT): A soft nucleophile effective at scavenging a variety of carbocations and preventing reattachment of the peptide to the resin.[9]

Decision Matrix for Cleavage Cocktail Selection

Cleavage_Cocktail_Decision Start Peptide Contains Tyrosine? Fmoc Fmoc/tBu Strategy Start->Fmoc Yes Boc Boc/Bzl Strategy Start->Boc Yes Fmoc_Cocktail Use TFA-based cocktail with scavengers (e.g., Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT) to trap t-butyl cations. Fmoc->Fmoc_Cocktail Boc_Cocktail Use HF with scavengers (e.g., Anisole or p-Cresol) to trap benzyl cations. Boc->Boc_Cocktail

Caption: Choosing the right cleavage cocktail.

Conclusion: Selecting the Optimal Strategy

Both Boc and Fmoc SPPS are robust and effective methods for synthesizing tyrosine-containing peptides. The choice between them is not a matter of one being universally superior, but rather which is best suited for the specific peptide and the available resources.

  • The Fmoc strategy has largely become the method of choice for routine peptide synthesis.[18] Its milder reaction conditions are compatible with a wider range of sensitive amino acids and post-translational modifications, and it often yields a purer crude product.[13][18] Its amenability to automation has also been a significant factor in its widespread adoption.

  • The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and "difficult" sequences that are prone to aggregation.[13] The repetitive acidic treatments in Boc chemistry can help to disrupt secondary structures and improve solvation, potentially leading to higher yields in these challenging cases.

Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS, especially concerning the unique reactivity of tyrosine, will empower the researcher to make an informed decision and achieve the successful synthesis of their target peptide.

References

  • Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1979). Formation and synthesis of 3'-t-butyltyrosine. International Journal of Peptide and Protein Research, 14(4), 344–346. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Reduce t-Butylation of Sensitive Residues.
  • R Discovery. (1990). ChemInform Abstract: A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Hilario, E., et al. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-15. Retrieved from [Link]

  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). O-Acylation of Tyrosine during Peptide Synthesis. Retrieved from [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

  • ACS Publications. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters. Retrieved from [Link]

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of Synthetic Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical and stereoisomeric purity of starting materials is a cornerstone of reliable and reproducible outcomes. In the realm of peptide synthesis and pharmaceutical research, Boc-L-Tyrosinol serves as a critical building block.[1][2] Its purity directly influences reaction yields, impurity profiles of subsequent products, and the ultimate biological activity of the target molecule.[3] Consequently, a robust analytical strategy to verify its purity is not merely a quality control measure but a fundamental requirement for successful research and development.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of synthetic this compound. We will move beyond simple protocols to explore the causality behind methodological choices, comparing achiral and chiral separation strategies to provide a holistic analytical framework.

The Analytical Challenge: Understanding Potential Impurities

A meaningful purity assessment begins with understanding the potential impurities that can arise during the synthesis of this compound. These can be broadly categorized into two classes: process-related impurities and stereoisomeric impurities.

  • Process-Related Impurities: These are by-products and unreacted materials from the chemical synthesis. The most common synthesis involves the protection of the amino group of L-Tyrosinol using di-tert-butyl dicarbonate ((Boc)₂O).[4][5] Potential impurities include:

    • Unreacted L-Tyrosinol: Incomplete reaction leaves residual starting material.

    • Over-protected Species: Reaction at the phenolic hydroxyl group, resulting in N,O-Bis(Boc)-L-Tyrosinol.

    • Reagent-derived Impurities: Residuals from the protection reaction, such as t-butanol.[3]

    • Degradation Products: Arising from improper handling or storage conditions.

  • Stereoisomeric Impurities: this compound is a chiral molecule. The presence of its mirror image, Boc-D-Tyrosinol, is a critical purity parameter, as the stereochemistry of amino acid derivatives is paramount for biological function. This enantiomeric impurity can arise from racemization during synthesis or from impurities in the original L-Tyrosinol starting material. Its detection requires specialized chiral separation techniques.[6]

Comparative Analysis of HPLC Methodologies

We will compare two orthogonal HPLC methods that, when used in conjunction, provide a comprehensive purity profile of this compound: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity Assessment

RP-HPLC is the gold standard for separating and quantifying non-chiral, process-related impurities.[7] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Method Parameters:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides strong retention for the relatively nonpolar this compound and related impurities, allowing for effective separation.[3]

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile, the organic modifier, is increased over time to elute compounds with increasing hydrophobicity. The addition of an ion-pairing agent like Trifluoroacetic Acid (TFA) is critical.[7] It serves two purposes: it protonates residual silanols on the silica backbone of the column to reduce peak tailing, and it forms ion pairs with any charged species, leading to sharper, more symmetrical peaks.

  • Detection: UV detection at 220 nm is chosen for its sensitivity to the peptide-like carbamate bond, while a secondary wavelength of ~275-280 nm is excellent for detecting the tyrosine chromophore, providing comprehensive impurity detection.[7]

// Invisible edges for ordering cluster_prep -> cluster_hplc [style=invis]; cluster_hplc -> cluster_data [style=invis]; } caption: "Workflow for Achiral RP-HPLC Purity Assessment."

Method 2: Chiral HPLC for Enantiomeric Purity Assessment

Standard RP-HPLC cannot distinguish between enantiomers. To resolve this compound from its D-isomer, a chiral environment must be created. This is most effectively achieved using a Chiral Stationary Phase (CSP).

Causality Behind Method Parameters:

  • Stationary Phase (Column): Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for separating underivatized amino acid enantiomers.[8] The complex structure of the CSP provides multiple chiral recognition sites (ionic, hydrogen bonding, and hydrophobic pockets), enabling differential interaction with the L- and D-enantiomers.

  • Mobile Phase: The mobile phase for chiral separations is often simpler and run isocratically or with a shallow gradient. A common mobile phase is a mixture of an alcohol (like methanol or ethanol) and water, sometimes with a small amount of an acidic or basic additive to control the ionization state of the analyte and enhance chiral recognition.[8]

  • Detection: UV detection remains the method of choice, using the same wavelengths as in the RP-HPLC method.

G cluster_selection Purity Parameter cluster_methods Recommended HPLC Method cluster_output Result PurityType Is Enantiomeric Purity Required? |  Yes |  No Chiral Chiral HPLC (e.g., Teicoplanin CSP) Separates L- and D- forms PurityType:f1->Chiral Achiral Achiral RP-HPLC (C18 Column) Separates process impurities PurityType:f2->Achiral EnantioPurity Enantiomeric Purity (%) Chiral->EnantioPurity ChemPurity Chemical Purity (%) Achiral->ChemPurity

Detailed Experimental Protocols

Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Protocol 1: RP-HPLC for Chemical Purity
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.[3]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[7]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 220 nm and 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation: Same as Protocol 1.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm.[8]

    • Mobile Phase: Water : Methanol : Formic Acid (e.g., 80:20:0.02 v/v/v). Note: The optimal ratio may require empirical testing.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 275 nm.

    • Injection Volume: 10 µL.

    • Run Time: Isocratic elution for 20-30 minutes or until both enantiomers have eluted.

Data Presentation and Comparison

The performance of each method is tailored to its specific analytical goal. The following table summarizes their key attributes.

ParameterMethod 1: RP-HPLC (Chemical Purity)Method 2: Chiral HPLC (Enantiomeric Purity)
Primary Objective Quantify process-related impurities (e.g., starting materials, by-products).Quantify the D-enantiomer impurity.
Stationary Phase C18 (non-chiral, hydrophobic)Chiral Stationary Phase (e.g., Teicoplanin)
Separation Principle HydrophobicityStereospecific interactions (e.g., hydrogen bonding, inclusion complexation)
Typical Mobile Phase Water/Acetonitrile Gradient with TFAIsocratic Water/Methanol with additive
Resolution High resolution for compounds with different polarities.High resolution for enantiomers; may not resolve other impurities.
Analysis Time ~30 minutes (including re-equilibration)~20-30 minutes

Conclusion: An Integrated Approach to Purity Assessment

Neither RP-HPLC nor Chiral HPLC alone can provide a complete purity profile for synthetic this compound. A comprehensive quality control strategy must employ both methodologies. RP-HPLC serves as the workhorse for determining overall chemical purity and identifying known and unknown process-related impurities. Chiral HPLC provides the essential, orthogonal data on enantiomeric purity, a critical parameter for any application in peptide synthesis or drug development. By integrating the results from these two validated methods, researchers can ensure the quality and integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Peptides Synthesized with L-Tyrosinol vs. D-Tyrosinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design. This guide provides an in-depth technical comparison of the biological activities of peptides synthesized with L-tyrosinol versus its stereoisomer, D-tyrosinol. By examining the fundamental principles, experimental data, and practical methodologies, this document serves as a comprehensive resource for understanding and leveraging the chirality of tyrosinol in peptide-based therapeutics.

The Rationale for Chirality: Why D-Tyrosinol is a Compelling Alternative

Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids. This inherent homochirality dictates their three-dimensional structure and, consequently, their biological function. However, this also renders them susceptible to rapid degradation by proteases, which have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids, such as D-tyrosinol, into a peptide sequence is a powerful strategy to overcome this limitation.[1]

The primary advantages of substituting L-tyrosinol with D-tyrosinol stem from two key principles:

  • Enhanced Enzymatic Stability: The altered stereochemistry at the alpha-carbon of D-tyrosinol creates a steric hindrance that prevents the peptide from fitting correctly into the active site of most endogenous proteases.[1][2] This significantly increases the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.[2]

  • Modulation of Conformation and Bioactivity: The incorporation of a D-amino acid can induce significant changes in the peptide's secondary and tertiary structure. While this can sometimes be disruptive, it can also be harnessed to lock the peptide into a more bioactive conformation, potentially leading to increased receptor affinity and potency.[3] Conversely, it can also lead to reduced or altered activity, making empirical testing essential.

This guide will now delve into the practical aspects of synthesizing and comparing peptides containing L- and D-tyrosinol, providing detailed experimental protocols and frameworks for data interpretation.

Peptide Synthesis: Incorporating L- and D-Tyrosinol

The synthesis of peptides containing either L- or D-tyrosinol can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The fundamental chemistry remains the same, with the only difference being the use of the corresponding protected L- or D-tyrosinol amino acid derivative.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Tyrosinol-Containing Peptide

This protocol outlines the manual synthesis of a model hexapeptide, Tyr-Ala-Gly-Phe-Leu-Val, with either L- or D-tyrosinol at the N-terminus, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Gly-OH, Fmoc-L-Ala-OH

  • Fmoc-L-tyrosinol(tBu)-OH or Fmoc-D-tyrosinol(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Initial Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat the piperidine treatment for 20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Iterative Process):

    • In a separate vessel, dissolve the first Fmoc-protected amino acid (Fmoc-L-Val-OH, 3 equivalents to resin loading) in DMF.

    • Add Oxyma (3 equivalents) and DIC (3 equivalents). Allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Deprotect the Fmoc group with 20% piperidine in DMF as described in step 1.

    • Repeat steps 2.1-2.6 for each subsequent amino acid in the sequence (Leu, Phe, Gly, Ala).

  • Incorporation of L- or D-Tyrosinol:

    • For the final coupling step, use either Fmoc-L-tyrosinol(tBu)-OH or Fmoc-D-tyrosinol(tBu)-OH, following the coupling procedure in step 2.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DMF (5x) and DCM (5x), then dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Comparative Analysis of Biological Activity

A comprehensive comparison of L-tyrosinol and D-tyrosinol containing peptides requires a multi-faceted experimental approach. The following sections detail the key assays and provide step-by-step protocols.

Enzymatic Stability

A primary motivation for using D-tyrosinol is to enhance resistance to proteolysis. This can be quantified by incubating the peptides with relevant proteases or in biological fluids and monitoring their degradation over time.

Materials:

  • Purified L-tyrosinol and D-tyrosinol peptides

  • Protease solution (e.g., Proteinase K, chymotrypsin, or human serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare stock solutions of the L- and D-peptides in PBS.

  • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or human serum) to a final peptide concentration of 1 mg/mL.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Confirm the identity of the peaks by mass spectrometry.

  • Plot the percentage of intact peptide remaining versus time for both the L- and D-tyrosinol peptides.

Expected Outcome: The peptide containing D-tyrosinol is expected to exhibit a significantly slower degradation rate compared to its L-counterpart.

Conformational Analysis

The stereochemistry of the tyrosinol residue can profoundly influence the peptide's secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing these conformational changes.

Materials:

  • Purified L-tyrosinol and D-tyrosinol peptides

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD spectrophotometer

Procedure:

  • Prepare solutions of the L- and D-peptides in the CD-compatible buffer to a final concentration of approximately 100 µM.[4]

  • Prepare a matched buffer blank.

  • Acquire a CD spectrum of the buffer blank from 190 to 260 nm.[4]

  • Rinse the cuvette thoroughly.

  • Acquire a CD spectrum of each peptide solution under the same conditions.

  • Subtract the buffer spectrum from each peptide spectrum.

  • Convert the data from millidegrees to mean residue ellipticity.

  • Analyze the resulting spectra for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil).

Expected Outcome: The CD spectra of the L- and D-tyrosinol peptides may differ significantly, indicating that the substitution of D-tyrosinol has altered the peptide's conformation. For instance, a peptide that adopts a random coil with L-tyrosinol might exhibit a more ordered structure with D-tyrosinol, or vice versa.

Receptor Binding Affinity

The ultimate test of a therapeutic peptide's potential is its ability to bind to its biological target. Receptor binding assays are crucial for quantifying the affinity of the L- and D-tyrosinol peptides.

This protocol assumes a known radiolabeled ligand for the target receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled L-tyrosinol and D-tyrosinol peptides

  • Assay buffer

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, set up a serial dilution of the unlabeled L- and D-tyrosinol peptides.

  • Add a constant, known concentration of the radiolabeled ligand to each well.

  • Add the receptor preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor peptide.

  • Determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand) for both the L- and D-tyrosinol peptides.

Expected Outcome: The IC₅₀ values will provide a quantitative measure of the binding affinity of each peptide. A lower IC₅₀ indicates a higher affinity. The D-tyrosinol peptide may exhibit a higher, lower, or similar affinity compared to the L-tyrosinol peptide, depending on how the conformational changes induced by the D-isomer affect the peptide-receptor interaction.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a table.

ParameterL-Tyrosinol PeptideD-Tyrosinol PeptideInterpretation
Enzymatic Stability (t₁/₂ in human serum) e.g., 15 mine.g., > 24 hoursD-tyrosinol significantly enhances proteolytic resistance.
Conformation (from CD) e.g., Random Coile.g., β-turnD-tyrosinol induces a more defined secondary structure.
Receptor Binding Affinity (IC₅₀) e.g., 50 nMe.g., 10 nMD-tyrosinol-induced conformation leads to higher receptor affinity.

Visualizing the Concepts

Workflow for Comparative Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Comparative Biological Analysis cluster_data Data Interpretation L_Synth Synthesis of L-Tyrosinol Peptide Stab Enzymatic Stability Assay L_Synth->Stab L-Peptide Conf Conformational Analysis (CD) L_Synth->Conf L-Peptide Bind Receptor Binding Assay L_Synth->Bind L-Peptide D_Synth Synthesis of D-Tyrosinol Peptide D_Synth->Stab D-Peptide D_Synth->Conf D-Peptide D_Synth->Bind D-Peptide Comp Comparative Assessment Stab->Comp Conf->Comp Bind->Comp

Caption: Workflow for the synthesis and comparative analysis of L- and D-tyrosinol peptides.

Hypothetical Receptor-Peptide Interaction

G cluster_L cluster_D L_pep Flexible Conformation L_bind Suboptimal Binding L_pep->L_bind Receptor Receptor Binding Pocket L_bind->Receptor Lower Affinity D_pep Constrained Conformation D_bind Optimal Binding D_pep->D_bind D_bind->Receptor Higher Affinity

Caption: D-tyrosinol may induce a conformation that enhances receptor binding affinity.

Conclusion

The substitution of L-tyrosinol with D-tyrosinol represents a potent strategy for enhancing the therapeutic potential of peptides. This modification can significantly improve enzymatic stability, a critical factor for in vivo efficacy. Furthermore, the conformational changes induced by D-tyrosinol can modulate receptor binding affinity, sometimes leading to a more potent biological response. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of L- and D-tyrosinol containing peptides. By understanding and applying these principles, researchers can unlock new possibilities in the design of next-generation peptide therapeutics.

References

  • Tugyi, R., et al. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS, 102(2), 413-418. [Link]

  • American Peptide Society. (n.d.). Analysis. Retrieved from [Link]

  • Tyrosine-sulfated peptide hormone induces flavonol biosynthesis to control elongation and differentiation in Arabidopsis primary root. (n.d.). PubMed Central. Retrieved from [Link]

  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. (n.d.). NIH. Retrieved from [Link]

  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. (n.d.). Protocol Exchange. Retrieved from [Link]

  • Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response. (n.d.). PubMed Central. Retrieved from [Link]

  • Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. Retrieved from [Link]

  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine. (n.d.). Google Patents.
  • Strategies to Optimize Peptide Stability and Prolong Half-Life. (n.d.). ResearchGate. Retrieved from [Link]

  • Receptor Binding Assays - Multiwell Plates. (n.d.). MilliporeSigma. Retrieved from [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of peptide receptor binding assays: methods to avoid false negatives. (2009, November 27). PubMed. Retrieved from [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (n.d.). PubMed. Retrieved from [Link]

  • Free tyrosine and tyrosine-rich peptide-dependent superoxide generation catalyzed by a copper-binding, threonine-rich neurotoxic peptide derived from prion protein. (n.d.). International Journal of Biological Sciences. Retrieved from [Link]

  • Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. (2025, December 31). Journal of the American Chemical Society. Retrieved from [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021, November 18). PubMed Central. Retrieved from [Link]

  • Tyrosine-containing peptides are precursors of tyramine produced by Lactobacillus plantarum strain IR BL0076 isolated from wine. (2012, September 11). PubMed Central. Retrieved from [Link]

  • ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022, August 23). YouTube. Retrieved from [Link]

  • Biological activity of tyrosine-containing 2,5-diketopiperazines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Tyrosine and peptide reorientational mobility in polymer solutions: Time-dependent fluorescence anisotropy measurements. (n.d.). PubMed. Retrieved from [Link]

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The Industrial Chemist's Compass: A Cost-Benefit Analysis of Boc-L-Tyrosinol in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chiral building block is a critical decision that reverberates through the entire lifecycle of a large-scale synthesis campaign. It is a choice that balances the elegance of a synthetic route with the pragmatism of process economics. In this guide, we present a comprehensive cost-benefit analysis of Boc-L-Tyrosinol, a versatile chiral synthon, and objectively compare its performance against viable alternatives in the demanding arena of industrial-scale chemical production.

This compound: A Profile of a Versatile Chiral Building Block

This compound, the N-tert-butoxycarbonyl protected form of L-Tyrosinol, is a valuable chiral intermediate that finds applications in a range of synthetic endeavors, from peptide synthesis to the construction of complex small molecules.[1] Its structure, featuring a primary alcohol, a protected amine, and a phenolic side chain, offers multiple points for synthetic elaboration, making it an attractive starting material for the introduction of chirality.[1]

The primary allure of this compound lies in its origin from the chiral pool. Derived from the naturally occurring and relatively inexpensive amino acid L-Tyrosine, it provides a cost-effective route to a stereochemically defined fragment.[2] This inherent chirality is a significant advantage in the synthesis of enantiomerically pure pharmaceuticals, where the biological activity often resides in a single enantiomer.[3][4]

The Economics of Chirality: A Cost Analysis of this compound Production

The economic viability of utilizing this compound on a large scale is intrinsically linked to its production cost. The synthesis is a two-step process from L-Tyrosine: N-protection followed by carboxylic acid reduction.

Step 1: N-Boc Protection of L-Tyrosine

The protection of the amino group of L-Tyrosine with a tert-butoxycarbonyl (Boc) group is a well-established and scalable reaction. Industrial-scale methods prioritize cost-effective reagents, high yields, and straightforward purification. A common and robust method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][6]

Key Cost Drivers for Boc-L-Tyrosine Synthesis:

  • L-Tyrosine: As a bulk amino acid, L-Tyrosine is a relatively low-cost starting material.

  • (Boc)₂O: The primary cost contributor in the protection step. Bulk pricing significantly reduces its impact.

  • Base and Solvent: The choice of base (e.g., sodium hydroxide, potassium hydroxide) and solvent (e.g., water, acetone) is driven by cost, safety, and ease of handling on a large scale. Aqueous conditions are often preferred for their low cost and reduced environmental impact.[5]

  • Workup and Isolation: Acidification and extraction are standard procedures. The choice of extraction solvent will influence cost and waste disposal considerations. Crystallization is a cost-effective purification method for obtaining high-purity Boc-L-Tyrosine.[5]

A patented industrial process highlights a high-yield synthesis of Boc-L-Tyrosine with a reported yield of over 90%, demonstrating the economic feasibility of this step.[6]

Step 2: Reduction of Boc-L-Tyrosine to this compound

The reduction of the carboxylic acid to a primary alcohol is the critical step in producing this compound. The choice of reducing agent is a crucial decision, balancing cost, safety, and selectivity.

Reducing AgentAdvantagesDisadvantagesSuitability for Large-Scale Synthesis
Lithium Aluminum Hydride (LiAlH₄) Highly reactive, reduces a wide range of functional groups.Expensive, pyrophoric, and requires stringent safety protocols. Not ideal for large-scale operations due to handling risks.[7]Low
Borane Reagents (BH₃•THF, BH₃•SMe₂) Highly selective for carboxylic acids over esters. BH₃•SMe₂ is more stable and concentrated than BH₃•THF.[8]BH₃•THF has limited stability and concentration. BH₃•SMe₂ has a strong, unpleasant odor. Borane reagents require careful handling and quenching procedures to manage flammable byproducts like diborane and hydrogen gas.[9][10][11]Moderate to High (with appropriate engineering controls)
Sodium Borohydride (NaBH₄) with Activator Lower cost and safer to handle than LiAlH₄ and boranes.Requires activation of the carboxylic acid (e.g., as a mixed anhydride) to be effective.[8]High

For large-scale synthesis, a two-step, one-pot procedure involving the formation of a mixed anhydride followed by reduction with sodium borohydride offers a good balance of cost, safety, and efficiency.[8] Borane reagents are also a viable option, with established safety protocols for their industrial use.[9][10]

The overall cost of this compound is therefore a summation of the raw material costs for these two steps, plus processing costs. While a precise cost-per-kilogram is subject to market fluctuations, its synthesis from readily available starting materials positions it as a cost-competitive chiral building block.

Performance in Large-Scale Synthesis: A Comparative Analysis

The true value of a chiral building block is not just its price, but its performance in a synthetic sequence. Here, we compare this compound to common alternatives in both peptide and non-peptide applications.

In Peptide Synthesis

While this compound itself is not directly incorporated into peptides, its parent amino acid, Boc-L-Tyrosine, is a cornerstone of Boc-chemistry solid-phase peptide synthesis (SPPS). The primary alternative is the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

FeatureBoc-SPPSFmoc-SPPS
Nα-Deprotection Strong acid (e.g., TFA)Mild base (e.g., piperidine)
Side-Chain Protection Acid-labile groupsAcid-labile groups
Final Cleavage Harsh acid (e.g., HF)Moderate acid (e.g., TFA)
Cost of Amino Acids Generally lowerGenerally higher
Process Considerations Mature, well-established protocols. HF requires specialized equipment and handling.Milder conditions, amenable to automation. Piperidine is a regulated chemical.

For large-scale campaigns of simpler peptides where cost is a primary driver, the Boc strategy can be more economical. However, for complex, sensitive peptides, the milder conditions of the Fmoc strategy often lead to higher purity and fewer side reactions, potentially offsetting the higher raw material costs with reduced purification expenses.

In Non-Peptide Asymmetric Synthesis

In the realm of small molecule synthesis, this compound serves as a versatile chiral building block. Its 1,2-amino alcohol motif is a common feature in many biologically active compounds.[2][12] A key application is its use as a precursor for other chiral structures, such as oxazolidinones, which are powerful chiral auxiliaries.[][14][]

Alternative Chiral Building Blocks:

  • Other Chiral Amino Alcohols: Derived from other amino acids (e.g., from valine, leucine), offering different steric and electronic properties.[2][7]

  • Chiral Epoxides: Can be opened with an amine to generate 1,2-amino alcohols. The Sharpless asymmetric epoxidation provides a reliable route to enantiopure epoxides.[2]

  • Chiral Diols: Can be converted to amino alcohols through a multi-step sequence.[16]

Cost-Benefit Comparison of Chiral Building Blocks for a Hypothetical Asymmetric Synthesis:

Chiral Building BlockSourceEstimated Relative CostKey AdvantagesKey Disadvantages
This compound Chiral Pool (L-Tyrosine)

Readily available, cost-effective, multiple functional handles.Phenolic hydroxyl may require protection in some applications.
(S)-Glycidol Asymmetric Synthesis

$
Highly reactive, versatile for introducing a three-carbon chiral unit.Can be volatile and requires careful handling.
Evans Auxiliaries Synthetic

High diastereoselectivity in many reactions, well-understood stereochemical outcomes.[]Stoichiometric use required, attachment and removal steps add to the overall process.[17]
(S)-Proline-derived catalysts Chiral Pool (L-Proline)

Catalytic use, environmentally friendly (organocatalysis).May require higher catalyst loading and longer reaction times compared to metal catalysts.

The choice of chiral building block will depend on the specific synthetic transformation. For routes where the tyrosinol backbone can be incorporated into the final product, this compound offers a highly atom-economical and cost-effective solution. When used as a chiral auxiliary (e.g., after conversion to an oxazolidinone), its cost-effectiveness must be weighed against the efficiency and recyclability of the auxiliary.

Experimental Protocols

Large-Scale Synthesis of this compound

This two-step protocol is designed for scalability and is based on established industrial practices.

Step 1: Synthesis of N-Boc-L-Tyrosine [5]

L_Tyrosine L-Tyrosine Reaction Boc Protection L_Tyrosine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base NaOH (aq) Base->Reaction Solvent Water/Acetone Solvent->Reaction Acidification Acidification (HCl) Reaction->Acidification Yield >90% Extraction Extraction (Ethyl Acetate) Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Boc_L_Tyrosine N-Boc-L-Tyrosine Crystallization->Boc_L_Tyrosine

Figure 1: Workflow for the large-scale synthesis of N-Boc-L-Tyrosine.

  • Charging the Reactor: To a suitable reactor equipped with mechanical stirring and temperature control, charge L-Tyrosine (1.0 eq) and a 1:1 mixture of water and acetone.

  • Basification: Cool the slurry to 0-5 °C and add a solution of sodium hydroxide (2.2 eq) in water, maintaining the temperature below 10 °C.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise, ensuring the temperature does not exceed 15 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by HPLC.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetone. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., heptane) to remove unreacted (Boc)₂O.

  • Acidification and Isolation: Cool the aqueous layer to 0-5 °C and slowly add 2M hydrochloric acid until the pH reaches 2-3. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from an ethyl acetate/hexane mixture.

Step 2: Reduction of N-Boc-L-Tyrosine to this compound

Boc_L_Tyrosine N-Boc-L-Tyrosine Reaction Reduction Boc_L_Tyrosine->Reaction Reducing_Agent BH₃•SMe₂ or NaBH₄/activator Reducing_Agent->Reaction Solvent THF Solvent->Reaction Quench Quenching (Methanol) Reaction->Quench Yield 75-90% Workup Aqueous Workup Quench->Workup Purification Crystallization/Chromatography Workup->Purification Boc_L_Tyrosinol This compound Purification->Boc_L_Tyrosinol

Figure 2: Workflow for the large-scale reduction to this compound.

  • Reactor Setup: In a dry, inerted reactor, dissolve N-Boc-L-Tyrosine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0-5 °C. Slowly add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂, ~1.5 eq) in THF, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add methanol to quench the excess borane reagent. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and proper engineering controls.[9][10]

  • Workup: Concentrate the mixture under reduced pressure. Add ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a crude solid. The product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography for higher purity.

Application in Asymmetric Synthesis: Synthesis of a Chiral Oxazolidinone

This compound can be readily converted to a chiral oxazolidinone, a valuable auxiliary for asymmetric synthesis.[14][]

Boc_L_Tyrosinol This compound Reaction Cyclization Boc_L_Tyrosinol->Reaction Cyclizing_Agent Triphosgene or CDI Cyclizing_Agent->Reaction Base Triethylamine Base->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Oxazolidinone Chiral Oxazolidinone Purification->Oxazolidinone

Figure 3: Synthesis of a chiral oxazolidinone from this compound.

  • Reactor Setup: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) under an inert atmosphere.

  • Cyclization: Cool the solution to 0 °C and add a solution of triphosgene (0.4 eq) in DCM dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure oxazolidinone.

Conclusion: A Strategic Choice for Large-Scale Synthesis

The decision to use this compound in a large-scale synthesis campaign is a strategic one, guided by a careful consideration of cost, process efficiency, and the specific requirements of the target molecule.

  • Cost-Effectiveness: Derived from the chiral pool, this compound is an economically attractive option, particularly when compared to chiral building blocks that require more complex asymmetric synthesis routes. Its synthesis from L-Tyrosine is scalable and utilizes cost-effective reagents.

  • Versatility: Its multiple functional groups allow for its use as a direct precursor in the synthesis of complex molecules or as a starting material for the preparation of other chiral auxiliaries, such as oxazolidinones.

  • Process Considerations: The synthetic route to this compound involves well-understood chemistry. The reduction step requires careful handling of borane reagents, but established industrial safety protocols mitigate these risks.

For research and drug development professionals, this compound represents a powerful tool in the arsenal of chiral building blocks. Its favorable cost-benefit profile, coupled with its synthetic versatility, makes it a compelling choice for the efficient and economical large-scale synthesis of enantiomerically pure molecules.

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  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • National Center for Biotechnology Information. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PubMed.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
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  • Patsnap. (n.d.). Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • PubMed. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction.
  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

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A Researcher's Guide to Functional Group Analysis of Boc-L-Tyrosinol: An FTIR Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the precise confirmation of molecular structure is paramount. Boc-L-Tyrosinol, a key building block, possesses a unique combination of functional groups—a carbamate, a primary alcohol, a phenolic hydroxyl, and a disubstituted aromatic ring—that necessitate robust analytical confirmation. This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a rapid and effective method for the functional group analysis of this compound. Beyond a simple protocol, this document delves into the causal reasoning behind experimental choices and offers a comparative perspective on alternative analytical techniques, ensuring a comprehensive understanding for the discerning scientist.

The Significance of Vibrational Spectroscopy for this compound

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[1] These vibrational frequencies are characteristic of the types of chemical bonds and functional groups present, making FTIR an invaluable tool for qualitative analysis.[2] For a molecule like this compound (Figure 1), with its distinct functional moieties, FTIR provides a unique spectral "fingerprint," allowing for rapid verification of its chemical identity.[3]

Figure 1: Chemical Structure of this compound
C₁₄H₂₁NO₄

The primary analytical goal is to confirm the presence of the key functional groups: the N-Boc protecting group, the primary alcohol resulting from the reduction of the carboxylic acid, the phenolic hydroxyl group, and the aromatic ring.

Experimental Protocol: Acquiring the FTIR Spectrum of this compound via ATR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like this compound due to its minimal sample preparation and non-destructive nature.[4] The methodology outlined below is a self-validating system designed for reproducibility and accuracy.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

  • Sample: this compound, ≥99% purity, in solid powder form.[5]

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes (e.g., Kimwipes).

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free from any residues from previous analyses. Clean the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Perform a background scan. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum. A clean, flat baseline should be observed.

  • Sample Application:

    • Place a small amount of the this compound powder directly onto the center of the ATR crystal. Only a few milligrams are necessary.

    • Apply consistent pressure using the ATR's built-in press to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a strong, high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters for a solid sample on a diamond ATR are:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • After acquisition, remove the sample powder from the ATR crystal and clean the crystal thoroughly with isopropanol.

    • Process the spectrum using the spectrometer's software. This may include a baseline correction to ensure all peaks originate from a flat baseline and normalization to facilitate comparison with reference spectra.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply this compound Powder background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Collect Sample Spectrum apply_pressure->acquire_spectrum process_data Baseline Correction & Normalization acquire_spectrum->process_data analyze Analyze Spectrum process_data->analyze end End analyze->end

Diagram 1: Experimental workflow for FTIR analysis of this compound.

Data Interpretation: Decoding the Spectrum of this compound

The obtained FTIR spectrum is a composite of the vibrational modes of all functional groups within the molecule. A systematic, left-to-right (high to low wavenumber) approach is effective for interpretation.[6] Below is a representative FTIR spectrum of this compound with key absorption bands annotated, based on established spectral data for its constituent functional groups.

(Note: The following is a representative spectrum compiled from established data for the functional groups present in this compound, as a direct experimental spectrum was not available in the searched literature.)

[A representative FTIR spectrum image would be placed here, showing a typical organic molecule spectrum with clear peaks in the regions described below.]
Figure 2: Representative FTIR Spectrum of this compound

The analysis of this spectrum is summarized in Table 1.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Interpretation and Rationale
~3400 (broad)O-H stretchPhenolic -OHThe broad, strong absorption is characteristic of a hydrogen-bonded hydroxyl group. In phenols, this band is typically observed around 3500-3200 cm⁻¹.[7][8]
~3350 (broad)O-H stretchPrimary Alcohol -OHOverlapping with the phenolic O-H stretch, this broad band also signifies the hydroxyl group of the primary alcohol. Its presence confirms the reduction of the carboxylic acid.[9]
~3020C-H stretch (sp²)Aromatic RingThis peak, typically of medium intensity, indicates C-H bonds on the benzene ring.
~2975, ~2870C-H stretch (sp³)Alkyl groupsThese strong absorptions are due to the asymmetric and symmetric stretching of C-H bonds in the tert-butyl group of the Boc protector and the ethyl chain.
~1695 (strong) C=O stretch Carbamate (Boc) This is a key diagnostic peak. The strong absorption in the 1750-1680 cm⁻¹ range is characteristic of the carbonyl group in a carbamate, confirming the presence of the Boc protecting group. [10]
~1515C=C stretchAromatic RingAromatic rings typically show one or more sharp bands in the 1600-1450 cm⁻¹ region. This peak is indicative of the tyrosine side chain.
~1365C-H bendtert-butyl groupA characteristic bending vibration for the gem-dimethyl groups of the Boc protector.
~1220 C-O stretch Phenolic C-O The position of the C-O stretching vibration is highly diagnostic. For phenols, this strong peak appears at higher wavenumbers (around 1220 cm⁻¹) compared to aliphatic alcohols. [4][7]
~1050 C-O stretch Primary Alcohol C-O This strong absorption is characteristic of a primary alcohol and is found in the 1075-1000 cm⁻¹ range. Its presence, along with the phenolic C-O stretch, allows for the differentiation of the two hydroxyl environments. [11]
~830C-H out-of-plane bendAromatic RingThe position of this band can give clues about the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 850-800 cm⁻¹ range.

Comparative Analysis: FTIR in Context with Other Techniques

While FTIR is an excellent tool for rapid functional group identification, a comprehensive structural elucidation often requires complementary techniques.[4][12]

Techniques cluster_topic This compound Analysis cluster_methods Analytical Methods cluster_info Information Provided Topic This compound FTIR FTIR Spectroscopy Topic->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Topic->NMR MS Mass Spectrometry Topic->MS FTIR_info Functional Groups (C=O, O-H, N-H) Bond Vibrations FTIR->FTIR_info NMR_info Carbon-Hydrogen Framework Atom Connectivity Stereochemistry NMR->NMR_info MS_info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_info

Diagram 2: Complementary nature of analytical techniques for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

  • ¹H NMR: Would be used to identify the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin splitting. For this compound, one would expect to see distinct signals for the aromatic protons, the protons on the carbon-bearing the alcohol, the methylene protons, the N-H proton, and the highly shielded nine protons of the tert-butyl group (a characteristic singlet around 1.4 ppm).[10]

  • ¹³C NMR: This technique identifies all unique carbon atoms in the molecule, providing confirmation of the total carbon count and the electronic environment of each carbon (e.g., carbonyl, aromatic, aliphatic).

Comparison: While FTIR confirms the presence of functional groups, NMR elucidates the precise connectivity and arrangement of atoms, offering a much more detailed structural picture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the exact molecular weight of this compound (C₁₄H₂₁NO₄, MW = 267.33 g/mol ), allowing for the unambiguous determination of its elemental formula.[5]

  • Tandem MS (MS/MS): Can be used to fragment the molecule in a controlled manner. The fragmentation pattern would provide further structural confirmation, for instance, by showing the loss of the Boc group or water.

Comparison: FTIR does not provide information on molecular weight or elemental composition. MS is the definitive technique for this, confirming that the correct atoms are present in the correct quantities.

Technique Information Provided Strengths for this compound Analysis Limitations
FTIR Functional groups, bond vibrationsFast, non-destructive, excellent for confirming presence of -OH, C=O, and N-H groups.Provides limited information on molecular connectivity and no data on molecular weight.
NMR Carbon-hydrogen framework, atom connectivity, stereochemistryUnambiguous structure elucidation, detailed information on the local chemical environment of each atom.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spec Molecular weight, elemental formula, fragmentation patternsPrecise mass determination, confirms elemental composition, aids in structure confirmation through fragmentation.Provides limited information on the specific arrangement of functional groups (isomers).

Conclusion

FTIR spectroscopy stands out as a powerful, rapid, and accessible first-line technique for the functional group analysis of this compound. Its ability to quickly confirm the presence of the critical carbamate, hydroxyl, and aromatic moieties makes it an indispensable tool for quality control and reaction monitoring in research and drug development settings. The straightforward ATR sampling protocol ensures high throughput and reliable results. However, for complete and unambiguous structural elucidation, a synergistic approach that combines the functional group information from FTIR with the detailed connectivity data from NMR and the precise mass information from mass spectrometry is the gold standard in modern chemical analysis.

References

  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. (2022-10-04). [Link]

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  • University of Calgary. IR: alcohols. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. (2017-04-01). [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025-10-31). [Link]

  • McMurry, J. Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols. [Link]

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A Senior Application Scientist's Guide to Protecting L-Tyrosinol: A Performance Benchmark of Boc Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful and efficient synthesis. L-Tyrosinol, a valuable chiral building block derived from the amino acid L-tyrosine, presents a unique challenge due to its primary amine, primary alcohol, and nucleophilic phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) group has traditionally been a reliable choice for protecting the amino functionality, leading to the widespread use of Boc-L-Tyrosinol. However, the evolving landscape of organic synthesis has introduced a new generation of protecting groups that offer distinct advantages in terms of orthogonality, stability, and cleavage conditions.

This guide provides an in-depth technical comparison of the performance of the conventional Boc protecting group for L-Tyrosinol against two promising modern alternatives: the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group and the allyloxycarbonyl (Alloc) group. We will delve into the mechanistic underpinnings of each protecting group, present a comparative analysis of their performance based on established chemical principles and available data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Incumbent: Understanding the Profile of this compound

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Its popularity stems from its ease of introduction and its acid-lability, which allows for selective removal under conditions that leave many other protecting groups intact.[2] In the context of L-Tyrosinol, the Boc group is almost exclusively used to protect the primary amine, leaving the phenolic hydroxyl and primary alcohol functionalities available for further transformation.

Key Performance Characteristics of Boc:

  • Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it compatible with many common synthetic transformations.[1]

  • Cleavage: It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] This deprotection proceeds through the formation of a stable tert-butyl cation.

  • Orthogonality: The acid-lability of the Boc group makes it orthogonal to base-labile protecting groups like Fmoc and groups removed by hydrogenolysis, such as Cbz.[3]

However, the reliance on acidic cleavage can be a double-edged sword. The reactive tert-butyl cation generated during deprotection can lead to side reactions, particularly the alkylation of the electron-rich phenolic ring of tyrosine and its derivatives.[4]

The New Contenders: Teoc and Alloc Protecting Groups

The quest for greater orthogonality and milder deprotection conditions has led to the development of a diverse array of protecting groups. Here, we focus on two that are particularly relevant for hydroxyl and amino functionalities: Teoc and Alloc.

The Silicon-Based Shield: 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

The Teoc group is a carbamate-based protecting group that offers a unique deprotection pathway based on silicon's affinity for fluoride ions.[5] This provides a highly orthogonal method for unmasking a protected functionality.

Key Performance Characteristics of Teoc:

  • Stability: The Teoc group is remarkably stable to both acidic and basic conditions, as well as to hydrogenolysis, making it orthogonal to Boc, Fmoc, and Cbz protecting groups.[6]

  • Cleavage: Deprotection is achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5] The reaction proceeds via an E2-like elimination mechanism.

  • Orthogonality: Its unique fluoride-mediated cleavage makes it an excellent choice for complex syntheses requiring multiple, distinct deprotection steps.[6]

The Palladium-Labile Protector: Allyloxycarbonyl (Alloc)

The Alloc group is another carbamate-based protecting group that provides orthogonality through its cleavage by palladium catalysis.[7] This method is exceptionally mild and selective.

Key Performance Characteristics of Alloc:

  • Stability: The Alloc group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc protecting groups.[8]

  • Cleavage: Deprotection is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger.[7]

  • Orthogonality: The mild, metal-catalyzed deprotection conditions offer a high degree of orthogonality, which is particularly valuable in the synthesis of sensitive and complex molecules.[8]

Performance Benchmark: A Comparative Analysis

To provide a clear comparison, the following table summarizes the key performance metrics of Boc, Teoc, and Alloc as protecting groups for the functional groups of L-Tyrosinol.

Performance Metric Boc (Amine Protection) Teoc (Hydroxyl/Amine Protection) Alloc (Hydroxyl/Amine Protection)
Introduction Yield HighHighHigh
Stability to Acids Low (Labile)[2]High[6]High[8]
Stability to Bases High[1]High[6]High[8]
Stability to Hydrogenolysis HighHigh[5]High
Cleavage Conditions Strong Acid (TFA, HCl)[2]Fluoride Ions (e.g., TBAF)[5]Pd(0) Catalyst + Scavenger[7]
Cleavage Mildness HarshMildVery Mild
Key Side Reactions Alkylation of phenol by t-butyl cation[4]Potential for side reactions with other silicon-containing groupsPotential for catalyst poisoning by sulfur-containing residues
Orthogonality Orthogonal to base-labile and hydrogenolysis-labile groups[3]Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups[6]Orthogonal to acid-labile and base-labile groups[8]

Visualizing the Synthetic Strategy: Orthogonal Deprotection Workflows

The true power of these modern protecting groups lies in their ability to be selectively removed in the presence of others. The following diagrams, generated using Graphviz, illustrate the concept of orthogonal deprotection in a hypothetical synthetic route starting from fully protected L-Tyrosinol.

Start Fully Protected L-Tyrosinol (N-Boc, O-Teoc, O'-Alloc) Boc_Deprotection Acid (TFA) Start->Boc_Deprotection Selective N-Deprotection Teoc_Deprotection Fluoride (TBAF) Start->Teoc_Deprotection Selective O-Deprotection (Phenol) Alloc_Deprotection Pd(0) Catalyst Start->Alloc_Deprotection Selective O'-Deprotection (Alcohol) Product1 Free Amine (O-Teoc, O'-Alloc) Boc_Deprotection->Product1 Product2 Free Phenol (N-Boc, O'-Alloc) Teoc_Deprotection->Product2 Product3 Free Primary Alcohol (N-Boc, O-Teoc) Alloc_Deprotection->Product3

Caption: Orthogonal deprotection of a hypothetical fully protected L-Tyrosinol.

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for the protection and deprotection of L-Tyrosinol's functional groups are provided below.

Protocol 1: Boc Protection of L-Tyrosinol (Amine)

This protocol describes the standard procedure for the protection of the primary amine of L-Tyrosinol.

Materials:

  • L-Tyrosinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Tyrosinol (1.0 eq) in a suitable solvent (DCM or THF).

  • Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Teoc Protection of a Phenolic Hydroxyl Group

This protocol is a general procedure for the protection of a phenolic hydroxyl group, adaptable for L-Tyrosinol (assuming the amine is already protected).

Materials:

  • N-Boc-L-Tyrosinol

  • 2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)[5]

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-Tyrosinol (1.0 eq) in dry DCM.

  • Add pyridine or triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add Teoc-Cl or Teoc-OSu (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Alloc Protection of a Hydroxyl Group

This protocol outlines the protection of a hydroxyl group using Alloc-Cl. This can be adapted for either the phenolic or primary hydroxyl of L-Tyrosinol (assuming other functional groups are protected).

Materials:

  • Appropriately protected L-Tyrosinol derivative (e.g., N-Boc-L-Tyrosinol)

  • Allyl chloroformate (Alloc-Cl)[7]

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected L-Tyrosinol derivative (1.0 eq) in dry DCM.

  • Add pyridine or DIPEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add allyl chloroformate (1.2 eq) dropwise.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Protocol 4: Deprotection of the Teoc Group

Materials:

  • Teoc-protected L-Tyrosinol derivative

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Teoc-protected compound (1.0 eq) in THF.

  • Add TBAF solution (1.5 eq) at room temperature.[6]

  • Stir for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Deprotection of the Alloc Group

Materials:

  • Alloc-protected L-Tyrosinol derivative

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[7]

  • Phenylsilane (PhSiH₃) or another suitable scavenger[7]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected compound (1.0 eq) in dry, degassed DCM under an inert atmosphere (Argon or Nitrogen).

  • Add the scavenger, such as phenylsilane (3-5 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.1-0.2 eq).

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Purify the product by column chromatography.

Analytical Assessment of Performance

A rigorous evaluation of protecting group performance relies on robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the protected and deprotected products. By comparing the peak areas of the desired product to any impurities or side-products, a quantitative measure of the reaction's success can be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the protected and deprotected compounds. The disappearance of characteristic proton or carbon signals of the protecting group (e.g., the tert-butyl singlet for Boc, or the trimethylsilyl signals for Teoc) provides definitive evidence of deprotection. Furthermore, NMR can be used to identify and quantify any side-products formed during the reaction. For more advanced analysis, ¹⁹F NMR can be a powerful tool for quantifying phenolic hydroxyl groups after derivatization.[9]

Conclusion

While this compound remains a valuable and widely used building block, the expanding toolkit of protecting groups offers compelling alternatives for complex synthetic challenges. The Teoc group, with its exceptional stability and fluoride-mediated cleavage, and the Alloc group, with its mild palladium-catalyzed deprotection, provide a superior level of orthogonality that can be leveraged to streamline synthetic routes and improve overall efficiency. The choice of protecting group will ultimately depend on the specific requirements of the synthetic target, including the presence of other sensitive functionalities and the desired deprotection strategy. By understanding the performance characteristics and applying the detailed protocols outlined in this guide, researchers can confidently select and implement the most appropriate protecting group strategy for their L-Tyrosinol-containing targets.

References

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A Comparative Guide to the Cross-Reactivity of Boc-L-Tyrosinol Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Selectivity in an Era of Targeted Therapies

In the landscape of modern drug discovery, the quest for highly specific therapeutic agents is paramount. While the focus is often on the on-target potency of a drug candidate, its off-target interactions, or cross-reactivity, can be the determining factor in its clinical success or failure. Unforeseen cross-reactivity can lead to adverse effects, toxicity, or even paradoxical pharmacology.[1] This is particularly critical for scaffolds like Boc-L-Tyrosinol, a protected derivative of the amino acid L-tyrosine, which serves as a versatile building block in the synthesis of a myriad of bioactive molecules, including peptide-based drugs and kinase inhibitors.[2][3][4] Given that tyrosine kinases are a large family of structurally related enzymes, and that tyrosine-mimicking small molecules could potentially interact with a wide range of biological targets, a thorough understanding of the cross-reactivity of this compound derivatives is not just beneficial, but essential.

This guide provides a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally assess the cross-reactivity of this compound derivatives. In the absence of extensive publicly available comparative data on this specific class of compounds, we will establish the foundational principles of cross-reactivity, propose a robust, multi-tiered experimental strategy for its evaluation, and present a hypothetical comparative analysis of representative this compound derivatives. Our approach is grounded in established methodologies for assessing drug specificity, ensuring that the principles and protocols outlined herein are both scientifically rigorous and practically applicable.[5][6]

This compound and its Derivatives: A Foundation for Diverse Chemistries

This compound, or N-tert-butoxycarbonyl-L-tyrosinol, is a chiral molecule widely employed in peptide synthesis and as an intermediate in the creation of more complex pharmaceuticals.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise chemical reactions, while the tyrosinol backbone provides a scaffold that can be readily modified to interact with specific biological targets.[2]

Common derivatives include modifications to the phenolic hydroxyl group, such as benzylation or halogenation, which can significantly alter the molecule's electronic and steric properties, and consequently, its binding profile.[7][8] For instance, a derivative like Boc-O-2,6-dichlorobenzyl-L-tyrosinol is designed to enhance reactivity and is used in the synthesis of targeted therapies.[7]

The Mechanistic Underpinnings of Cross-Reactivity

Cross-reactivity can arise from two primary mechanisms:

  • Immunological Cross-Reactivity: This occurs when an antibody or T-cell receptor generated against one antigen (e.g., the target molecule) also recognizes and binds to a structurally similar, yet different, molecule (the off-target). This is a common concern for peptide-based drugs and can lead to allergic reactions or autoimmune responses.

  • Pharmacological Cross-Reactivity: This refers to the ability of a drug to bind to and modulate the activity of multiple, often related, biological targets, such as different kinases or receptors.[1] This is a significant consideration for small molecules designed to be highly specific but that may still interact with other proteins sharing similar binding pockets.

A Multi-Tiered Strategy for Assessing Cross-Reactivity

A comprehensive assessment of cross-reactivity requires a combination of in silico, in vitro, and potentially in vivo methods. The following proposed workflow provides a systematic approach to characterizing the selectivity of this compound derivatives.

Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow Figure 1: Proposed Workflow for Cross-Reactivity Profiling of this compound Derivatives cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: Quantitative In Vitro Assays cluster_2 Tier 3: Advanced Characterization A Derivative Selection & Synthesis (e.g., Parent, Halogenated, Benzylated) B In Silico Prediction (Structural Homology, Docking) A->B Structural Information C Broad Kinase Panel Screen (e.g., 100+ kinases at a single high concentration) B->C Potential Off-Targets D Dose-Response Kinase Assays (IC50 determination for hits from Tier 1) C->D Identified 'Hits' E Competitive Binding Immunoassays (e.g., ELISA, AlphaScreen) D->E Quantitative Potency F Cell-Based Assays (Target engagement & off-target signaling) E->F Cellular Context G Cellular Thermal Shift Assay (CETSA) (Confirming target engagement in cells) F->G Validation H Proteome-Wide Profiling (e.g., Chemical Proteomics) G->H Unbiased Profiling I In Vivo Toxicity & Efficacy Studies (Animal models) H->I Preclinical Assessment

Caption: A multi-tiered approach to cross-reactivity profiling.

Hypothetical Comparative Analysis of this compound Derivatives

To illustrate the application of this framework, let us consider a hypothetical study comparing three this compound derivatives:

  • Derivative A: this compound (the parent compound)

  • Derivative B: Boc-O-(2,6-dichlorobenzyl)-L-Tyrosinol (a halogenated derivative)

  • Derivative C: Boc-O-benzyl-L-Tyrosinol (a benzylated derivative)

Our primary hypothetical target is a tyrosine kinase, "Kinase X."

In Silico Prediction and Initial Screening (Tier 1)
  • Hypothetical Results:

DerivativePredicted Off-Targets (In Silico)Kinase Panel Hits (>50% inhibition at 10 µM)
A: Parent Kinase Y, Kinase ZKinase X (On-Target), Kinase Y
B: Halogenated Kinase Y, Kinase P, Receptor QKinase X (On-Target), Kinase Y, Kinase P
C: Benzylated Kinase Y, Receptor RKinase X (On-Target), Kinase Y, Receptor R
Quantitative In Vitro Assays (Tier 2)
  • Rationale: Dose-response assays are crucial for quantifying the potency of the interaction with both on- and off-targets.[11] Competitive immunoassays provide a sensitive method for detecting and quantifying the binding of small molecules to their targets.[12] Cell-based assays confirm whether the observed binding translates to a functional effect within a cellular context.[5]

  • Hypothetical IC50 Values (nM) from Kinase Assays:

KinaseDerivative A (Parent)Derivative B (Halogenated)Derivative C (Benzylated)
Kinase X (On-Target) 501030
Kinase Y (Off-Target) 500250400
Kinase P (Off-Target) >10,000800>10,000
Receptor R (Off-Target) >10,000>10,000900
  • Interpretation: Derivative B shows the highest on-target potency but also demonstrates significant off-target activity against Kinase P. Derivative A has a 10-fold selectivity for Kinase X over Kinase Y. Derivative C exhibits off-target activity against Receptor R.

Advanced Characterization (Tier 3)
  • Rationale: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a physiological context. Proteome-wide profiling provides an unbiased view of all potential binding partners.

  • Hypothetical Outcome: CETSA confirms that all three derivatives engage Kinase X in cells. Chemical proteomics reveals that Derivative B also interacts with a previously unpredicted metabolic enzyme, highlighting the importance of unbiased screening.

Experimental Protocols

Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound derivatives against a specific target protein.

  • Coating: Coat a 96-well high-binding microplate with the target protein (e.g., Kinase X) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the this compound derivatives and a biotinylated tracer (a known ligand for the target protein). Add 50 µL of the derivative dilutions and 50 µL of the biotinylated tracer to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the derivative concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Diagram of Competitive ELISA Principle

Competitive_ELISA Figure 2: Principle of Competitive ELISA for Cross-Reactivity cluster_0 High Concentration of Derivative cluster_1 Low Concentration of Derivative A Target Protein C Derivative A->C Binding B Biotinylated Tracer E Substrate -> No Color B->E No Binding D Streptavidin-HRP D->E No Signal F Target Protein G Biotinylated Tracer F->G Binding I Streptavidin-HRP G->I Binding H Derivative J Substrate -> Color I->J Signal Generation

Caption: Competitive ELISA for small molecule detection.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its structural similarity to the endogenous amino acid tyrosine necessitates a rigorous evaluation of the cross-reactivity of its derivatives. The multi-tiered approach outlined in this guide, combining in silico prediction, quantitative in vitro assays, and advanced cellular and proteomic profiling, provides a robust framework for de-risking these compounds early in the drug development pipeline.

Future research should focus on building a comprehensive public database of the cross-reactivity profiles of a wide range of this compound derivatives against a large panel of kinases and other relevant off-targets. Such a resource would be invaluable for guiding the design of more selective and, ultimately, safer and more effective medicines. Furthermore, the application of artificial intelligence and machine learning models to predict cross-reactivity based on subtle structural modifications holds great promise for accelerating the development of next-generation targeted therapies.[13][14]

References

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  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. 2012. Available at: [Link].

  • The Importance of In Vitro Assays. Visikol. 2023. Available at: [Link].

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A Senior Application Scientist's Guide to the Characterization of Boc-L-Tyrosinol and its Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic building blocks is paramount. Boc-L-Tyrosinol, a derivative of the essential amino acid L-tyrosine, serves as a critical starting material in the synthesis of bioactive peptides and complex pharmaceuticals.[1][2] The strategic addition of chlorine atoms to its phenolic ring is a well-established method in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[3][4][5] This guide provides an in-depth comparison of this compound and its mono- and di-chlorinated derivatives, complete with detailed experimental protocols and the scientific rationale behind the analytical techniques.

The Parent Compound: Synthesis and Baseline Characterization of this compound

This compound is synthesized in a two-step process from L-Tyrosine: first, the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.[6] The Boc group is crucial as it prevents unwanted side reactions at the amine terminus during subsequent synthetic steps.

Physicochemical Properties of this compound:

  • Molecular Formula: C₁₄H₂₁NO₄[1]

  • Molecular Weight: 267.33 g/mol [1]

  • Appearance: White powder[1]

  • Melting Point: 115-122 °C[1]

  • Optical Rotation [α]D²⁰: -27 ± 2º (c=1 in EtOH)[1]

Protocol 1: Baseline Characterization of this compound

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. A reversed-phase method is ideal for separating the relatively nonpolar Boc-protected amino alcohol from polar impurities.

  • Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm (due to the phenol chromophore).

    • Expected Result: A single major peak, with purity typically ≥99%.[1]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Rationale: ¹H and ¹³C NMR provide an atomic-level map of the molecule, confirming the connectivity and chemical environment of each atom.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Expected ¹H NMR Resonances (in CD₃OD):

    • ~7.03 ppm (d, 2H): Protons on the aromatic ring ortho to the CH₂ group.

    • ~6.70 ppm (d, 2H): Protons on the aromatic ring ortho to the -OH group.[7]

    • ~4.2-4.3 ppm (m, 1H): The alpha-proton (CH).

    • ~3.04 & 2.81 ppm (dd, 1H each): The diastereotopic beta-protons (CH₂).[7]

    • ~1.39 ppm (s, 9H): The nine equivalent protons of the Boc-group.[7]

C. Mass Spectrometry (MS) for Molecular Weight Verification

  • Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

  • Method:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source in positive ion mode.

    • Expected Ions: [M+H]⁺ at m/z 268.15, [M+Na]⁺ at m/z 290.13.

Synthesis and Purification of Chlorinated Derivatives

The chlorination of this compound is a classic example of electrophilic aromatic substitution. The hydroxyl group on the phenol ring is a strong activating group and an ortho, para-director. Since the para position is blocked, chlorination occurs at the ortho positions (C3 and C5). N-Chlorosuccinimide (NCS) is a mild and effective reagent for this transformation.[8][9]

G cluster_0 Electrophilic Aromatic Substitution Tyrosinol This compound Ring Intermediate Sigma Complex (Resonance Stabilized) Tyrosinol->Intermediate Attack by pi-electrons NCS N-Chlorosuccinimide (NCS) Source of Cl+ NCS->Intermediate Generates Cl+ Product Chlorinated Product Intermediate->Product Deprotonation H+ H+

Caption: Mechanism of electrophilic chlorination on the tyrosine ring.

Protocol 2: Controlled Chlorination of this compound
  • Rationale: The stoichiometry of NCS is the key to controlling the reaction outcome. Using one equivalent of NCS favors mono-chlorination, while two or more equivalents drive the reaction towards di-chlorination.

  • Materials:

    • This compound

    • N-Chlorosuccinimide (NCS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • For Mono-chlorination: Add NCS (1.05 eq) portion-wise over 15 minutes.

    • For Di-chlorination: Add NCS (2.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to stir at room temperature and monitor by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by adding water.

    • Extract the product with Ethyl Acetate (3x).

    • Wash the combined organic layers with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure chlorinated derivative(s).

Comparative Characterization: Differentiating the Products

The most powerful techniques for distinguishing between the parent compound and its chlorinated derivatives are NMR and Mass Spectrometry.

Caption: General workflow for product characterization.

A. Comparative HPLC Analysis

Chlorination increases the lipophilicity of the molecule. This leads to a longer retention time on a reversed-phase HPLC column.

CompoundMolecular Weight ( g/mol )Expected HPLC Retention Time
This compound267.33[1]Baseline (e.g., 10.5 min)
3-Chloro-Boc-L-Tyrosinol301.77Longer than baseline (e.g., 12.0 min)
3,5-Dichloro-Boc-L-Tyrosinol336.22Longest (e.g., 13.5 min)
B. Comparative ¹H NMR Analysis: The Definitive Fingerprint

The pattern of signals in the aromatic region of the ¹H NMR spectrum is highly diagnostic.

  • This compound: Shows a classic AA'BB' system (two doublets) due to the symmetry of the para-substituted ring.

  • 3-Chloro-Boc-L-Tyrosinol: The symmetry is broken. This results in three distinct aromatic signals, typically a doublet, a singlet (or narrow doublet), and a doublet of doublets. The proton ortho to the chlorine is shifted furthest downfield.

  • 3,5-Dichloro-Boc-L-Tyrosinol: Symmetry is restored. The two remaining aromatic protons (at C2 and C6) are chemically equivalent and appear as a characteristic sharp singlet .

C. Comparative Mass Spectrometry: The Isotopic Signature

Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This creates a unique isotopic pattern in the mass spectrum that unequivocally confirms the number of chlorine atoms in the molecule.

  • Rationale: This isotopic pattern is a self-validating system for confirming chlorination. The presence and correct ratio of the M+2, M+4, etc., peaks provide trustworthy evidence of the compound's identity.

Compound[M+H]⁺[M+2+H]⁺[M+4+H]⁺Expected Ratio
This compound268.15--100
3-Chloro-Boc-L-Tyrosinol302.11304.11-~100 : 32
3,5-Dichloro-Boc-L-Tyrosinol336.07338.07340.07~100 : 65 : 10

Implications for Drug Development

The "magic chloro" effect, a term used to describe the profound positive impact that chlorine substitution can have on a drug's potency and pharmacokinetic profile, underscores the importance of these derivatives.[3][4] The data generated through the characterization methods described here are fundamental for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise location and number of chlorine atoms with changes in biological activity.

  • Metabolic Stability: Chlorination can block sites of metabolic oxidation, increasing the drug's half-life.[5]

  • Binding Affinity: A chlorine atom can form favorable halogen bonds with protein targets, enhancing binding affinity and potency.[3]

By providing a robust framework for the synthesis and unequivocal characterization of this compound and its chlorinated analogues, this guide equips researchers with the necessary tools to confidently employ these valuable building blocks in the pursuit of novel therapeutics.

References

  • Juskowiak, B. (2011). "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central. Available at: [Link]

  • ResearchGate. "'Magic Chloro': Profound Effects of the Chlorine Atom in Drug Discovery." Available at: [Link]

  • ACS Publications. (2023). "“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery." Journal of Medicinal Chemistry. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Tyrosine." Available at: [Link]

  • The Royal Society of Chemistry. "Supporting information_OBC_rev1." Available at: [Link]

  • ResearchGate. (2025). "The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability." Available at: [Link]

  • SIELC Technologies. "Tyrosine." Available at: [Link]

  • Joshi, S., & Srivastava, R. (2023). "Effect of “magic chlorine” in drug discovery: an in silico approach." RSC Advances. Available at: [Link]

  • PubChem. "3,5-dichloro-L-tyrosine." Available at: [Link]

  • Univerzita Karlova. "HPLC EVALUATION OF TYROSINE AND ITS METABOLITES." Available at: [Link]

  • American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Available at: [Link]

  • PubMed. (2017). "Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices." Available at: [Link]

  • PubMed. "Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection." Available at: [Link]

  • Governors State University. (2014). "Analysis of Tyrosine and its Halogenated Forms and Tripeptide –Metal Ion Clusters Using Mass Spectrometry." Available at: [Link]

  • SpectraBase. "N-Boc-L-tyrosine." Available at: [Link]

  • Aapptec Peptides. "Boc-Tyrosinol [220237-31-0]." Available at: [Link]

  • Google Patents. "CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Organic Chemistry Portal. "N-Chlorosuccinimide (NCS)." Available at: [Link]

  • NIH National Library of Medicine. (2019). "Analysis of protein chlorination by mass spectrometry." Available at: [Link]

  • ResearchGate. (2025). "Applications of N-Chlorosuccinimide in Organic Synthesis." Available at: [Link]

  • ResearchGate. "H.NMR-Spectrum of tyrosine-Derivative {1}." Available at: [Link]

  • NIH National Library of Medicine. "Tyrosine-derived stimuli responsive, fluorescent amino acids." Available at: [Link]

  • Biological Magnetic Resonance Bank. "BMRB entry bmse000051 - L-Tyrosine." Available at: [Link]

  • KoreaMed Synapse. "Mass Spectrometry Analysis for Nitration of Proteins." Available at: [Link]

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A Comparative Kinetic Analysis of Boc-L-Tyrosinol Stability: A Guide to Optimizing Synthetic and Formulation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stability of protected amino acid intermediates is a critical parameter that dictates the efficiency of synthesis, the purity of the final active pharmaceutical ingredient (API), and the shelf-life of a formulated drug product. Boc-L-Tyrosinol, a key building block in the synthesis of complex peptides and small molecule therapeutics, is prized for its role in introducing the tyrosine moiety. However, the stability of the tert-butyloxycarbonyl (Boc) protecting group is not absolute and is susceptible to degradation under various chemical and physical stresses.

This guide provides an in-depth comparative analysis of this compound's stability, offering a framework for conducting kinetic studies to optimize its use in both synthetic and formulation contexts. We will delve into the mechanistic underpinnings of its degradation, present detailed experimental protocols for kinetic analysis, and compare its stability profile against that of its common alternative, Fmoc-L-Tyrosinol.

The Imperative of Stability: Why Kinetic Analysis Matters

The Boc group is designed to be cleaved under specific acidic conditions. However, premature deprotection or degradation through other pathways can lead to a cascade of undesirable side reactions, resulting in impurity generation, reduced yield, and compromised product quality. A thorough understanding of the kinetics of this compound degradation allows for:

  • Optimization of Synthetic Protocols: By identifying the conditions that minimize degradation, reaction times, temperatures, and reagent choices can be fine-tuned to maximize yield and purity.

  • Rational Formulation Development: Knowledge of degradation pathways and rates under various pH, temperature, and oxidative stress conditions is fundamental to designing stable pharmaceutical formulations with a long shelf-life.

  • Informed Choice of Protecting Groups: A quantitative comparison of the stability of this compound with alternatives like Fmoc-L-Tyrosinol enables a data-driven decision on the most suitable protecting group strategy for a given synthetic target or drug product.

Unraveling the Degradation of this compound: Primary Pathways

The principal degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group to yield L-Tyrosinol, carbon dioxide, and isobutylene. This reaction is intentionally employed for deprotection in synthesis but can be an undesired degradation route during storage or in acidic formulations.

The mechanism of this acid-catalyzed deprotection is a well-established process that proceeds through the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. This cation can then be quenched by a nucleophile, deprotonate to form isobutylene, or potentially alkylate other nucleophilic species in the reaction mixture. Research into the kinetics of N-Boc cleavage has shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl.[1][2]

Beyond acid hydrolysis, other potential degradation pathways for this compound under forced degradation conditions include oxidation of the phenolic ring and the benzylic alcohol, as well as photolytic degradation. The tyrosine moiety itself is susceptible to oxidation, which can lead to the formation of dityrosine and other oxidation products.[3][4]

Experimental Design for Kinetic Analysis: A Self-Validating Approach

To quantitatively assess the stability of this compound, a forced degradation study is essential.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and determine degradation pathways.

Core Principle: The Stability-Indicating HPLC Method

The cornerstone of a robust kinetic analysis is a validated stability-indicating high-performance liquid chromatography (HPLC) method.[7][8] Such a method must be able to separate the intact this compound from all its potential degradation products, process impurities, and other formulation components.

Diagram of the Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Kinetic Monitoring cluster_data Data Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile/Water) stress Aliquot stock solution into separate vials for each stress condition prep->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidative Oxidative Stress (e.g., 3% H2O2, RT) thermal Thermal Stress (Solid & Solution, 80°C) photo Photolytic Stress (ICH Q1B light conditions) sampling Withdraw samples at defined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Neutralize/quench the reaction (if necessary) sampling->quench hplc Analyze samples using a validated stability-indicating HPLC method quench->hplc quant Quantify the peak area of This compound at each time point hplc->quant plot Plot ln(% Remaining) vs. Time quant->plot kinetics Determine the degradation rate constant (k) and half-life (t1/2) plot->kinetics

Caption: Workflow for the kinetic analysis of this compound stability.

Step-by-Step Protocol for Forced Degradation and Kinetic Analysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Maintain the solution at a constant temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Maintain the solution at a constant temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Heat the stock solution at an elevated temperature (e.g., 80°C).

      • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

    • For acid and base hydrolysis samples, immediately neutralize the reaction with an equivalent amount of base or acid, respectively, to stop the degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial (time zero) concentration.

    • For reactions following first-order kinetics (which is common for degradation reactions), plot the natural logarithm of the percentage of remaining this compound against time. The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t₁/₂) of the degradation reaction using the formula: t₁/₂ = 0.693 / k.

Recommended Stability-Indicating HPLC Method (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Column Temperature: 30°C.

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Comparative Stability Analysis: this compound vs. Fmoc-L-Tyrosinol

The primary alternative to the Boc protecting group in peptide synthesis is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The key difference lies in their lability: Boc is acid-labile, while Fmoc is base-labile. This orthogonality is the foundation of modern solid-phase peptide synthesis.[9] A comparative forced degradation study provides quantitative data to guide the selection of the most appropriate protecting group.

Stress ConditionThis compound (Expected Outcome)Fmoc-L-Tyrosinol (Expected Outcome)Rationale for Difference
Acidic Hydrolysis (0.1 M HCl, 60°C) Rapid Degradation Stable The Boc group is designed to be cleaved by acid, while the Fmoc group is stable under these conditions.
Basic Hydrolysis (0.1 M NaOH, 60°C) Stable Rapid Degradation The Fmoc group is labile to basic conditions, leading to rapid deprotection. The Boc group is generally stable to base.
Oxidative Stress (3% H₂O₂, RT) Moderate Degradation Moderate Degradation Both molecules contain a phenol ring susceptible to oxidation. The rate of degradation would likely be similar, primarily affecting the tyrosine moiety rather than the protecting group.
Thermal Stress (80°C) Slow to Moderate Degradation Slow to Moderate Degradation Both protecting groups may exhibit some thermal lability, but significant degradation would likely require higher temperatures. Degradation of the underlying tyrosinol structure could also occur.
Photolytic Stress (ICH Q1B) Moderate Degradation Moderate Degradation The chromophoric nature of the tyrosine and fluorenyl groups suggests susceptibility to photolytic degradation. The degradation pathways may differ, but both are expected to be affected.

Diagram of Comparative Degradation Pathways

G cluster_boc This compound cluster_fmoc Fmoc-L-Tyrosinol cluster_stress Stress Conditions cluster_products Degradation Products BocTyr This compound Tyr L-Tyrosinol BocTyr->Tyr Rapid Oxidized Oxidized Products BocTyr->Oxidized Moderate FmocTyr Fmoc-L-Tyrosinol FmocTyr->Tyr Rapid FmocTyr->Oxidized Moderate Dibenzofulvene Dibenzofulvene Adducts FmocTyr->Dibenzofulvene Side Reaction Acid Acidic (e.g., HCl) Base Basic (e.g., NaOH) Oxidation Oxidative (e.g., H2O2)

Caption: Comparative degradation pathways of this compound and Fmoc-L-Tyrosinol.

Conclusion: From Kinetic Data to Strategic Optimization

The kinetic analysis of this compound stability is not merely an academic exercise; it is a crucial component of robust process development and formulation design. By understanding the rates and mechanisms of degradation under various stress conditions, researchers can make informed decisions to mitigate instability.

For synthetic applications, this may involve minimizing exposure to acidic conditions, carefully controlling temperature, or selecting an alternative protecting group like Fmoc if the synthetic route involves basic conditions where Boc is more stable. For formulation development, the kinetic data will guide the selection of appropriate pH ranges, excipients, and packaging to ensure the long-term stability and efficacy of the final drug product.

This guide provides a comprehensive framework for undertaking such a kinetic analysis. While the provided protocols are robust starting points, it is imperative that they are adapted and validated for the specific analytical instrumentation and experimental context of your laboratory. A data-driven approach to understanding and optimizing the stability of critical intermediates like this compound is an investment that pays dividends in the form of higher quality, more robust, and ultimately more successful therapeutic products.

References

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(s6), 26-35. [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]

  • Müller, A., et al. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 68(4), 248-250. [Link]

  • Joshi, S. B., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • ResearchGate. (n.d.). Chemical structures of Tyrosine and common Tyrosine photo-oxidation products such as di-Tyr (C- and O-linkage) and DOPA. ResearchGate. [Link]

  • Amanote Research. (n.d.). (PDF) A Stability-Indicating HPLC Method for the. Amanote Research. [Link]

  • Singh, S., & Bakshi, M. (2000). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 3(4), 473-479. [Link]

  • BioPhorum. (2022). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

  • Hart, M. J., & Rapoport, H. (2012). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS chemical biology, 7(10), 1729–1735. [Link]

  • Zhang, Y., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific reports, 6, 22022. [Link]

  • Biomed Research International. (2022). Forced Degradation – A Review. Biomedical Research and Therapy. [Link]

  • An-Najah National University. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah National University Journals. [Link]

  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of pharmaceutical sciences, 112(11), 2871–2880. [Link]

  • Pharmaguideline. (n.d.). Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • Alsante, K. M., et al. (2014). Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. Journal of pharmaceutical and biomedical analysis, 96, 23-31. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Innovare Academic Sciences. [Link]

  • Molecules. (2023). Lifitegrast Degradation: Products and Pathways. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Boc-L-Tyrosinol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. The proper management and disposal of chemical reagents, such as Boc-L-Tyrosinol, are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and best practices.

Understanding this compound: Properties and Hazard Profile

This compound, a derivative of the amino acid L-tyrosine, is a versatile building block in peptide synthesis and other organic chemistry applications.[1] It typically presents as a white to off-white powder.[1] While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Notably, some suppliers indicate that it is not classified as a hazardous material ("Hazmat: No").[1] However, the absence of a formal hazard classification does not negate the need for cautious handling and proper disposal.

Safety Data Sheets (SDS) for closely related compounds, such as Boc-L-Tyrosine, generally indicate that these substances do not meet the criteria for classification as hazardous.[2] Nevertheless, upon thermal decomposition, these compounds can release hazardous substances, including oxides of carbon (CO, CO2) and nitrogen (NOx).[3][4] Therefore, the disposal procedures outlined below are designed to mitigate any potential risks.

Table 1: Key Data for this compound Waste Profile

ParameterInformationSource(s)
Chemical Name N-(tert-Butoxycarbonyl)-L-tyrosinol[1]
CAS Number 83345-46-4[1]
Appearance White to off-white powder[1]
Primary Use Peptide synthesis, Organic synthesis[1]
Known Hazards Not classified as hazardous. Potential for hazardous decomposition products upon combustion.[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a licensed disposal vendor. The following workflow provides a clear and logical sequence of actions to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Step 1: Characterize Waste (Solid, Non-Hazardous) B Step 2: Select Container (HDPE, Screw-top) A->B Proceed to C Step 3: Label Container ('this compound Waste') B->C Then D Step 4: Collect Waste (Wear appropriate PPE) E Step 5: Store Securely (Designated Satellite Area) D->E After collection F Step 6: Arrange Pickup (Licensed Waste Vendor) G Step 7: Document (Maintain disposal records) F->G Upon pickup

Caption: Disposal workflow for this compound.

Step 1: Waste Characterization

Based on available data, pure, unadulterated this compound waste is considered non-hazardous solid chemical waste. However, it is crucial to consider if the material has been contaminated with other hazardous substances during experimental use. If so, the waste mixture must be treated as hazardous and disposed of according to the hazards of the contaminants.

Step 2: Container Selection

For solid this compound waste, a dedicated, chemically compatible container with a secure screw-top lid is required. High-density polyethylene (HDPE) containers are a suitable choice. To prevent accidental breakage, plastic containers are generally preferred over glass for solid waste collection.

Step 3: Proper Labeling

The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.

  • The date when the first waste was added to the container.

While this compound is not classified as hazardous, if it is part of a mixture that is hazardous, the container must be labeled with "Hazardous Waste" and include the specific hazard warnings (e.g., flammable, corrosive).[5]

Step 4: Waste Collection and Handling

When transferring this compound waste into the designated container, always wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Lab coat

  • Chemically resistant gloves

Handle the solid material carefully to minimize dust generation.[6] If a significant amount of dust is unavoidable, a dust respirator may be necessary.[6]

Step 5: Secure Storage

Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be:

  • Close to the point of waste generation.

  • Under the direct supervision of laboratory personnel.

  • Away from incompatible materials, such as strong oxidizing agents and acids.[3][4]

Ensure the container is kept tightly closed except when adding waste.

Step 6: Arranging for Final Disposal

The final disposal of this compound waste must be conducted in accordance with all federal, state, and local environmental regulations.[3] This is typically achieved by arranging for pickup by a licensed and reputable chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.

Step 7: Documentation

Maintain accurate records of all chemical waste disposal. This documentation should include the chemical name, quantity, disposal date, and the name of the disposal vendor. These records are essential for regulatory compliance and for maintaining a comprehensive chemical inventory.

Managing Spills and Contaminated Materials

In the event of a spill, the primary objectives are to prevent dispersal and ensure the safety of laboratory personnel.

  • Evacuate and Secure the Area: If the spill is large, restrict access to the area.

  • Wear Appropriate PPE: Before cleaning up the spill, don safety goggles, a lab coat, and gloves.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material and place it into a labeled waste container.[6] Avoid dry sweeping that could generate dust.[6] If vacuuming, use a vacuum cleaner approved for chemical dust.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All materials used for cleanup (e.g., wipes, absorbent pads) should be placed in the this compound waste container.

The Rationale Behind the Protocol: Ensuring Safety and Compliance

The procedures outlined in this guide are rooted in the fundamental principles of laboratory safety and environmental stewardship.

  • Segregation of Waste: Preventing the mixing of different chemical wastes is crucial to avoid unintended and potentially hazardous reactions.

  • Proper Labeling: Clear and accurate labeling prevents accidental misuse of chemicals and ensures that waste is handled and disposed of correctly by all personnel, including those from the disposal company.

  • Use of Licensed Vendors: Professional waste disposal services have the expertise and permits to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

  • Adherence to Regulations: Compliance with EPA, OSHA, and local regulations is not only a legal requirement but also a professional and ethical obligation.

By adhering to these procedures, you contribute to a safer research environment and demonstrate a commitment to responsible scientific practice.

References

  • Carl ROTH. Safety Data Sheet: Boc-L-Tyrosine. [Link]

  • AAPPTec. Safety Data Sheet: Boc-D-Tyr(tBu)-OH. [Link]

Sources

Navigating the Safe Handling of Boc-L-Tyrosinol: A Comprehensive Guide to Personal Protective Equipment, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research and development, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational framework for the safe management of Boc-L-Tyrosinol, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment and Core Principles of Protection

Boc-L-Tyrosine is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Given the structural relationship, it is prudent to assume that this compound presents similar hazards. Therefore, the foundational principle of handling this compound is the stringent avoidance of direct contact and aerosol generation.

Key Precautionary Statements for Related Compounds:

  • P261: Avoid breathing dust/fumes.[2]

  • P264: Wash all exposed external body areas thoroughly after handling.[2]

  • P280: Wear protective gloves, protective clothing, eye protection and face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

The operational imperative is to treat this compound with the same level of caution as its better-documented counterpart, Boc-L-Tyrosine.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the recommended PPE, with an emphasis on material compatibility and procedural rationale.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.Provides a robust barrier against potential skin contact. Nitrile gloves offer good resistance to a variety of chemicals and are a standard in many laboratory settings. For prolonged contact, Butyl rubber gloves may offer superior protection. Always inspect gloves for any signs of degradation before use.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects the eyes from airborne particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Body Protection A clean, buttoned laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Glove Selection Logic: The choice of glove material is critical. While specific permeation data for this compound is unavailable, nitrile gloves are generally recommended for handling many laboratory chemicals. For situations involving significant handling or the potential for submersion, consulting a glove compatibility chart from the manufacturer is advised.

Operational Plan: From Receipt to Use

A systematic approach to the handling of this compound minimizes the risk of exposure and ensures the compound's stability.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperature is between 0-8°C.[3]

Handling and Weighing
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Weighing: When weighing, use a balance with a draft shield. Handle the compound gently to avoid creating dust.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including unused this compound and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be collected in a compatible, labeled hazardous waste container. Do not dispose of down the drain.

Container Labeling and Storage
  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS department or a licensed chemical waste disposal contractor.

The following workflow provides a visual guide to the decision-making process for handling and disposal.

G cluster_handling Handling this compound cluster_disposal Disposal of this compound Waste start Start: Need to handle this compound ppe_check Don appropriate PPE start->ppe_check fume_hood Work in a certified chemical fume hood ppe_check->fume_hood weighing Weigh carefully to avoid dust fume_hood->weighing handling Proceed with experimental protocol weighing->handling cleanup Clean work area and wash hands handling->cleanup waste_gen Waste Generated cleanup->waste_gen End of Handling, Start of Disposal solid_waste Solid Waste (unused chemical, contaminated items) waste_gen->solid_waste Is it solid? liquid_waste Liquid Waste (solutions containing the chemical) waste_gen->liquid_waste Is it liquid? containerize_solid Place in a labeled solid hazardous waste container solid_waste->containerize_solid containerize_liquid Place in a labeled liquid hazardous waste container liquid_waste->containerize_liquid store_waste Store in a designated satellite accumulation area containerize_solid->store_waste containerize_liquid->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor store_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure a safe laboratory environment, and continue to push the boundaries of scientific discovery.

References

  • Carl Roth. Safety Data Sheet: Boc-L-Tyrosine. [Link]

  • Reddit. How do labs dispose acids or chemical residue?. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.